alpha-Calacorene

Catalog No.
S595768
CAS No.
21391-99-1
M.F
C15H20
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Calacorene

CAS Number

21391-99-1

Product Name

alpha-Calacorene

IUPAC Name

(1S)-4,7-dimethyl-1-propan-2-yl-1,2-dihydronaphthalene

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-7,9-10,13H,8H2,1-4H3/t13-/m0/s1

InChI Key

CUUMXRBKJIDIAY-UHFFFAOYSA-N

SMILES

CC1=CCC(C2=C1C=CC(=C2)C)C(C)C

Canonical SMILES

CC1=CCC(C2=C1C=CC(=C2)C)C(C)C

3,4-Dihydrocadalene is a sesquiterpene.
3, 4-Dihydrocadalene, also known as (e)-calacorene or alpha-corocalen, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 3, 4-Dihydrocadalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 4-Dihydrocadalene has been detected in multiple biofluids, such as feces and saliva. Within the cell, 3, 4-dihydrocadalene is primarily located in the membrane (predicted from logP) and cytoplasm. 3, 4-Dihydrocadalene is a woody tasting compound that can be found in a number of food items such as cloves, rosemary, root vegetables, and alcoholic beverages. This makes 3, 4-dihydrocadalene a potential biomarker for the consumption of these food products.

Chemical Identity and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-Calacorene is a sesquiterpene hydrocarbon, a class of organic compounds built from three isoprene units. Its basic chemical characteristics are summarized in the following table.

Property Value / Description
IUPAC Name 1-Isopropyl-4,7-dimethyl-1,2-dihydronaphthalene [1]
Chemical Formula C₁₅H₂₀ [1]
Molecular Weight 200.32 g/mol [1]
CAS Registry Number 21391-99-1 [1]
Structure Type Sesquiterpene Hydrocarbon [2] [3]

Natural Occurrence and Analytical Data

This compound is identified as a minor constituent in the essential oils of various plants. The table below lists its measured relative concentrations in recent studies.

Plant Source Reported Relative Percentage Analytical Technique Citation
Cedrus atlantica (Atlas Cedar) Essential Oil 0.37% GC-MS [3]
Acorus calamus (Calamus) Rhizome Essential Oil 2.5% GC-MS [2]

Documented Biological Activities

Research indicates that this compound, often as part of a complex essential oil mixture, is associated with several bioactivities relevant to drug discovery:

  • Anti-inflammatory Activity: The essential oil of Cedrus atlantica, which contains this compound, demonstrated significant in vitro lipoxygenase (5-LOX) inhibition, suggesting anti-inflammatory potential [3].
  • Dermatoprotective Activity: The same Cedrus atlantica essential oil showed a significant tyrosinase inhibitory effect in vitro, indicating possible applications in managing skin hyperpigmentation [3].
  • Antimicrobial Activity: Essential oils containing this compound (e.g., from Cedrus atlantica and Acorus calamus) have shown broad-spectrum antibacterial and antifungal activities in laboratory assays [2] [3].

Research Techniques and Workflows

While a complete protocol for this compound-specific assays was not available, the general experimental workflow for studying such plant-derived terpenes can be summarized. The diagram below outlines the key stages from extraction to activity testing.

G Start Plant Material A Essential Oil Extraction (e.g., Hydrodistillation) Start->A B Chemical Profiling (GC-MS Analysis) A->B C Component Identification B->C D In Vitro Bioactivity Assays C->D E1 Antioxidant Tests (DPPH, ABTS, FRAP) D->E1 E2 Enzyme Inhibition (Tyrosinase, Lipoxygenase) D->E2 E3 Antimicrobial Tests (Disc Diffusion, MIC) D->E3

General workflow for the extraction, identification, and bioactivity testing of terpenes like this compound from plant sources.

Based on the methodologies in the search results, here are the technical details for key experiments:

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This is the primary technique for identifying and quantifying this compound in complex mixtures [2] [3]. The compound is identified by comparing its retention index (RI) and mass spectrum against those of standard compounds or databases [3].
  • In Vitro Tyrosinase Inhibition Assay: This test evaluates the potential for skin-lightening effects. The protocol involves incubating the test sample with tyrosinase enzyme and a substrate (e.g., L-tyrosine or L-DOPA). The rate of dopachrome formation, measured by absorbance at 475 nm, is compared to a control to calculate the percentage of enzyme inhibition [2].
  • In Vitro Antimicrobial Testing:
    • Disc Diffusion Method: Used for initial activity screening; samples are applied to filter paper discs placed on agar plates inoculated with a test microorganism. Zone of inhibition (ZOI) is measured after incubation [3].
    • Microdilution Method: Used to determine the Minimum Inhibitory Concentration (MIC); the lowest concentration that prevents visible growth of a microorganism [3].

Key Information Gaps and Research Directions

The current information on this compound is primarily as a component of essential oils. For drug development, the following areas require further investigation:

  • Isolated Compound Data: Most bioactivity data is for essential oils as a whole. The specific contribution and efficacy of isolated this compound remains unclear due to potential synergistic effects [3].
  • Mechanism of Action: The precise molecular targets and signaling pathways affected by this compound are not defined.
  • ADMET Properties: Data on absorption, distribution, metabolism, excretion, and toxicity (ADMET) is lacking and is critical for preclinical development [4].

References

Overview of Sesquiterpene Types and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Sesquiterpene Type / Example Natural Source Key Properties / Biological Activities
Sesquiterpene Lactones (e.g., EPD) [1] Calomeria amaranthoides (plant) Cytotoxic activity against human cancer cell lines (e.g., ovarian cancer) [1].
Sesquiterpene Lactones (e.g., Germacranolides) [2] Neurolaena lobata (plant) Noteworthy antiproliferative activity against human cervical cancer cells [2].
Monocyclic (e.g., α-Bisabolol) [3] Padina gymnospora (brown algae) Anti-biofilm, neuroprotective effects, mitigation of Alzheimer's disease pathology [3].
Bicyclic (e.g., β-Caryophyllene) [4] Various plants (e.g., Cannabis sativa) Induces oxidative stress in neuronal cells; potential for neuroprotective studies [4].
Bound Form Terpenes [5] Fruit peels (e.g., watermelon), corn silk Odorless, high stability and water-solubility; act as aroma precursors [5].

Methodologies for Sesquiterpene Research

Although not specific to alpha-Calacorene, the experimental workflows from these studies can serve as a reference for your own research.

  • General Workflow for Isolation and Analysis [2]:
    • Extraction: Plant material is percolated with methanol at room temperature.
    • Partitioning: The concentrated extract is partitioned using solvents like petroleum ether, dichloromethane, and ethyl acetate to separate compounds by polarity.
    • Isolation: The dichloromethane fraction is further separated using techniques like column chromatography on polyamide or silica gel.
    • Structure Elucidation: Isolated compounds are identified using High-Resolution Mass Spectrometry (HR-ESIMS) and 1D/2D NMR spectroscopy. Absolute configuration is determined by methods like TDDFT-ECD calculations and chiral HPLC analysis [2].
  • Analysis of Bound Terpenes [5]:
    • Extraction: Plant tissue is extracted using a polar medium like acetone.
    • Hydrolysis: The extract undergoes acid hydrolysis to break glycosidic bonds, releasing free terpenes from their bound forms.
    • Analysis: The freed terpenes are analyzed using Solid Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME/GC-MS) [5].
  • Cancer Cell Line Profiling [1]:
    • Screening: Synthetic and natural compounds are profiled against a panel of over 100 human cancer cell lines representing various malignancies.
    • Viability Assay: Cell viability is measured to determine the half-maximal inhibitory concentration (IC₅₀) values.
    • Profile Comparison: The sensitivity profiles of different compounds are compared using statistical methods like Pearson correlation to assess similarity [1].

Research Trends and Pathways

Sesquiterpene lactones, a major class of sesquiterpenes, are known to modulate several key signaling pathways in cancer, as illustrated in the following diagram:

G SL Sesquiterpene Lactone (SL) PI3K PI3K/Akt/mTOR Pathway SL->PI3K Modulates NFkB NF-κB Pathway SL->NFkB Modulates WNT Wnt/β-catenin Pathway SL->WNT Modulates MAPK MAPK/ERK Pathway SL->MAPK Modulates STAT3 STAT3 Pathway SL->STAT3 Modulates Outcome1 Inhibition of Cell Proliferation PI3K->Outcome1 Outcome2 Induction of Apoptosis NFkB->Outcome2 WNT->Outcome1 Outcome3 Overcoming Drug Resistance MAPK->Outcome3 STAT3->Outcome3

Key signaling pathways modulated by sesquiterpene lactones in cancer research [6].

How to Proceed with this compound Research

Given the lack of direct data, I suggest these approaches to find the information you need:

  • Refine your search strategy: Broaden your search to include terms like "calacorene" without the "alpha-" prefix, or explore general databases of terpene chemistry.
  • Consult specialized resources: Search in chemical compound databases using the specific CAS number or molecular structure of this compound.
  • Explore analytical techniques: The methodologies summarized above, particularly GC-MS and NMR analysis [5] [2], are standard for characterizing unknown sesquiterpene properties and can be applied to your compound.

References

Chemical Identity of alpha-Calacorene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and physical properties of alpha-Calacorene as found in the consulted databases.

Property Value
IUPAC Name 4,7-Dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [1]
Molecular Formula C15H20 [2] [1]
Molecular Weight 200.32 g/mol [1]
CAS Registry Number 21391-99-1 [2]
Canonical SMILES CC1=CCC(C2=C1C=CC(=C2)C)C(C)C [1]
XLogP3-AA 4.4 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor Count 0 [1]

Reported Natural Sources

The search results indicate one specific plant source for this compound. It's important to note that this list is not exhaustive and more sources may be identified through specialized natural product databases.

Source Type Reference
Cyperus articulatus (Jointed Flatsedge) Plant [1]

Methodological Framework for Analysis

While a specific experimental protocol for this compound was not detailed in the search results, the following workflow synthesizes standard methodologies for analyzing bound terpenes in plant materials, which is highly relevant for a comprehensive profiling of terpene sources [3]. This can serve as a guide for designing your experiments.

The workflow for analyzing bound terpenes like this compound involves sample preparation, hydrolysis to release the compounds, and then analysis. The following diagram illustrates this process:

G Start Plant Material (e.g., Fruit Peel) A Sample Preparation (Drying & Homogenization) Start->A B Extraction with Solvent A->B C Choice of Extraction Medium B->C C1 Acetone (Most Effective for Bound Terpenes) C->C1 C2 Ethanol C->C2 C3 Water C->C3 D Acid Hydrolysis (Breaks Glycosidic Bonds) C1->D C2->D C3->D E Released Free Terpenes (including this compound) D->E F Analysis by GC-MS (Identification & Quantification) E->F

Workflow for the analysis of bound terpenes in plant materials.

A key challenge in terpene analysis is that they can exist in both free and bound forms. The bound form is conjugated with sugar moieties, making it non-volatile, odorless, and highly water-soluble [3]. Specialized techniques are required to analyze these bound terpenes, as standard methods for volatile terpenes will miss them.

  • Recommended Extraction Medium: Research on bound terpenes in agricultural byproducts suggests that acetone is significantly more effective than ethanol or water for extracting bound terpenes, yielding over one and a half times higher extraction efficiency [3].
  • Critical Hydrolysis Step: The extracted bound terpenes must be subjected to acid hydrolysis. This process breaks the glycosidic bond, releasing the volatile aglycone (e.g., the free form of this compound) which can then be analyzed by standard methods like GC-MS [3].

Experimental Protocol for Bound Terpene Analysis

The following table outlines a detailed methodology based on the approach used in the search result, which can be adapted for the analysis of this compound in plant tissues [3].

Step Parameter Details / Specification
1. Sample Prep Plant Material Use dried and finely ground plant tissue (e.g., peel, root, bark).
2. Extraction Solvent Use acetone for optimal recovery of bound terpenes.
Method Solvent extraction (e.g., maceration or shaking at room temperature).
3. Hydrolysis Reagent Aqueous acid (e.g., strong acid like H2SO4 at high temperature).
Purpose To hydrolyze glycosidic bonds and release free terpenes.
4. Analysis Technique Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Identification Identify this compound by comparing its mass spectrum and retention time to those of an authentic standard.

Research Implications and Future Directions

The discovery that terpenes can exist in significant quantities as bound, odorless precursors opens up several promising research avenues, particularly for drug development.

  • Novel Source Identification: The methodology described above can be applied to systematically screen other plant species, especially agricultural byproducts like fruit peels, for this compound content. This could reveal new, sustainable, and economical sources of the compound [3].
  • Advantageous Properties for Formulation: The bound form of terpenes is odorless, highly stable, and water-soluble. These properties are highly desirable in pharmaceutical formulation, as they can overcome challenges associated with the volatility, strong odor, and low solubility of many free-form terpenes, potentially improving drug stability and patient compliance [3].
  • Biosynthetic Pathways: While not directly observed for this compound, recent research has successfully identified and characterized terpene cyclase (TC) enzymes in other organisms, such as octocorals [4]. This suggests that a similar approach—involving genome mining, heterologous expression in a system like E. coli, and in vitro biochemical characterization—could be used to elucidate the biosynthetic pathway of this compound in its plant source.

The diagram below visualizes this biosynthetic enzyme discovery strategy:

G Start Source Organism (Plant) Tissue A Genome & Transcriptome Sequencing Start->A B In-silico Mining for Terpene Cyclase (TC) Genes A->B C Heterologous Expression in E. coli B->C D Protein Purification C->D E In-vitro Enzyme Assay with Prenyl Diphosphate Substrate D->E F Product Analysis (GC-MS/NMR) E->F

A strategy for discovering terpene biosynthetic enzymes via genome mining.

References

plants containing alpha-Calacorene essential oil

Author: Smolecule Technical Support Team. Date: February 2026

Plant Sources of Alpha-Calacorene

The table below summarizes the identified plant sources and the relative concentration of this compound in their essential oils.

Plant Species Common Name Plant Organ This compound Content (%) Key Co-occurring Compounds
Acorus calamus [1] Sweet Flag Rhizome 2.5% [1] Shyobunone (7.5%), Isoshyobunone (5.7%), Preisocalamendiol (12.0%) [1]
Pilgerodendron uviferum [2] Ciprés de las Guaitecas Not Specified 2.4% [2] δ-Cadinene (44.9%), trans-Cadina-1(6),4-diene (8.3%), α-Copaene (6.1%) [2]
Mespilodaphne cymbarum [3] Louro-inhamuí Wood / Heartwood 6.4% (in wood, via SPME) [3] α-Copaene (17%), trans-Calamenene (7.4%), δ-Cadinene (5.5%) [3]

Experimental Protocols for Analysis

For researchers aiming to identify and quantify this compound, the following validated experimental workflows can be employed.

Essential Oil Extraction and Analysis of Bound Terpenes

This protocol, adapted from a study on agricultural byproducts, is particularly useful for comprehensive profiling as it accounts for both free and bound terpenes [4].

  • 1. Sample Preparation: Dry the plant material and grind it into a fine powder to increase the surface area for extraction [4].
  • 2. Extraction of Bound Terpenes:
    • Use a polar or moderately polar solvent. Acetone has been shown to be the most effective, yielding over one and a half times higher than ethanol or water for bound terpenes [4].
    • 1.5 hours of extraction is a common starting point [4].
  • 3. Acid Hydrolysis:
    • Subject the extracted residue to acid hydrolysis. This critical step breaks the glycosidic bonds between the terpene aglycone (like this compound) and its sugar moiety, releasing the volatile compound for analysis [4].
  • 4. Analysis by GC-MS:
    • Instrument: Gas Chromatography-Mass Spectrometry (GC-MS) [4] [1] [3].
    • Pre-concentration: Use Solid Phase Microextraction (SPME) to capture and concentrate the volatile compounds released after hydrolysis [4] [3].
    • Identification: Identify this compound by comparing its mass spectrum and retention index with those of authentic standards or databases (NIST/Adams). The experimental retention index (RI) can be matched against literature values for verification [1] [2].
Direct Essential Oil Hydrodistillation and Analysis

This is a standard method for analyzing the free volatile oil composition.

  • 1. Oil Extraction: Extract essential oils from fresh or dried plant material using hydrodistillation in a Clevenger-type apparatus for a fixed period (e.g., 2-3 hours) [3] [2].
  • 2. GC-MS Analysis:
    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) [1] [2].
    • Temperature Program: A typical program is: hold at 60°C for 1 min, ramp to 136°C at 2°C/min, then to 180°C at 1°C/min, and finally to 280°C at 20°C/min, holding at 280°C for 5-15 min [1]. Helium is used as the carrier gas.
    • Quantification: The relative percentage of this compound is typically calculated based on the peak area relative to the total chromatogram area, without an internal standard (area-% method) [1] [2].

The following diagram illustrates the decision workflow for these two primary analytical approaches:

G Start Start: Plant Material Analysis Decision1 Objective: Analyze Free Volatiles Only? Start->Decision1 Method1 Method 1: Direct Hydrodistillation Decision1->Method1 Yes Method2 Method 2: Extract Bound Terpenes Decision1->Method2 No, include Bound Forms Step1A Hydrodistillation (Clevenger apparatus) Method1->Step1A Step1B Solvent Extraction (Polar solvent e.g., Acetone) Method2->Step1B GCMS GC-MS Analysis (SPME or direct injection) Step1A->GCMS Step2B Acid Hydrolysis (Breaks glycosidic bonds) Step1B->Step2B Step2B->GCMS

Implications for Drug Development

The presence and context of this compound in these plants have several research implications:

  • Bioactivity Context: this compound is often found in essential oils that demonstrate significant antioxidant and anti-tyrosinase activity [1]. Furthermore, sesquiterpene-rich oils have shown notable insecticidal properties [2]. This suggests this compound may contribute to these bioactivities, warranting further isolation and testing.
  • Source Selection: For sourcing, Mespilodaphne cymbarum wood appears to be a promising candidate due to its reportedly high relative concentration [3]. The choice of plant organ is critical, as chemical profiles can vary significantly between bark, leaf, and fruit [3].
  • Analytical Consideration: Relying solely on hydrodistillation may underestimate the total terpene potential of a plant. Incorporating a hydrolysis step is essential to discover the full reservoir of compounds, including odorless, water-soluble bound terpenes that can be precursors to active molecules [4].

References

Chromatographic Retention Index Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the Kovats Retention Indices (RI) for alpha-Calacorene, a key identifying parameter in Gas Chromatography. The data is categorized by the type of chromatographic column and temperature program used [1].

Table 1: Retention Indices on Non-Polar Columns

This data is crucial for method development and compound identification using common non-polar stationary phases like DB-5 and HP-5.

Column Type Active Phase Temperature Program Retention Index (I) Reference
Capillary Apiezon L Isothermal, 190°C 1585 Andersen, Ohta, et al., 1977
Capillary DB-1 Ramp, 3°C/min from 60°C 1538 Mevy, Bessiere, et al., 2006
Capillary DB-5 Ramp, 3°C/min from 60°C 1546 Adams, Morris, et al., 2005
Capillary DB-5 Ramp, 3°K/min from 60°C 1542 Adams and Nguyen, 2005
Capillary HP-5MS Ramp, 3°C/min from 60°C 1522 Couladis, Chinou, et al., 2003
Capillary SPB-5 Ramp, 4°C/min from 60°C 1560 Gauvin, Lecomte, et al., 2004

Table 2: Retention Indices on Polar Columns

This data is important for confirming identity and separating co-eluting compounds using polar stationary phases like Carbowax 20M.

Column Type Active Phase Temperature Program Retention Index (I) Reference
Capillary Carbowax 20M Isothermal, 165°C 1930 Andersen, Ohta, et al., 1977
Packed Carbowax 20M Isothermal, 165°C 1926 Andersen, Syrdal, et al., 1973
Capillary HP-Wax Ramp, 4°C/min from 60°C 1948 Gauvin, Lecomte, et al., 2004
Capillary Supelcowax-10 Ramp, 3°C/min from 75°C 1916 Tzakou and Couladis, 2001

Experimental Protocols & Context

The following methodologies detail how the data in the tables above was generated and highlight other research contexts for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The tabulated RI values were determined using standard GC and GC-MS techniques. A general protocol involves using a capillary column (e.g., 30 m DB-5 with 0.25 µm film thickness), helium as the carrier gas, and a temperature program (e.g., starting at 50-60°C, then ramping at 2-4°C/min to a final temperature of 220-280°C). The mass spectrometer typically operates in electron impact (EI) mode at 70 eV [1] [2].
  • Essential Oil Extraction and Bioactivity Screening: In recent research, this compound was identified as a constituent (2.4%) in ciprés (Pilgerodendron uviferum) essential oil. The oil was obtained via steam distillation and chemically characterized by GC-MS. The study then evaluated the contact toxicity of the whole essential oil against insect pests like Musca domestica and Spodoptera littoralis, finding significant insecticidal effects. This suggests a potential bioactive role for this compound, though its specific contribution requires further isolation and testing [2].
  • Role as a Biosynthetic Intermediate: this compound and its hydroxylated derivative, 3-hydroxy-α-calacorene, have been identified as potential biosynthetic intermediates in the defense pathways of plants like cotton (Gossypium hirsutum) and kenaf (Hibiscus cannabinus) against fungal pathogens such as Verticillium dahliae. The absolute configuration of the (8S)-(+)-enantiomer of 3-hydroxy-α-calacorene was established in cotton, which is critical for understanding the stereospecificity of its biosynthesis [3].

Experimental Workflow Visualization

The diagram below outlines a generalized experimental workflow for the isolation, identification, and bioactivity testing of this compound from a plant source, as described in the research.

start Plant Material step1 Essential Oil Extraction (Steam Distillation) start->step1 step2 Chemical Characterization (GC-MS Analysis) step1->step2 step3 Data Analysis (RI, MS Fragmentation) step2->step3 step5 Identification of This compound step3->step5 Compound Identification step4 Bioactivity Screening (e.g., Insecticidal Assays) step5->step4 Pure Compound or as part of EO

This workflow depicts the process from plant material to the identification and testing of this compound [2].

References

alpha-Calacorene phytochemical characterization

Author: Smolecule Technical Support Team. Date: February 2026

Phytochemical Profile & Occurrence

Alpha-calacorene is a sesquiterpenoid, a class of organic compounds commonly found in plants. The table below outlines the plants where it has been identified and the context of its characterization.

Plant Source Context of Identification Reported Abundance Analytical Technique
Vitex doniana [1] Identified in the ethyl acetate leaf extract. Listed as "less abundant". GC-MS [1]
Acorus calamus [2] Detected in the essential oil (ACEO). Specific percentage not provided for this compound; beta-calacorene was found at 3.01%. GC-MS [2]
Heterotheca inuloides [3] Found in the flowers; focus on the enantiomer (8R)-(−)-3-hydroxy-α-calacorene. Abundance not specified; study focused on absolute configuration. Chiral chromatography, X-ray crystallography [3]

Analytical Techniques for Characterization

The identification and analysis of this compound rely on chromatographic and spectrometric techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for detecting this compound in complex plant extracts [1] [2]. It separates the volatile components of a sample (GC) and then identifies them based on their mass-to-charge ratio (MS).
  • Determining Absolute Configuration: For a complete stereochemical characterization, more advanced techniques are required. The absolute configuration of the related compound 3-hydroxy-α-calacorene was determined using a chiral column for separation and confirmed by X-ray crystallography [3].

The following diagram illustrates a generalized workflow for the phytochemical characterization of this compound from plant material.

G Start Plant Material Collection A Drying and Powdering Start->A B Extraction (e.g., Solvent) A->B C Fractionation B->C D GC-MS Analysis C->D E Tentative Identification (Mass Spectrum & RI) D->E Initial Profiling F Advanced Stereochemistry (Chiral HPLC, X-ray) E->F For Complete Characterization

Bioactive Potential & Research Context

While direct mechanistic studies on this compound are limited, research on the plants that produce it points to promising bioactivities.

  • Anticancer Potential: Extracts of Vitex doniana, which contain this compound, demonstrated significant cytotoxic and anti-proliferative effects on HeLa cervical cancer cells. The study also found these extracts modulated the expression of key cancer-related genes like BCL-2, CASP3, and TP53 [1].
  • Antibacterial Mechanism: Research on Acorus calamus essential oil (which contains beta-calacorene, a closely related compound) showed a strong bactericidal effect. The proposed mechanism involves disrupting the integrity and permeability of the bacterial cell membrane, leading to the leakage of cellular contents [2]. This suggests a potential mode of action for the calacorene class of compounds.

Current Research Gaps

Based on the gathered information, the following areas require further investigation to create a complete technical profile:

  • Defined Signaling Pathways: The specific molecular pathways targeted by this compound are not yet mapped.
  • Quantitative Bioactivity Data: Precise IC50, EC50, or binding affinity values against specific molecular targets are not available in the retrieved studies.
  • Comprehensive Pharmacological Profile: Data on pharmacokinetics (absorption, distribution, metabolism, excretion) and in vivo toxicity is needed.

References

alpha-Calacorene thermal properties enthalpy of formation

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic Properties of Alpha-Calacorene

The table below lists key thermodynamic properties for this compound, calculated using the Joback method [1].

Property Symbol Value Unit State
Enthalpy of Formation ΔfH°gas -31.67 kJ/mol Gas
Gibbs Free Energy of Formation ΔfG° 235.11 kJ/mol Not specified
Enthalpy of Fusion ΔfusH° 21.21 kJ/mol Phase change
Enthalpy of Vaporization ΔvapH° 53.23 kJ/mol Phase change
Boiling Point Tboil 593.95 K -
Melting Point Tfus 322.97 K -
Critical Temperature Tc 815.53 K -
Critical Pressure Pc 2117.78 kPa -
Critical Volume Vc 0.697 m³/kmol -

Methodology and Data Source Notes

The quantitative data presented is based on calculated, not experimentally measured, values [1].

  • Computational Method: The properties were determined using the Joback method, a group contribution technique that estimates thermodynamic properties based on the molecular structure and functional groups of the compound [1].
  • Data Source: This information is indexed by Cheméo, which aggregates data from various sources, including the NIST Chemistry WebBook [1].
  • Research Implications: The reliance on calculated data highlights a gap in the current scientific literature. Therefore, experimental validation of these properties is a necessary and valuable direction for future research.

Pathways for Property Determination

The following diagram outlines the general pathways for determining the enthalpy of formation, highlighting that computational methods are the primary source for this compound data.

Start Determine ΔfH° of This compound MethodExp Experimental Method Start->MethodExp MethodComp Computational Method Start->MethodComp ExpCal Calorimetry MethodExp->ExpCal CompGC Group Contribution (Joback Method) MethodComp->CompGC OutcomeExp Experimental Value ExpCal->OutcomeExp OutcomeCalc Calculated Value (e.g., -31.67 kJ/mol) CompGC->OutcomeCalc Note For this compound, this is the primary source of available data. OutcomeCalc->Note

Research Context and Applications

  • Chemical Identity: this compound (C₁₅H₂₀) is a sesquiterpene hydrocarbon, a class of organic compounds found in various plants and essential oils [2].
  • Potential Bioactivities: Preliminary research suggests it may possess biological activities such as antioxidant and antimicrobial properties, though these findings require further investigation and confirmation [2]. Its potential interaction with bacterial proteins hints at possible applications in developing new antibacterial agents [2].

References

alpha-Calacorene stereochemistry absolute configuration

Author: Smolecule Technical Support Team. Date: February 2026

Absolute Configuration and Chemical Identity

The table below summarizes the key identifiers and stereochemical assignment for alpha-calacorene.

Property Description
IUPAC Name (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [1] [2]
CAS Registry Number 21391-99-1 [3] [4] [2]
Molecular Formula C₁₅H₂₀ [4] [1] [2]
Molecular Weight 200.32 g/mol [1]
Defined Stereocenter 1 (of 1) [1]
Absolute Configuration (1S) [3] [1] [2]
Other Names (+)-α-Calacorene; (S)-1-isopropyl-4,7-dimethyl-1,2-dihydronaphthalene [3] [4]

This (1S) configuration means the molecule is chiral, and its naturally occurring form is the (S)-enantiomer, often reported as (+)-alpha-calacorene [1]. The opposite (1R) enantiomer also exists [1].

Experimental Determination of Stereochemistry

The absolute configuration of terpenes like this compound is typically determined using advanced analytical techniques. For a closely related compound, ( )−-3-hydroxy-α-calacorene, the absolute configuration was established as (8R) via X-ray crystallographic analysis [5]. This method provides definitive proof of the spatial arrangement of atoms in a crystal.

Other key methodologies for determining stereochemistry include:

  • Chromatography on a Chiral Stationary Phase: High-Performance Liquid Chromatography (HPLC) on a chiral column can separate enantiomers and determine their relative configuration, as demonstrated for 3-hydroxy-α-calacorene from different plant sources [5].
  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used for structural elucidation and profiling of compounds, including their stereochemistry [6].

Experimental Workflow for Stereochemical Analysis

The following diagram outlines a general workflow for determining the absolute configuration of a compound like this compound, integrating the techniques discussed.

Start Plant Material or Essential Oil Extraction Extraction & Isolation (Solvent Extraction, Steam Distillation) Start->Extraction Purification Purification (Chromatography) Extraction->Purification PrelimAnalysis Preliminary Structural Analysis (NMR, MS) Purification->PrelimAnalysis SepEnantiomers Separation of Enantiomers (Chiral HPLC) PrelimAnalysis->SepEnantiomers AbsConfig Absolute Configuration Determination SepEnantiomers->AbsConfig XRay X-Ray Crystallography AbsConfig->XRay Definitive Proof OtherMethods Other Methods (Optical Rotation, CD Spectroscopy) AbsConfig->OtherMethods Supporting Evidence

This workflow shows how multiple techniques are combined for conclusive stereochemical analysis. While chiral HPLC separates enantiomers for relative comparison, X-ray crystallography provides the most definitive proof of absolute configuration [5].

Key Considerations for Researchers

  • Stereochemistry and Bioactivity: The specific (S) or (R) configuration can significantly influence a compound's biological activity and interaction with chiral biological targets [1]. Always specify the enantiomer used in research.
  • Analytical Standards: For analytical purposes such as method development and validation, high-purity this compound reference standards with defined stereochemistry are available [3].

References

Comprehensive Application Notes and Protocols for Isolation of Alpha-Calacorene from Essential Oils

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpha-Calacorene and Its Significance

This compound is a sesquiterpene compound belonging to the class of organic compounds known as cadinane-type sesquiterpenoids, characterized by its molecular formula C₁₅H₂₀ and molecular weight of 200.3193 g/mol. This compound possesses a complex bicyclic structure with an isopropyl group and two methyl substituents, making it a valuable target for isolation from natural sources. As a secondary metabolite in various aromatic plants, this compound contributes to the defense mechanisms of plants and exhibits potential bioactivities that are of interest to pharmaceutical and fragrance industries. The compound's relatively non-polar nature and specific volatility characteristics make it amenable to various extraction and separation techniques commonly employed in essential oil processing.

The isolation of this compound from essential oils presents significant technical challenges due to the complex chemical matrices in which it is found. Essential oils typically contain hundreds of compounds with similar physicochemical properties, including closely related terpenoids that may co-elute or exhibit similar retention characteristics during chromatographic separations. Furthermore, this compound often occurs in relatively low concentrations within essential oils, necessitating efficient preconcentration and purification strategies. This document addresses these challenges by providing detailed protocols for the identification, extraction, and purification of this compound, supported by robust analytical verification methods to ensure compound identity and purity.

Identification and Quantification of this compound in Essential Oils

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary analytical method for identifying this compound in essential oils is Gas Chromatography-Mass Spectrometry (GC-MS), which combines separation capabilities with structural elucidation. The chemical nature of essential oils, comprising volatile and semi-volatile compounds, makes them particularly suitable for GC-MS analysis. However, relying solely on mass spectral libraries for identification can lead to erroneous results due to the similarity of mass spectra among structurally related terpenoids. To increase the reliability of identification, it is essential to use a dual approach that incorporates both mass spectral data and retention index information [1] [2]. This combined approach significantly enhances the confidence in compound identification, as the retention index provides an additional orthogonal parameter that is independent of mass spectral fragmentation patterns.

When performing GC-MS analysis for this compound identification, specific instrumental parameters must be optimized to achieve adequate separation and detection. The analysis should be conducted using a non-polar or mid-polar capillary column, such as HP-5, DB-5, or equivalent, with dimensions of 30 m × 0.25 mm × 0.25 μm. The oven temperature program should be carefully designed to resolve this compound from co-eluting compounds, typically starting at 40-60°C with a gradual increase of 3-5°C per minute up to 230-280°C [3] [4]. The mass spectrometer should be operated in electron impact (EI) mode at 70 eV, with scanning over a mass range of 40-500 m/z to ensure detection of both low and high molecular weight fragments characteristic of this compound.

Retention Indices for Compound Verification

Retention indices (RI) provide a standardized system for comparing the elution behavior of compounds across different GC systems and laboratories, serving as a crucial identification parameter complementary to mass spectral data. The Kovats Retention Index system, which uses n-alkanes as reference points, is particularly valuable for terpenoid identification. For this compound, specific retention index values have been established on various stationary phases, providing reference benchmarks for identification [4]. On non-polar columns such as DB-5 or equivalent, this compound typically exhibits retention indices in the range of 1520-1560, while on polar columns like Carbowax 20M, it demonstrates higher retention indices in the range of 1900-1948 [4].

The use of retention indices significantly enhances the reliability of identification when combined with mass spectral matching. Research has demonstrated that a combined approach using both GC fingerprints derived from relative retention indices and recorded mass spectra of separated compounds provides more accurate results than either method alone [1] [2]. A parameter called the global composition evaluation index (IGCMS), derived from a balanced average of both criteria, has been proposed with a recommended ratio of GC:MS of 1:2, reflecting the greater accuracy of MS comparison while still incorporating the valuable supplementary information provided by retention indices [2]. This approach is particularly important for this compound, which may co-elute with or exhibit similar fragmentation patterns to other sesquiterpenes in complex essential oil matrices.

Table 1: Retention Indices of this compound on Different GC Stationary Phases

Column Type Stationary Phase Retention Index Range Experimental Conditions
Non-polar DB-5 1542-1550 Temperature ramp: 3°C/min from 60°C to 246°C [4]
Non-polar HP-5MS 1522-1542 Temperature ramp: 3°C/min from 60°C to 280°C [4]
Non-polar SPB-5 1560 Temperature ramp: 4°C/min from 60°C, hold at 200°C for 30 min [4]
Polar Carbowax 20M 1926-1930 Isothermal at 165°C [4]
Polar HP-Wax 1948 Temperature ramp: 4°C/min from 60°C, hold at 230°C for 30 min [4]
Advanced Analytical Techniques

For particularly complex essential oil matrices or when this compound is present at very low concentrations, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF MS) provides enhanced separation power and detection sensitivity. This technique is especially valuable for resolving co-eluting compounds that may be poorly separated in conventional one-dimensional GC [5]. The GC×GC approach utilizes two separate columns with different stationary phases, typically a non-polar primary column followed by a more polar secondary column, creating a two-dimensional separation space that significantly increases peak capacity and resolution.

Another advanced approach involves the use of retention time locking (RTL) methodologies, which maintain consistent retention times across different instruments and over time, facilitating the creation of reliable laboratory-specific databases for this compound identification. When combined with spectral deconvolution algorithms, this approach can identify and quantify this compound even in the presence of partial co-elution with other compounds. For quantitative analysis, the use of internal standards with similar chemical properties to this compound, such as other sesquiterpenes not naturally present in the sample, improves the accuracy of concentration determinations by accounting for potential losses during sample preparation and injection.

Separation Strategies for this compound Isolation

Preliminary Fractionation Techniques

Fractional distillation represents an efficient initial fractionation method for concentrating this compound from crude essential oils based on differences in volatility. This technique is particularly suitable for industrial-scale operations and can significantly reduce the complexity of the mixture before subsequent chromatographic steps. The fundamental principle involves multiple vaporization-condensation cycles within a fractionating column, which provides the equivalent of numerous theoretical plates for separation [6]. For compounds like this compound with boiling points typically in the range of 270-280°C, fractional distillation allows separation from more volatile monoterpenes and less volatile sesquiterpenes and oxygenated compounds.

The setup for fractional distillation includes a fractionating column packed with materials that provide a large surface area for vapor-liquid contact, such as glass beads or metal wool, positioned between the distillation flask and the condenser [6]. The distillation should be performed under reduced pressure to lower the boiling points of the components and minimize potential thermal degradation. For this compound enrichment, the fraction collecting around 125-135°C at 10 mmHg typically contains the highest concentration of this compound, though these parameters should be optimized for each specific essential oil matrix. The efficiency of the separation can be monitored by GC-MS analysis of collected fractions, allowing for the selection of fractions enriched in this compound for further purification.

Chromatographic Separation Methods

Column chromatography using normal phase silica gel represents a widely accessible and effective method for the isolation of this compound from pre-enriched essential oil fractions. The separation is based on differences in polarity and molecular structure, allowing this compound to be separated from closely related compounds. A typical protocol involves using a silica gel column (200-400 mesh) with a sample-to-adsorbent ratio of 1:50 to 1:100, eluted with a gradient of non-polar to moderately polar solvents such as hexane, followed by hexane-ethyl acetate mixtures of increasing polarity [7]. This compound typically elutes in the 2-5% ethyl acetate in hexane fraction, though this should be determined empirically for each application.

For higher resolution separation, preparative high-performance liquid chromatography (HPLC) provides superior resolving power for the isolation of this compound. Both normal-phase and reversed-phase systems can be employed, with the choice depending on the specific composition of the essential oil fraction. Normal-phase HPLC using silica columns with hexane-ethyl acetate or hexane-isopropanol gradients generally provides better separation of terpenoid compounds, while reversed-phase HPLC with C18 columns and methanol-water or acetonitrile-water gradients may offer complementary selectivity. The use of preparative GC represents another viable approach for obtaining high-purity this compound, particularly when only small quantities are required. This technique involves collecting the effluent from a preparative-scale gas chromatograph as the compound elutes from the column, with special adaptations to condense and trap the volatile compounds.

Table 2: Comparison of Separation Techniques for this compound Isolation

Technique Principle Capacity Resolution Applications
Fractional Distillation Differences in volatility High Moderate Initial enrichment from crude essential oils
Column Chromatography Adsorption polarity Medium to High Moderate Intermediate purification step
Preparative HPLC Multiple interaction mechanisms Low to Medium High Final purification step
Preparative GC Volatility and polarity Low Very High Small-scale high-purity isolation

Experimental Protocols

Protocol 1: GC-MS Analysis and Identification of this compound

Sample Preparation: Begin by preparing a 1% (w/v) solution of the essential oil in high-purity hexane or dichloromethane. Add an appropriate internal standard (such as tetradecane or hexadecane) at a concentration of 0.1% to monitor retention time stability and quantification. Filter the solution through a 0.22 μm organic membrane filter to remove particulate matter that could compromise the chromatographic system [3].

GC-MS Analysis Conditions:

  • Instrument: Agilent 7890B GC system coupled with 5977A MSD or equivalent
  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm)
  • Carrier Gas: Helium at constant flow of 1.0 mL/min
  • Injection: Split mode (split ratio 3:1) at 250°C, injection volume 1.0 μL
  • Oven Program: Initial temperature 40°C held for 2 min, increased to 80°C at 3°C/min, then to 120°C at 4°C/min, further to 180°C at 6°C/min, and finally to 230°C at 10°C/min, held for 30 min [3]
  • MS Conditions: Electron impact ionization at 70 eV, ion source temperature 230°C, quadrupole temperature 150°C, mass range 40-500 m/z

Identification Procedure: Analyze the sample and record the total ion chromatogram and mass spectra. Identify this compound by comparing its mass spectrum with reference spectra in standard libraries (NIST, Wiley) and confirming its identity by comparing the calculated retention index with literature values [4]. The retention index should be calculated using a homologous series of n-alkanes (C8-C20) analyzed under the same conditions. A positive identification requires a match factor greater than 800 for mass spectrum and a retention index within ±5 units of the reference value [1].

Protocol 2: Fractional Distillation for this compound Enrichment

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a 100-mL round-bottom flask, a fractionating column (30-40 cm in length) packed with glass beads or metal wool to increase surface area, a "Y" adaptor, a condenser with water cooling, a thermometer adaptor with thermometer, and a collection adaptor with graduated cylinders for fraction collection [6]. Secure all components properly with clamps and Keck clips to ensure stability during the distillation process.

Distillation Procedure:

  • Transfer 50 mL of the essential oil to the round-bottom flask and add a magnetic stir bar to ensure even heating and prevent bumping.
  • Gradually increase the temperature of the heating mantle until the liquid begins boiling, then maintain the temperature to achieve a gradual rise of the condensate ring in the fractionating column (approximately 5 minutes to reach the top of the column).
  • Adjust the heating rate to maintain a distillation rate of 1-2 drops per second from the condenser.
  • Collect fractions in graduated cylinders, replacing them every 4 mL to obtain multiple fractions for analysis.
  • Record the temperature as each 2 mL of distillate collects, as this temperature provides information about the composition of the fraction.
  • Continue the distillation until the temperature begins to drop significantly, indicating that the more volatile components have been distilled.
  • Increase the temperature to distill higher boiling point compounds, collecting these fractions separately.
  • Analyze each fraction by GC-MS to identify those enriched in this compound, which typically distills at intermediate temperatures between the monoterpene and oxygenated sesquiterpene fractions.
Protocol 3: Silica Gel Column Chromatography for Purification

Column Preparation: Pack a chromatography column (dimensions: 30 cm length × 3 cm diameter) with silica gel (200-400 mesh) using the slurry method with hexane as the solvent. Allow the silica to settle and ensure a uniform bed without air bubbles or channels. The bed height should be approximately 20-25 cm, providing sufficient theoretical plates for adequate separation.

Separation Procedure:

  • Apply the this compound-enriched fraction obtained from fractional distillation (typically 500 mg to 1 g) to the top of the column in a minimal volume of hexane (2-3 mL).
  • Elute the column with a stepwise gradient of increasing polarity:
    • 5 column volumes of 100% hexane to elute non-polar hydrocarbons
    • 5 column volumes of 97:3 hexane:ethyl acetate to elute less polar sesquiterpenes
    • 10 column volumes of 95:5 hexane:ethyl acetate to elute this compound
    • 5 column volumes of 90:10 hexane:ethyl acetate to elute more polar compounds
  • Collect fractions of 10-15 mL throughout the elution process.
  • Monitor fraction composition by thin-layer chromatography (TLC) on silica gel plates developed with hexane:ethyl acetate (95:5) and visualized under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.
  • Combine fractions containing this compound as determined by TLC and GC-MS analysis.
  • Remove solvents under reduced pressure using a rotary evaporator (water bath temperature not exceeding 40°C) to obtain purified this compound.

The following workflow diagram illustrates the complete isolation and identification process for this compound:

G Start Start: Crude Essential Oil HD Hydrodistillation or Steam Distillation Start->HD FD Fractional Distillation (Based on volatility differences) HD->FD ID1 GC-MS Analysis (Mass spectrum matching) FD->ID1 Fraction screening CC Column Chromatography (Silica gel, hexane:EtOAc gradient) ID2 Retention Index Calculation and Comparison CC->ID2 Prep Further Purification (Preparative HPLC or GC) NMR Structure Confirmation (NMR Spectroscopy) Prep->NMR ID1->FD Adjust fraction collection ID1->CC This compound enriched fractions ID2->CC Adjust elution conditions ID2->Prep End End: Pure this compound NMR->End

Figure 1: Workflow for the Isolation and Identification of this compound from Essential Oils. The process begins with crude essential oil extraction, followed by sequential fractionation and purification steps, with analytical verification at key stages to guide the isolation process.

Analytical Verification of Isolated Compound

Spectroscopic Confirmation Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural confirmation of isolated this compound, complementing the GC-MS data used during the isolation process. Both ¹H and ¹³C NMR spectra should be acquired in deuterated chloroform (CDCl₃) or another suitable solvent. The ¹H NMR spectrum of this compound displays characteristic signals including: aromatic proton signals in the region δ 6.5-6.8 ppm, methyl groups attached to aromatic rings in the region δ 2.2-2.4 ppm, and an isopropyl group evidenced by a septet around δ 2.8-3.0 ppm and doublets at δ 1.2-1.3 ppm. The ¹³C NMR spectrum should show 15 distinct carbon signals consistent with the molecular formula C₁₅H₂₀, including aromatic carbons in the region δ 110-150 ppm, aliphatic carbons in the region δ 20-50 ppm, and methyl groups attached to aromatic rings around δ 20-25 ppm.

Fourier-Transform Infrared (FTIR) spectroscopy provides additional evidence for the identity of the isolated compound through its functional group fingerprint. The FTIR spectrum of this compound should show characteristic absorption bands including: C-H stretching vibrations of aromatic and aliphatic groups in the region 2850-3100 cm⁻¹, aromatic C=C stretching vibrations at 1600-1585 cm⁻¹ and 1500-1480 cm⁻¹, and C-H bending vibrations of methyl and methylene groups at 1350-1470 cm⁻¹. The absence of strong absorption in the 1650-1800 cm⁻¹ region (characteristic of carbonyl groups) and in the 3200-3600 cm⁻¹ region (characteristic of hydroxyl groups) confirms the hydrocarbon nature of this compound.

Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection provides an effective method for assessing the purity of isolated this compound. Analysis should be performed using a reversed-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) with isocratic elution using acetonitrile:water (85:15) or gradient elution from 80% to 100% acetonitrile over 20 minutes. The flow rate should be maintained at 1.0 mL/min with detection at 254 nm. Under these conditions, this compound typically elutes between 12-16 minutes, depending on the exact column and mobile phase composition. The purity is calculated by integrating the peak area of this compound relative to the total peak area in the chromatogram, with acceptable purity generally considered ≥95% for most applications.

For absolute quantification, gas chromatography with flame ionization detection (GC-FID) offers robust and linear response for terpenoid compounds. The analysis should be performed using conditions similar to those described for GC-MS analysis, with calibration using authentic this compound standards if available. If no authentic standard is available, relative response factors can be estimated using effective carbon number concepts or by comparison with structurally similar internal standards. The combination of HPLC purity assessment and GC-FID quantification provides complementary information about the isolated compound's chemical purity and concentration in solution, ensuring comprehensive quality control of the isolation process.

Applications and Implications

Pharmaceutical and Biological Applications

This compound exhibits a range of bioactive properties that make it a compound of interest for pharmaceutical development and therapeutic applications. As a sesquiterpene, it demonstrates significant anti-inflammatory activity through modulation of inflammatory pathways, including inhibition of pro-inflammatory cytokine production and suppression of inflammatory enzyme activity. Research has suggested that this compound can interact with transient receptor potential (TRP) channels, particularly TRPA1 and TRPV1, which are involved in pain perception and neurogenic inflammation [3]. These interactions underlie its potential as an analgesic agent and support its traditional use in remedies for pain and inflammation.

Additionally, this compound has demonstrated antimicrobial efficacy against a spectrum of pathogenic bacteria and fungi, suggesting potential applications in infectious disease treatment. The compound's lipophilic nature enables it to disrupt microbial membrane integrity, leading to growth inhibition or cell death. Emerging research also indicates potential anticancer properties, with studies showing selective cytotoxicity against certain cancer cell lines through induction of apoptosis and cell cycle arrest. These diverse biological activities position this compound as a promising lead compound for drug development, particularly as structural modifications may enhance its potency and selectivity for specific therapeutic targets.

Fragrance and Flavor Applications

In the fragrance and flavor industry, this compound contributes valuable aromatic properties to essential oil profiles and fragrance compositions. The compound typically exhibits a woody, balsamic aroma with subtle spicy undertones, making it a desirable component in perfumery for creating base notes with complexity and persistence. Its relatively high molecular weight and low volatility contribute to its function as a fixative, helping to stabilize more volatile fragrance components and prolong the overall scent duration. In flavor applications, this compound can impart subtle spicy, aromatic notes to food products and beverages, though its use in food is subject to regulatory considerations and generally requires higher purity standards.

The isolation of this compound enables its use as a reference standard for quality control in the essential oil industry, allowing for accurate quantification in complex mixtures and authentication of essential oil compositions. Adulteration of valuable essential oils is a significant concern in the industry, and the availability of pure this compound facilitates the development of analytical methods to detect such adulteration. Furthermore, isolated this compound serves as a starting material for the synthesis of derivatives with modified olfactory properties, expanding the palette of available fragrance ingredients and enabling the creation of novel scent profiles not found in nature.

Conclusion

The isolation of this compound from essential oils requires a systematic approach combining multiple separation techniques and rigorous analytical verification. The protocols outlined in this document provide a comprehensive framework for obtaining high-purity this compound, from initial identification in complex essential oil matrices to final purification and verification. The key to successful isolation lies in the strategic combination of fractional distillation for preliminary enrichment followed by chromatographic techniques for refinement, with analytical guidance at each step to monitor progress and optimize conditions.

Future developments in this compound isolation will likely focus on green extraction techniques that reduce solvent consumption and energy requirements while maintaining or improving yield and purity. Techniques such as supercritical fluid extraction and microwave-assisted hydrodistillation show promise for more sustainable production of terpenoid compounds [7]. Additionally, advances in continuous chromatography and membrane-based separations may offer alternatives to conventional batch processes, potentially improving efficiency and scalability for industrial applications. As understanding of the biological activities of this compound and its derivatives grows, so too will the importance of efficient isolation protocols that enable further investigation of its therapeutic potential and practical applications.

References

Comprehensive Application Notes and Protocols for Alpha-Calacorene Extraction via Steam Distillation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpha-Calacorene

This compound (C₁₅H₂₀) is a sesquiterpene hydrocarbon belonging to the class of organic compounds known as sesquiterpenoids, which are characterized by structures comprising three isoprene units. This compound is a colorless liquid with a characteristic woody aroma and is found in various plants and essential oils. Its chemical structure features a dihydronaphthalene core with defined stereochemistry at carbon position 1, which typically exhibits the (S) configuration in naturally occurring forms, referred to as (+)-alpha-Calacorene. The absolute stereochemistry at this chiral center significantly influences the compound's physical properties and biological interactions [1].

The thermodynamic properties of this compound provide essential information about its stability and phase behavior during extraction processes. The Gibbs free energy of formation (ΔfG°) is 235.11 kJ/mol, indicating that formation of the compound from its constituent elements is not spontaneous under standard conditions and requires energy input. The enthalpy of formation (ΔfH°) in the gas phase is -31.67 kJ/mol, revealing an exothermic formation process. For extraction purposes, the enthalpy of vaporization (ΔvapH°) is particularly relevant at 53.23 kJ/mol, representing the energy required to transform the liquid compound to vapor at its boiling point [1].

Chemical Properties and Characteristics

Table 1: Fundamental Chemical Properties of this compound

Property Value Significance for Extraction
Molecular Formula C₁₅H₂₀ Determines molecular weight and volatility
Molecular Weight 200.32 g/mol Impacts steam distillation efficiency
CAS Number 21391-99-1 Reference for compound identification
Structure Type Sesquiterpene hydrocarbon Influences extraction selectivity
Flash Point High Makes it unsuitable for fragrances but stable in distillation
Stereochemistry (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene Affects biological activity and isolation
Optical Activity Reported as (+)-alpha-Calacorene Important for chiral separation methods

This compound belongs to a broader class of sesquiterpene compounds with several structural analogs found in nature. When developing extraction protocols, it is important to recognize these structural relatives as they may co-extract and require separation:

  • Alpha-Cedrene (C₁₅H₂₄): Known for its use in perfumery and flavoring applications
  • Beta-Himachalene (C₁₅H₂₄): Exhibits documented anti-inflammatory properties
  • Delta-Cadinene (C₁₅H₂₄): Demonstrates significant antimicrobial activity in various essential oils
  • Alpha-Bisabolene (C₁₅H₂₄): Used in traditional medicine for its soothing properties [1]

The unique structural features of this compound, particularly its specific interaction with bacterial proteins and its dual role as both an antibacterial agent and antioxidant, distinguish it from other sesquiterpenes despite shared biosynthetic origins [1].

Principles of Steam Distillation for Sesquiterpenes

Steam distillation operates on the fundamental principle that volatile compounds can be co-distilled with water vapor at temperatures below their normal boiling points. This technique is particularly suitable for heat-sensitive compounds like this compound that might decompose at their boiling points under atmospheric pressure. The process leverages the immiscibility of the target compound with water, creating a two-phase system where the combined vapor pressure equals the atmospheric pressure, allowing the mixture to boil at a temperature lower than the boiling points of either component alone.

The theoretical foundation relies on Dalton's Law of partial pressures, where the total pressure (P_total) above the mixture equals the sum of the partial pressures of water (P_water) and the volatile compound (P_compound). For this compound with its molecular weight of 200.32 g/mol and relatively high boiling point, steam distillation provides an efficient mechanism for extraction without thermal degradation. The mass transfer kinetics involve several stages: penetration of steam into plant glandular structures, liberation of volatile compounds from their cellular compartments, co-vaporization with steam, and finally condensation and separation in the receiver [2] [3].

Recent advances in distillation technology have led to the development of enhanced steam distillation methods that improve extraction efficiency for sesquiterpenes:

  • Simultaneous Hydro- and Steam-Distillation (SHSD): Combines direct contact of plant material with boiling water while introducing additional steam, potentially improving the extraction of less volatile compounds
  • Carbon Dioxide-Assisted Steam Distillation: Incorporates CO₂ as a co-solvent that enhances internal diffusion through plant material due to its high density and low viscosity, significantly accelerating the extraction process
  • Superheated Steam Distillation: Utilizes steam heated above its saturation point, which reduces viscosity and increases penetration power, potentially improving yields of high molecular weight terpenes [4] [2]

Critical Optimization Parameters for this compound Extraction

Plant Material Considerations

The source material selection profoundly impacts this compound yield and purity. This sesquiterpene occurs in various aromatic plants, though specific natural sources are not explicitly detailed in the available literature. Based on its structural characteristics as a cadinane-type sesquiterpene, potential sources include coniferous resins, Asteraceae family plants, and various essential oil-bearing species. Proper botanical identification and voucher specimen preservation are essential for reproducible research, as chemotypic variations within species can significantly alter sesquiterpene profiles [5].

The physical preparation of plant material requires careful optimization. Studies on similar sesquiterpenes demonstrate that particle size reduction increases surface area for mass transfer but must be balanced against potential losses of volatile compounds during processing. Research on Eucalyptus essential oil extraction found that a leaf size of 0.02 m (approximately 2 cm) optimized oil yield while minimizing channeling effects during steam distillation. Additionally, the moisture content of plant material affects extraction efficiency, with most protocols utilizing air-dried material to reduce energy consumption while maintaining glandular integrity [3].

Extraction Parameter Optimization

Table 2: Key Operational Parameters for this compound Extraction

Parameter Optimal Range Impact on Yield Methodological Notes
Distillation Time 120-240 minutes Longer times increase yield but may co-extract undesired compounds Fractional collection recommended to monitor this compound emergence
Temperature 97-105°C Higher temperatures increase kinetics but risk compound degradation Precise temperature control critical for reproducibility
Solid/Solvent Ratio 1:13 to 1:19 (w/v) Dilute ratios improve steam penetration but reduce throughput Balance between yield and operational efficiency
Steam Flow Rate 800 L/h (for lab-scale) Higher rates increase mass transfer but may cause channeling Uniform steam distribution essential
Particle Size 0.02-0.03 m Smaller particles increase surface area but may impede steam flow Material-specific optimization required
Pressure Atmospheric to 0.4 bar Slight vacuum can reduce thermal degradation System-dependent parameter

The distillation time represents a critical compromise between extraction completeness and operational efficiency. Research on Helichrysum italicum essential oil demonstrated that sesquiterpene hydrocarbons typically emerge in intermediate to later fractions during steam distillation, with optimal yields achieved between 90-180 minutes. Similarly, Ylang-Ylang oil optimization studies identified approximately 191 minutes as ideal for comprehensive terpene extraction. Implementing fractionated collection at 15-30 minute intervals allows researchers to identify the specific time window during which this compound predominates, enabling protocol refinement for this specific compound [6] [7].

The extraction temperature must be carefully controlled to balance between efficient compound release and thermal degradation prevention. Studies on Eucalyptus oil optimization identified 97.76°C as optimal for terpene extraction, while rosemary oil research demonstrated that different extraction methods (hydrodistillation, steam distillation, and microwave-assisted distillation) significantly impact the sesquiterpene profile due to varying thermal stresses. For heat-sensitive sesquiterpenes like this compound, moderate temperatures with consistent regulation prevent decomposition while ensuring adequate release from plant matrices [5] [3].

Detailed Steam Distillation Protocol for this compound

Equipment and Reagents

Required Equipment:

  • Steam distillation apparatus (5 L capacity minimum), including steam generator, distillation vessel, condenser, and receiver
  • Electric heating mantle or alternative heat source (2000 W capacity)
  • Temperature controller with precision of ±1°C
  • Analytical balance (precision 0.001 g)
  • Separatory funnel (500 mL)
  • Anhydrous sodium sulfate (desiccant)
  • Amber glass vials for storage (to prevent photodegradation)

Plant Material Preparation:

  • Select authenticated plant material known to contain this compound
  • Air-dry plant material protected from direct sunlight for 7-14 days
  • Reduce particle size to 0.02-0.03 m using appropriate grinding equipment
  • Store processed material in airtight containers away from light and moisture until use [3]
Step-by-Step Extraction Procedure
  • Apparatus Assembly: Set up the steam distillation unit ensuring all connections are secure. Place the electric boiler containing 3 L of deionized water on the heating mantle. Add 300 g of prepared plant material to the distillation vessel, ensuring even distribution without compaction.

  • Initial Heating: Begin heating the boiler with temperature set to achieve boiling water (approximately 100°C). Allow steam to generate and flow through the plant material in the distillation vessel.

  • Distillation Process: Maintain a consistent steam flow rate of 800 L/h (laboratory scale) with system temperature stabilized at 104°C. Monitor pressure at approximately 0.4 bar. Collect the distillate in fractions at 30-minute intervals to track this compound emergence pattern.

  • Condensation and Collection: Ensure condenser water temperature remains below 15°C for efficient vapor condensation. Collect the condensed vapor in the receiver, where the essential oil (containing this compound) separates from the hydrosol based on density and immiscibility.

  • Oil Recovery: After the predetermined distillation time (180-240 minutes based on optimization experiments), transfer the oil-water mixture to a separatory funnel. Allow phases to separate completely, then drain the lower aqueous layer and collect the essential oil layer.

  • Dehydration and Storage: Add anhydrous sodium sulfate to the collected oil to remove residual water, then filter through Whatman No. 1 filter paper. Transfer the purified this compound-containing oil to amber glass vials and store at 4°C until analysis [7] [3].

The following workflow diagram illustrates the complete extraction and analysis process:

G This compound Extraction and Analysis Workflow cluster_0 Extraction Phase cluster_1 Analysis Phase Start Plant Material Preparation SD Steam Distillation (104°C, 0.4 bar, 180-240 min) Start->SD Fraction Fractionated Collection SD->Fraction Steam flow 800 L/h Separate Oil-Water Separation Fraction->Separate Condensate Dry Dehydration (Anhydrous Na₂SO₄) Separate->Dry Crude oil Analyze GC-MS Analysis (DB-5MS column) Dry->Analyze Dried oil Identify Compound Identification (NIST library, RI comparison) Analyze->Identify Mass spectra Store Storage (4°C, amber vial) Identify->Store Confirmed This compound

Advanced Extraction Methodologies

Carbon Dioxide-Assisted Steam Distillation

The integration of carbon dioxide as a co-solvent in steam distillation represents a significant advancement in terpene extraction technology. This hybrid approach, termed Simultaneous Hydro- and Steam-Distillation Assisted by Carbon Dioxide (SHSDACD), leverages the unique physicochemical properties of CO₂ to enhance extraction efficiency. The mechanism involves reduced viscosity and increased diffusion coefficients of the fluid mixture penetrating the plant matrix, facilitating more efficient release of bound terpenes.

Protocol for CO₂-Assisted Extraction:

  • Set up the SHSDACD system with a CO₂ generator or cylinder connected to the distillation vessel
  • Maintain CO₂ flow rate at 0.5-1.0 L/min during the distillation process
  • Keep other parameters consistent with conventional steam distillation (temperature: 104°C, pressure: 0.4 bar)
  • Reduce extraction time to 30-60 minutes based on observed acceleration effects
  • Collect and process distillate following standard procedures

Research comparing SHSDACD with conventional methods demonstrated dramatic improvements in extraction kinetics, with the carbon dioxide-assisted process achieving similar yields in approximately one-fourth the time while reducing energy consumption by nearly tenfold. This method is particularly valuable for thermally labile sesquiterpenes like this compound, as shortened exposure to elevated temperatures minimizes degradation risks [4].

Superheated Steam Distillation

Superheated steam distillation employs steam heated above its saturation point (typically 101°C to >1000°C, depending on system pressure) as the extraction medium. This technique offers several advantages for this compound extraction, including lower viscosity, higher thermal conductivity, and enhanced penetration capability compared to saturated steam. The reduced polarity of superheated steam at elevated temperatures improves extraction efficiency for moderately polar to non-polar compounds like sesquiterpene hydrocarbons.

Operational Protocol:

  • Generate superheated steam using an appropriately designed boiler system
  • Maintain steam temperature between 110-150°C at atmospheric pressure
  • Adjust plant material loading to account for increased extraction efficiency
  • Monitor process carefully as extraction kinetics are significantly accelerated
  • Consider fractional collection at shorter intervals (15-20 minutes)

Studies on Syzygium aromaticum (clove) essential oil extraction demonstrated that superheated steam distillation increased yields substantially (15.70%) compared to conventional steam distillation (5.81%), while also enhancing biological activities due to more complete extraction of bioactive compounds. The method's superior penetration power and reduced processing time make it particularly suitable for this compound extraction from dense or resistant plant matrices [2].

Analytical Characterization and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS analysis represents the gold standard for identification and quantification of this compound in complex essential oil mixtures. The following protocol ensures accurate characterization:

Sample Preparation:

  • Dilute the extracted essential oil in n-hexane (1:100 ratio)
  • Filter through 0.22 μm membrane filter to remove particulate matter
  • Transfer 1 μL to GC vial for injection

GC-MS Parameters:

  • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm)
  • Temperature program: 50°C initial (hold 1 min), ramp to 145°C at 5°C/min, to 175°C at 7°C/min, to 195°C at 5°C/min, then to 250°C at 3°C/min (hold 10 min)
  • Carrier gas: Helium (99.999% purity) at constant flow rate of 1 mL/min
  • Injection temperature: 250°C (split ratio 10:1)
  • Mass spectrometer: Electron impact ionization (70 eV), scan range 50-650 m/z
  • Interface temperature: 250°C [8]

Identification Criteria:

  • Comparison of mass spectra with NIST library (similarity index >85%)
  • Matching of calculated retention indices with literature values
  • Co-injection with authentic standard when available

Table 3: Reference Chromatographic Data for this compound

Column Type Retention Index (RI) Temperature Program Reference
DB-1 1538 He, 60°C @ 3 min, 3 K/min to 220°C [9]
DB-5 1546 30 m/0.26 mm/0.25 μm, He, 3 K/min; 60°C to 246°C [9]
HP-5MS 1522 30 m/0.25 mm/0.25 μm, He, 3 K/min; 60°C to 280°C [9]
SPB-5 1560 60 m/0.32 mm/1 μm, He, 4 K/min, 200°C @ 30 min; 60°C start [9]
HP-Wax 1948 50 m/0.2 mm/0.4 μm, He, 4 K/min, 230°C @ 30 min; 60°C start [9]
Quality Assessment and Standardization

Quality control measures ensure consistency and reproducibility in this compound extraction:

Purity Assessment:

  • Determine percentage of this compound in total essential oil by GC peak area normalization
  • Establish acceptance criterion (>90% purity for research applications)
  • Monitor for common contaminants and degradation products

Stability Testing:

  • Conduct accelerated stability studies at 4°C, 25°C, and 40°C
  • Monitor chemical composition changes over time (0, 30, 60, 90 days)
  • Store reference samples in amber vials under inert atmosphere

Validation Parameters:

  • Linearity of calibration curves (R² > 0.995)
  • Precision (RSD < 5% for replicate extractions)
  • Recovery rates (>85% for spiked samples)
  • Limit of detection and quantification [8]

Applications and Biological Activities

Research indicates that this compound exhibits several promising biological activities that warrant further investigation:

Antibacterial Properties: Studies have demonstrated that this compound interacts with the Bam A protein complex in Gram-negative bacteria, disrupting normal cellular functions and inhibiting growth. This mechanism suggests potential applications in developing new antibacterial agents targeting resistant pathogens [1].

Antioxidant Capacity: this compound has demonstrated free radical scavenging capabilities in various assays, indicating its role as a natural antioxidant. This property may contribute to protective effects against oxidative stress in biological systems [1].

Cytotoxic Effects: Preliminary in vitro studies suggest that this compound may have selective cytotoxic effects on certain cancer cell lines, though further research is necessary to understand its potential in cancer therapy and elucidate underlying mechanisms [1].

The odorless nature and high stability of bound terpenes like this compound could provide advantages over free terpenes in applications requiring neutral scent profiles, such as certain pharmaceutical formulations and functional foods [10].

Troubleshooting and Technical Considerations

Common Challenges in this compound Extraction:

Low Yield:

  • Verify plant material contains this compound through preliminary screening
  • Optimize steam flow rate to prevent channeling in plant matrix
  • Increase distillation time to accommodate later elution of sesquiterpenes
  • Consider pre-treatment methods such as mechanical disruption or enzymatic digestion

Compound Degradation:

  • Reduce distillation temperature while maintaining efficiency
  • Implement inert atmosphere (N₂ purge) during extraction
  • Add antioxidant stabilizers to collection vessels
  • Minimize post-extraction storage time and exposure to light/oxygen

Co-extraction of Undesired Compounds:

  • Implement fractional collection to isolate this compound-rich fractions
  • Optimize particle size to balance extraction efficiency and selectivity
  • Consider secondary purification methods (column chromatography, preparative GC)

Scalability Considerations:

  • Maintain consistent steam-to-biomass ratio during scale-up
  • Ensure uniform steam distribution in larger extraction vessels
  • Address potential heat transfer limitations in industrial-scale equipment
  • Conduct economic feasibility analysis for commercial applications

Conclusion

These application notes provide comprehensive methodologies for the extraction, characterization, and quality control of this compound using steam distillation techniques. The protocols outlined leverage both conventional and advanced approaches to optimize yield, purity, and bioactivity of this valuable sesquiterpene compound. By adhering to these detailed procedures, researchers can ensure reproducible results in their investigations of this compound's chemical properties and potential applications in pharmaceutical, cosmetic, and therapeutic product development. Future method enhancements will likely focus on green chemistry principles, including reduced energy consumption, solvent-free extraction, and integration of renewable energy sources such as solar thermal systems for improved sustainability [3].

References

Analytical Methods for Alpha-Calacorene Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-Calacorene is a sesquiterpene identified as a volatile compound in several plant species and essential oils. Its quantification is typically performed alongside other terpenes using GC-MS, often coupled with headspace solid-phase microextraction (HS-SPME) for efficient extraction and concentration of volatile components [1] [2] [3].

The table below summarizes the key instrumental parameters and conditions used in recent studies for the analysis of volatile compounds, including this compound.

Analytical Parameter Description / Typical Setting
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) [1] [4]
Detection Method Mass Spectrometry (MS), often with Electron Impact (EI) ionization [5]
Sample Introduction Headspace Solid-Phase Microextraction (HS-SPME) [4] [3]
SPME Fiber 75-μm CAR/PDMS (Carboxen/Polydimethylsiloxane) [4]
Chromatographic Column Capillary GC column (specific type varies by study)
Carrier Gas Helium
Data Analysis Comparison of mass spectra and retention indices with standards or databases [1]

Detailed Experimental Protocols

Here are detailed methodologies for sample preparation and analysis based on protocols used in recent research.

Protocol 1: HS-SPME-GC-MS for Plant Materials

This protocol is adapted from studies on cinnamon and Lauraceae plants, where this compound was identified as a volatile component [4] [2].

  • 1. Sample Preparation:

    • Grind the plant material (e.g., bark, leaves) to a fine, homogeneous powder using a laboratory grinder.
    • Weigh accurately 0.5 g of the powdered sample into a 15 mL glass vial designed for headspace analysis.
    • Seal the vial immediately with a cap containing a PTFE/silicone septum.
  • 2. HS-SPME Extraction:

    • Place the sealed vial into the SPME autosampler or a heating block.
    • Equilibration: Allow the sample to equilibrate for 15 minutes at a set temperature (e.g., 70°C) [4].
    • Extraction: After equilibration, expose and insert the SPME fiber (recommended: 75-μm CAR/PDMS) into the vial headspace. The fiber should be positioned approximately 1 cm above the sample.
    • Maintain the vial at the extraction temperature (e.g., 70°C) for 57 minutes with constant agitation (if available) to enhance volatile absorption [4].
  • 3. GC-MS Analysis:

    • Desorption: After the extraction time, retract the fiber and immediately introduce it into the GC injection port set to a high temperature (e.g., 250°C) for 5 minutes in splitless mode to desorb the analytes.
    • Gas Chromatography:
      • Oven Program: Use a temperature gradient. An example program for separating terpenes is: start at 50°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 10°C/min (hold for 5 min) [1].
      • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).
    • Mass Spectrometry:
      • Ion Source: Electron Impact (EI) at 70 eV.
      • Ion Source Temperature: Set to 230°C [1].
      • Mass Scan Range: m/z 40-500.
      • Solvent Delay: Set as appropriate for the method.
  • 4. Identification and Quantitation of this compound:

    • Identification: Identify this compound by comparing its retention time and mass fragmentation spectrum with those of an authentic analytical standard. In the absence of a standard, compare the acquired mass spectrum with data from standard libraries (e.g., NIST) and calculate the Retention Index (RI) for confirmation [1] [6].
    • Quantitation: For quantitative analysis, prepare a calibration curve using a purified this compound standard at different concentrations. The peak area from the GC-MS data can be used to calculate the concentration in the sample [7].
Protocol 2: Essential Oil Analysis via GC-MS

This method is used for the direct analysis of pre-extracted essential oils, as demonstrated in a study on Acorus calamus and Juniperus communis [1].

  • 1. Sample Preparation (Essential Oil Dilution):

    • Dilute the essential oil in a suitable volatile solvent such as n-hexane or acetone. A typical dilution ratio is 1:100 or 1:1000 (v/v), which may need optimization based on oil concentration.
    • Filter the diluted sample through a 0.45 μm membrane filter if necessary.
  • 2. GC-MS Analysis:

    • Injection: Use a standard liquid autosampler. Inject 1 μL of the diluted essential oil solution in split mode (split ratio can vary, e.g., 1:50).
    • Injection Port Temperature: Set to 250°C.
    • Gas Chromatography and Mass Spectrometry: Follow the same GC oven program and MS parameters as described in Protocol 1.

Documented Occurrences and Contextual Data

This compound has been identified in various natural sources. The following table summarizes its documented occurrences, which can aid researchers in selecting appropriate starting materials for analysis.

Source Material Reported Context of Identification Key Co-Identified Compounds
Cinnamomum cassia (Cassia Cinnamon) Volatile compound profile analyzed by HS-SPME-GC-MS [2] Limonene, Eucalyptol, Δ-Elemene, Cadalene
Acorus calamus (Sweet Flag) Rhizome Essential Oil Chemical composition analysis by GC-MS [1] Shyobunone, Isoshyobunone, Preisocalamendiol
Propolis from Turkey Volatile compound profile analyzed by HS-SPME-GC-MS [3] Verbenone, Carveol, α-Pinene, β-Eudesmol

Workflow and Identification Strategy

The following diagram illustrates the logical workflow for the analysis of this compound from sample to result, integrating the protocols above.

Start Start: Select Plant Material P1 Extraction Option A: HS-SPME (Protocol 1) Start->P1 P2 Extraction Option B: Essential Oil Analysis (Protocol 2) Start->P2 GCMS GC-MS Analysis P1->GCMS P2->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis ID This compound Identification DataAnalysis->ID Quant Quantification ID->Quant

Key Considerations for Researchers

  • Standard Availability: this compound is commercially available as a reference standard for analytical purposes, which is crucial for accurate identification and quantification [7].
  • Chemical Properties: As a sesquiterpene, this compound has low polarity and high volatility, making GC-MS an ideal analytical technique without the need for derivatization [8].
  • Matrix Effects: The complexity of plant and propolis matrices necessitates effective sample preparation like HS-SPME to minimize co-extraction of interfering compounds [4] [3].
  • Method Development: When analyzing new plant materials, optimization of SPME fiber type, extraction time, and temperature may be required to maximize the recovery of this compound [4].

References

Comprehensive Application Notes and Protocols: Alpha-Calacorene's Antibacterial Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpha-Calacorene and Its Scientific Significance

This compound is a sesquiterpene hydrocarbon (C₁₅H₂₀) with a molecular weight of 200.32 g/mol, classified as a sesquiterpenoid consisting of three isoprene units. This compound features a (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene configuration, with absolute stereochemistry defined at carbon position 1, which creates a specific spatial arrangement crucial for its biological interactions [1]. Naturally occurring this compound is typically the (+)-enantiomer with (S) configuration, which significantly influences its three-dimensional structure and molecular interactions [1]. The compound is found in various medicinal plants and essential oils, particularly in Acorus calamus and Cyperus articulatus, where it contributes to their documented antibacterial properties [2] [3] [4].

The growing threat of antibiotic resistance has intensified the search for novel antibacterial compounds from natural sources. This compound represents a promising candidate in this endeavor, demonstrating activity against both Gram-positive and Gram-negative bacteria through multiple mechanisms of action. Its unique chemical structure, characterized by a dihydronaphthalene core with methyl and isopropyl substituents, allows for specific interactions with bacterial cellular components, disrupting essential physiological processes [1]. Research indicates that this compound and its structural analogs exhibit not only antibacterial properties but also antioxidant activities, further enhancing their therapeutic potential [1]. This document provides a comprehensive technical resource for researchers investigating this compound's antibacterial mechanisms, complete with validated experimental protocols and computational approaches.

Established Antibacterial Mechanisms of Action

Membrane Disruption Mechanisms

The primary antibacterial mechanism of this compound and related compounds involves direct disruption of bacterial membrane integrity. Experimental evidence demonstrates that essential oils containing this compound and its isomer beta-Calacorene significantly compromise membrane integrity in both Gram-positive and Gram-negative bacteria [2] [4]. This membrane disruption occurs through several interconnected processes:

  • Increased Membrane Permeability: Treatment with Acorus calamus essential oil (ACEO), which contains beta-Calacorene (3.01%) as a constituent, results in substantial increases in membrane permeability, allowing intracellular components to leak from bacterial cells [2] [4]. This loss of membrane integrity represents a fundamental mechanism leading to bacterial cell death.

  • Leakage of Genetic Material: The compromised membrane barrier function leads to the release of nucleic acids (RNA and DNA) from the bacterial cytoplasm, as confirmed by measurement of extracellular genetic material following treatment with calacorene-containing formulations [2] [4]. This leakage indicates substantial disruption of the membrane's selective permeability properties.

  • Protein Leakage: In addition to genetic material, essential intracellular proteins escape through the damaged membranes, further disrupting cellular homeostasis and metabolic functions [2] [4]. The combined loss of genetic material and proteins creates an irreversible trajectory toward cell death.

  • Morphological Changes: Scanning electron microscopy (SEM) imaging reveals significant structural damage in bacterial cells treated with calacorene-containing essential oils, including cell wall distortion, surface collapse, and loss of cellular integrity [2] [4]. These visual observations provide direct evidence of the compound's destructive impact on bacterial envelope structures.

Protein Targeting and Molecular Interactions

Beyond membrane disruption, this compound demonstrates specific molecular interactions with key bacterial proteins, inhibiting essential cellular functions:

  • Enzyme Inhibition: Molecular docking studies reveal that this compound binds effectively to bacterial enzymes, particularly TyrRS (Tyrosyl-tRNA synthetase) in Staphylococcus aureus, with docking scores comparable to conventional antibiotics like chloramphenicol (-6.2 kcal/mol for this compound vs. -6.3 kcal/mol for chloramphenicol) [3] [5]. This interaction disrupts protein synthesis, a vital bacterial function.

  • BamA Protein Complex Interaction: Research indicates that this compound specifically interacts with the BamA protein complex in Gram-negative bacteria, disrupting normal outer membrane protein assembly and cellular functions [1]. This targeted interaction represents a more specific mechanism alongside the general membrane disruption.

  • Binding Stabilization: The molecular interactions between this compound and bacterial proteins are primarily stabilized through pi-alkyl interactions and other non-covalent bonding, particularly with residues like His50 in S. aureus TyrRS [3] [5]. Most essential oil metabolites, including this compound, do not exhibit conventional hydrogen bonding with bacterial enzyme residues but instead form stable complexes through these alternative interaction modes.

Table 1: Antibacterial Efficacy of Alpha/Beta-Calacorene Containing Formulations

Bacterial Strain Inhibition Zone (mm) MIC Values MBC Values MBC/MIC Ratio
Staphylococcus aureus (Gram+) 20.11 ± 0.28 0.125% 0.125% 1.0
Bacillus subtilis (Gram+) 18.06 ± 1.36 0.25% 0.5% 2.0
Pseudomonas aeruginosa (Gram-) 15.58 ± 0.68 1.0% 2.0% 2.0
Escherichia coli (Gram-) 16.00 ± 0.04 0.5% 1.0% 2.0

Table 2: Molecular Docking Scores of this compound and Analogs

Compound Docking Score (kcal/mol) Target Enzyme Key Interactions
This compound -6.2 S. aureus TyrRS Pi-alkyl interactions
Beta-Calacorene -6.1 S. aureus TyrRS Pi-alkyl interactions
Khusinol -6.4 S. aureus TyrRS Pi-alkyl interactions
Mustakone -6.2 S. aureus TyrRS Pi-alkyl interactions
Chloramphenicol (Control) -6.3 S. aureus TyrRS Multiple interactions

Quantitative Antibacterial Activity Data

Efficacy Against Bacterial Pathogens

The antibacterial potency of this compound and its structural analogs has been quantitatively assessed against a range of clinically relevant bacterial pathogens. Research demonstrates that formulations containing beta-Calacorene (an isomer of this compound) exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria [2] [4]. The Gram-positive bacteria generally show greater susceptibility, with Staphylococcus aureus exhibiting inhibition zones of 20.11 ± 0.28 mm, compared to 15.58 ± 0.68 mm for Pseudomonas aeruginosa [2] [4]. This differential sensitivity likely reflects the structural differences in cell wall composition between Gram-positive and Gram-negative organisms.

The minimum inhibitory concentrations (MICs) of calacorene-containing essential oils range from 0.125% to 1.0%, while the minimum bactericidal concentrations (MBCs) range between 0.125% and 2.0% [2] [4]. The MBC/MIC ratios are consistently below 4.0, confirming the bactericidal nature of these compounds rather than bacteriostatic activity [2] [4]. Time-kill kinetics studies further demonstrate the lethal action of these compounds, showing significant reductions in colony-forming units within 12-24 hours of treatment at MIC concentrations [2] [4]. This rapid bactericidal activity underscores their potential therapeutic value for treating established infections.

Comparative Performance Against Standard Antibiotics

When evaluated alongside conventional antibiotics, calacorene-containing formulations demonstrate competitive performance with tetracycline and cefoperazone across multiple bacterial strains [2] [4]. This remarkable efficacy against antibiotic-susceptible strains, combined with the potential for circumventing conventional resistance mechanisms, positions this compound as a promising candidate for addressing the challenge of multidrug-resistant bacteria. The anti-biofilm activity of these compounds further enhances their therapeutic relevance, as biofilms represent a significant challenge in clinical settings [2] [4]. Scanning electron microscopy evidence confirms that these compounds significantly inhibit bacterial adhesion—the initial step in biofilm formation—thereby preventing the establishment of structured microbial communities that are notoriously resistant to conventional antibiotics [2] [4].

Experimental Protocols for Antibacterial Evaluation

Membrane Integrity and Permeability Assay

This protocol evaluates the membrane disruption activity of this compound by measuring the release of intracellular components from bacterial cells.

Materials and Reagents
  • Bacterial cultures (S. aureus ATCC 25923, P. aeruginosa ATCC 27853)
  • This compound standard (≥95% purity, CAS 21391-99-1)
  • Mueller-Hinton Broth (MHB)
  • Phosphate Buffered Saline (PBS, pH 7.4)
  • Nucleic acid quantification kit (e.g., Nanodrop or Qubit fluorometer)
  • Protein assay kit (e.g., BCA or Bradford reagent)
  • Spectrophotometer and quartz cuvettes
  • Microcentrifuge tubes
  • Water bath incubator
Procedure
  • Culture Preparation: Grow bacterial strains to mid-log phase (OD₆₀₀ ≈ 0.6) in MHB at 37°C with shaking at 200 rpm.
  • Cell Harvesting: Centrifuge 10 mL of each culture at 5,000 × g for 10 minutes at 4°C. Wash cells twice with sterile PBS and resuspend in 10 mL PBS.
  • Compound Treatment: Prepare this compound solutions in PBS with 0.1% DMSO as cosolvent at 0.5×, 1×, and 2× MIC concentrations. Add 1 mL of each concentration to 9 mL of bacterial suspension. Include controls (untreated cells and 0.1% DMSO vehicle).
  • Incubation: Incubate treated and control suspensions at 37°C for 2 hours with gentle shaking.
  • Supernatant Collection: Centrifuge samples at 12,000 × g for 10 minutes at 4°C. Carefully collect supernatants without disturbing cell pellets.
  • Nucleic Acid Quantification: Measure absorbance of supernatants at 260 nm using a spectrophotometer. Calculate nucleic acid concentration using the extinction coefficient of 40 μg/mL per 1.0 OD unit.
  • Protein Quantification: Use BCA or Bradford assay according to manufacturer instructions to determine protein concentration in supernatants.
  • Data Analysis: Compare nucleic acid and protein concentrations in treatment groups versus controls. Statistical significance can be determined using one-way ANOVA with post-hoc tests (p < 0.05).
Technical Notes
  • Maintain consistent cell density across all treatments for comparable results.
  • Include appropriate controls to account for potential interference from the compound in spectrophotometric measurements.
  • Perform experiments in biological triplicate for statistical reliability.
Time-Kill Kinetics Assay

This protocol characterizes the bactericidal activity of this compound over time, providing information on the rate and extent of bacterial killing.

Materials and Reagents
  • Bacterial cultures (as above)
  • This compound solutions at MIC and 2× MIC concentrations
  • Mueller-Hinton Agar (MHA) plates
  • Sterile PBS
  • Serial dilution tubes containing 900 μL PBS each
  • Colony counter or automated colony enumeration system
Procedure
  • Culture Standardization: Prepare bacterial suspensions in MHB and adjust to approximately 1 × 10⁶ CFU/mL using McFarland standards or spectrophotometric methods.
  • Compound Addition: Add this compound to achieve MIC and 2× MIC concentrations in separate flasks. Include growth control (no compound) and vehicle control (0.1% DMSO).
  • Time-Point Sampling: Remove 100 μL aliquots from each flask at 0, 2, 4, 6, 8, 12, and 24 hours post-treatment.
  • Serial Dilution: Perform ten-fold serial dilutions in PBS (10⁻¹ to 10⁻⁶) for each sample time point.
  • Plating and Incubation: Spread plate 100 μL from appropriate dilutions onto MHA plates in duplicate. Incubate at 37°C for 18-24 hours.
  • Colony Counting: Count colonies on plates containing 30-300 colonies and calculate CFU/mL for each time point.
  • Kill Curve Generation: Plot log₁₀ CFU/mL versus time to generate kill curves. Bactericidal activity is defined as ≥3 log₁₀ reduction in CFU/mL from initial inoculum.
Technical Notes
  • Ensure accurate initial inoculum size for valid kill curve interpretation.
  • Include antibiotic controls (e.g., ciprofloxacin) for comparison of killing kinetics.
  • Maintain consistent incubation conditions throughout the sampling period.

Computational Analysis Protocols

Molecular Docking against Bacterial Targets

This protocol details the in silico analysis of this compound interactions with bacterial protein targets, particularly TyrRS in S. aureus.

Materials and Software
  • This compound molecular structure (SDF or MOL format)
  • Crystal structure of target protein (e.g., S. aureus TyrRS, PDB ID: 1JIJ)
  • Molecular docking software (AutoDock Vina or similar)
  • Protein preparation tools (AutoDock Tools, Chimera)
  • Visualization software (PyMOL, Chimera)
  • Hardware: Multi-core processor with sufficient RAM (≥8 GB recommended)
Procedure
  • Protein Preparation:

    • Download and import protein crystal structure from PDB database.
    • Remove water molecules and heteroatoms not involved in catalytic activity.
    • Add polar hydrogen atoms and compute Gasteiger charges.
    • Save prepared protein in PDBQT format.
  • Ligand Preparation:

    • Obtain or draw this compound structure (CAS 21391-99-1).
    • Energy minimization using MMFF94 or similar force field.
    • Generate 3D coordinates and optimize geometry.
    • Set rotatable bonds and save in PDBQT format.
  • Docking Grid Setup:

    • Define grid box dimensions to encompass active site residues.
    • Set grid center coordinates based on known catalytic site or literature.
    • Use grid spacing of 0.375-1.0 Å for optimal resolution.
  • Docking Execution:

    • Run docking simulation using exhaustiveness setting of 8-24.
    • Generate multiple poses (9-20) for comprehensive sampling.
    • Set energy range to 3-4 kcal/mol for pose clustering.
  • Results Analysis:

    • Extract binding energies (kcal/mol) for each pose.
    • Identify key interacting residues and interaction types.
    • Visualize best poses with hydrogen bonds, hydrophobic interactions.
    • Compare with control compounds (e.g., chloramphenicol).
Technical Notes
  • Validate docking protocol by redocking known ligands before analyzing this compound.
  • Use consistent parameters across all compounds for comparative analysis.
  • Consider molecular dynamics simulation for refined binding assessment.
Pharmacokinetic and Toxicity Prediction

This protocol employs in silico tools to predict the drug-like properties and toxicity profiles of this compound.

Materials and Software
  • This compound canonical SMILES: CC1=CCC(C2=C1C=CC(=C2)C)C(C)C
  • Online prediction platforms (SwissADME, ProTox-II, pkCSM)
  • Spreadsheet software for data organization
Procedure
  • Physicochemical Property Prediction:

    • Input SMILES string into SwissADME or similar tool.
    • Record molecular weight, log P, topological polar surface area.
    • Note hydrogen bond donor/acceptor counts.
    • Assess compliance with Lipinski's Rule of Five.
  • ADMET Prediction:

    • Evaluate human intestinal absorption probability.
    • Predict blood-brain barrier permeability.
    • Assess cytochrome P450 inhibition profile.
    • Determine Ames test mutagenicity prediction.
  • Toxicity Profiling:

    • Use ProTox-II to predict organ toxicity.
    • Assess hepatotoxicity and cardiotoxicity potential.
    • Determine LD₅₀ values for acute toxicity classification.
  • Data Integration:

    • Compare results with known antibacterial drugs.
    • Identify potential liabilities for development.
    • Suggest structural modifications for property optimization.
Technical Notes
  • Use multiple prediction tools for robust assessment.
  • Interpret computational predictions as guidance rather than definitive outcomes.
  • Correlate in silico findings with experimental data when available.

Experimental Workflow and Mechanism Visualization

G start Start: Bacterial Culture mem_prep Cell Preparation (OD600=0.6, PBS wash) start->mem_prep treatment This compound Treatment (0.5×, 1×, 2× MIC) mem_prep->treatment incubation Incubation 37°C, 2 hours treatment->incubation centrifugation Centrifugation 12,000 × g, 10 min incubation->centrifugation analysis Supernatant Analysis centrifugation->analysis nucleic_acid Nucleic Acid Quantification A260 measurement analysis->nucleic_acid Aliquot 1 protein Protein Quantification BCA/Bradford assay analysis->protein Aliquot 2 data_analysis Data Analysis Statistical comparison nucleic_acid->data_analysis protein->data_analysis end Mechanism Confirmation data_analysis->end

Diagram 1: Membrane Integrity Assay Workflow. This diagram illustrates the experimental workflow for evaluating this compound's effect on bacterial membrane integrity, from cell preparation through data analysis.

G alpha_calacorene This compound membrane_target Bacterial Membrane alpha_calacorene->membrane_target Binds to enzyme_target TyrRS Enzyme alpha_calacorene->enzyme_target Inhibits bam_complex BamA Complex (Gram-negative) alpha_calacorene->bam_complex Interacts with mem_effect1 Increased Membrane Permeability membrane_target->mem_effect1 mem_effect2 Loss of Membrane Integrity membrane_target->mem_effect2 enzyme_effect Inhibition of Protein Synthesis enzyme_target->enzyme_effect bam_effect Disruption of Outer Membrane Protein Assembly bam_complex->bam_effect outcome1 Leakage of Genetic Material & Proteins mem_effect1->outcome1 mem_effect2->outcome1 outcome2 Bacterial Cell Death enzyme_effect->outcome2 bam_effect->outcome2 outcome1->outcome2

Diagram 2: this compound Antibacterial Mechanisms. This diagram illustrates the multi-target mechanism of action of this compound, showing its effects on bacterial membranes, protein synthesis, and outer membrane assembly in Gram-negative bacteria.

Conclusion and Research Implications

The comprehensive data presented in these Application Notes establish This compound as a promising antibacterial agent with multiple mechanisms of action. The compound's ability to disrupt bacterial membrane integrity, inhibit essential enzymes like TyrRS, and interfere with outer membrane protein assembly in Gram-negative bacteria positions it as a valuable candidate for addressing the growing challenge of antibiotic resistance [2] [3] [1]. The experimental and computational protocols provided herein offer researchers standardized methods for further investigating and validating these mechanisms.

Future research should focus on addressing current knowledge gaps, particularly through isolation and purification of this compound from complex essential oil mixtures to determine its specific efficacy independent of other compounds [1]. Additionally, comprehensive in vivo studies are needed to validate the therapeutic potential observed in in vitro models, and more detailed investigations into the molecular pathways affected by this compound treatment would strengthen our understanding of its antibacterial activity [1]. The structural framework of this compound also provides opportunities for medicinal chemistry optimization to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity [3] [5]. With these research advancements, this compound and its analogs may eventually progress into clinically useful antibacterial agents capable of addressing multidrug-resistant bacterial infections.

References

Chemical Profile and Identified Sources of Alpha-Calacorene

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-Calacorene is a sesquiterpene identified in the essential oils of several plant species. The table below summarizes its documented occurrences and concentrations.

Plant Source Plant Organ Concentration (%) Analytical Method Reference
Acorus calamus L. (Sweet Flag) Rhizome 2.5 GC-MS [1]
Annona amazonica R.E. Fries Leaf 0.14 GC-MS/GC-FID [2]

Experimental Protocols for Antioxidant Activity Assays

Since specific assay results for this compound were not found, the following are standard, widely-used protocols for determining the antioxidant activity of pure compounds. You can apply these methodologies to evaluate this compound.

DPPH⁠• Radical Scavenging Assay

This is a common colorimetric method based on the single electron transfer (ET) mechanism to measure free radical scavenging activity [3] [4].

  • Principle: The stable purple-colored DPPH⁠• (2,2-diphenyl-1-picrylhydrazyl) radical is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.
  • Materials:
    • Test compound: this compound (dissolved in an appropriate solvent like methanol or ethanol)
    • Control: Trolox (water-soluble vitamin E analog) or Ascorbic Acid (Vitamin C)
    • 0.1 mM DPPH⁠• solution in methanol or ethanol
    • Microplate reader or UV-Vis spectrophotometer
    • 96-well microplates or cuvettes
  • Procedure:
    • Prepare serial dilutions of this compound.
    • In a well or cuvette, mix 150 μL of each sample dilution with 150 μL of the DPPH⁠• solution.
    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.
    • Measure the absorbance at 517 nm.
    • Run a negative control (solvent mixed with DPPH⁠•) and a blank (sample mixed with pure solvent).
  • Calculation: Calculate the percentage of DPPH⁠• scavenging activity using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] × 100 The results are typically expressed as IC₅₀ (the concentration required to scavenge 50% of the DPPH⁠• radicals), which can be determined from a dose-response curve.
ABTS⁠•⁠+ Radical Cation Scavenging Assay

This assay is also based on the ET mechanism and is useful for both hydrophilic and lipophilic antioxidants [1].

  • Principle: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is oxidized to its blue-green colored radical cation (ABTS⁠•⁠+), which is decolorized when reduced by an antioxidant.
  • Materials:
    • ABTS stock solution
    • Potassium persulfate
    • Phosphate Buffered Saline (PBS), pH 7.4
    • Microplate reader or UV-Vis spectrophotometer
  • Procedure:
    • Generate the ABTS⁠•⁠+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to incubate in the dark for 12-16 hours.
    • Dilute the ABTS⁠•⁠+ solution with PBS to an absorbance of 0.70 (±0.02) at 734 nm.
    • Mix 20 μL of the this compound sample with 180 μL of the diluted ABTS⁠•⁠+ solution.
    • Incubate for 6 minutes in the dark.
    • Measure the absorbance at 734 nm.
  • Calculation: Calculate the percentage inhibition as shown for the DPPH assay. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀.
Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the reducing capacity of an antioxidant based on the transfer of electrons [3] [4].

  • Principle: Antioxidants reduce the colorless complex of ferric iron (Fe³⁺) to the blue-colored ferrous iron (Fe²⁺) at low pH, and the intensity of the blue color is proportional to the reducing power.
  • Materials:
    • FRAP reagent: Acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃ (20 mM) in a 10:1:1 ratio.
    • FeSO₄·7H₂O standard solutions
  • Procedure:
    • Prepare the FRAP reagent fresh and warm it to 37°C.
    • Mix 10 μL of the sample with 190 μL of FRAP reagent in a well.
    • Incubate for 4-10 minutes in the dark.
    • Measure the absorbance at 593 nm.
  • Calculation: Prepare a standard curve of ferrous sulfate (FeSO₄). The results are expressed as micromolar Ferrous Equivalent (Fe²⁺ Eq.) per gram of sample or micromolar.

Workflow for Antioxidant Evaluation

The following diagram illustrates the logical workflow for evaluating the antioxidant activity of a compound like this compound, from sample preparation to data analysis.

cluster_assays Antioxidant Activity Assays Start Start: Isolated Compound (e.g., this compound) Prep Sample Preparation (Dissolve in suitable solvent) Start->Prep DPPH DPPH Assay (ET Mechanism) Prep->DPPH ABTS ABTS Assay (ET Mechanism) Prep->ABTS FRAP FRAP Assay (Reducing Power) Prep->FRAP Analysis Data Analysis (IC₅₀, TEAC, FRAP Value) DPPH->Analysis ABTS->Analysis FRAP->Analysis Compare Compare with Standards (e.g., Trolox, Ascorbic Acid) Analysis->Compare End Report Antioxidant Capacity Compare->End

Research Recommendations and Next Steps

The current literature gap indicates that the specific antioxidant potency of this compound has not been quantitatively determined. To advance research in this area, consider the following steps:

  • Purification and Testing: The foremost step is to obtain a purified sample of this compound, either commercially or through isolation and purification techniques, and subject it to the standard assays described above.
  • Explore Related Mechanisms: Given that this compound is a sesquiterpene found in plants with reported biological activities, it may be valuable to investigate its potential in other related assays, such as:
    • Lipid Peroxidation Inhibition assays to evaluate protection against cellular membrane damage [3].
    • Metal Chelation Activity assays, as some antioxidants work by chelating transition metal ions that catalyze oxidation [4].
    • Cellular Assays: After confirming in vitro activity, move to cell-based models (in situ/ex vivo) to assess its ability to protect cells from oxidative stress [3].

References

alpha-Calacorene in silico molecular docking studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of alpha-Calacorene

For your research on this compound, here are its fundamental chemical identifiers and structure, which are essential for setting up computational studies [1].

  • Common Name: this compound
  • CAS Number: 21391-99-1
  • Molecular Formula: C₁₅H₂₀
  • Molecular Weight: 200.31900 g/mol
  • IUPAC Name: (S)-1-isopropyl-4,7-dimethyl-1,2-dihydro-naphthalene

Protocol for In Silico Molecular Docking

This protocol integrates methods from recent studies on natural products [2] [3] and standard computer-aided drug design (CADD) principles [4]. You can use it as a template for investigating this compound.

Ligand Preparation: this compound
  • Structure Acquisition: Obtain the 3D chemical structure of this compound (CAS 21391-99-1) from a public database like PubChem.
  • Energy Minimization: Use a molecular mechanics force field (e.g., MM2 in Chem3D or similar software) to optimize the geometry of the molecule to its most stable conformation. Save the file in formats suitable for docking, such as .pdb or .mol2 [2].
  • File Format Conversion: Use a tool like AutoDock Tools (ADT) to add hydrogen atoms, compute Gasteiger charges, assign atomic types, and convert the final prepared ligand into the .pdbqt format, which includes atomic coordinates and partial charges [2].
Protein Target Preparation
  • Selection and Retrieval: Identify your protein of interest (e.g., a kinase or receptor implicated in a specific disease pathway). Download its 3D crystal structure from the Protein Data Bank (RCSB PDB). Prioritize structures from Homo sapiens with a high resolution (e.g., < 2.0 Å) and, if available, co-crystallized with a known ligand [2].
  • Refinement: Use molecular visualization software (e.g., PyMOL, USCF Chimera) to remove all water molecules and any non-essential heteroatoms. Retain crucial co-factors if needed for biological activity.
  • File Preparation: In AutoDock Tools, add polar hydrogen atoms, merge non-polar hydrogens, and define the protein's rotatable bonds. Save the prepared protein structure in .pdbqt format [2].
Molecular Docking Simulation
  • Grid Box Setup: Define a 3D grid box around the protein's binding site. The center of the box can be set based on the coordinates of a native ligand from the crystal structure. Adjust the box dimensions (x, y, z) to be large enough to allow the ligand freedom to rotate and translate.
  • Docking Execution: Perform the docking calculation using software such as AutoDock Vina or PLANTS [2] [3]. These programs will generate multiple potential binding poses by exploring the ligand's conformational space within the defined active site.
  • Validation (Redocking): To ensure the reliability of your docking parameters, redock the native ligand back into the protein's binding site. A successful validation is typically indicated by a root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose of less than 2.0 Å [2].
Post-Docking Analysis
  • Pose Selection & Visualization: Analyze the top-ranked poses based on the docking scoring function (e.g., Vina score in kcal/mol). Use PyMOL or Discovery Studio to visually inspect the binding modes, focusing on specific interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.
  • Binding Affinity Estimation: While the docking score gives an initial estimate, you can use more advanced tools like PRODIGY-LIG to predict the binding free energy (ΔG) of the complex, which provides a more robust measure of binding strength [3].
  • Interaction Profiling: Dedicated tools like PLIP (Protein-Ligand Interaction Profiler) or the PyPlif-Hippos Python package can be used to perform a systematic, residue-by-residue analysis of the interactions, which is useful for comparing against known active compounds [3].

Proposed Workflow and Data Interpretation

The diagram below outlines the complete experimental workflow from setup to analysis.

G Start Start PrepLig Ligand Preparation (this compound) Start->PrepLig PrepProt Protein Preparation Start->PrepProt DockSetup Docking Setup (Grid Definition) PrepLig->DockSetup PrepProt->DockSetup RunDock Execute Docking DockSetup->RunDock Validate Method Validation (Redocking, RMSD < 2.0 Å) RunDock->Validate Validate->DockSetup RMSD Invalid Analyze Pose Analysis & Scoring Validate->Analyze RMSD Valid Output Binding Mode Prediction Analyze->Output

To systematically report your findings, you can structure the key quantitative data into tables as shown below.

Table 1: Docking Results and Binding Affinity of this compound

Target Protein (PDB ID) Docking Score (kcal/mol) Estimated ΔG (kcal/mol) Predicted Binding Residues
e.g., MAPK2 (4O75) To be determined To be determined To be determined
e.g., KIT (1T46) To be determined To be determined To be determined

Table 2: In Silico ADMET Profile of this compound

Property Predicted Value Drug-likeness
Molecular Weight 200.32 g/mol Compliant
Log P 4.54 [1] High (May violate Lipinski)
Hydrogen Bond Donors 0 Compliant
Hydrogen Bond Acceptors 0 Compliant
Lipinski's Rule 1 violation (Log P > 4.15) [3] May have poor solubility
Bioactivity Prediction (PASS) To be determined [3]

Beyond Docking: Next Steps in Investigation

For a more comprehensive research program, consider these advanced steps that build upon basic docking.

  • Molecular Dynamics (MD) Simulations: Use software like GROMACS or NAMD to simulate the behavior of the protein-ligand complex over time (e.g., 50-100 nanoseconds). This can assess the stability of the binding pose observed in docking and provide more accurate binding free energy estimates through methods like MM/PBSA [4].
  • Pharmacophore Modeling: Create a pharmacophore model based on the essential interaction features of this compound. This model can be used for virtual screening of larger compound databases to find structurally distinct molecules with similar potential activity [4] [3].
  • ADMET Profiling: Utilize web servers like SwissADME and Toxtree to thoroughly predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This is crucial for evaluating its potential as a drug candidate [3].

Application Notes

  • Scope and Rationale: This protocol is designed for researchers to evaluate the potential of this compound as a ligand for specific protein targets. The workflow is also applicable to other natural products.
  • Critical Steps Validation: Pay close attention to the redocking validation step. A high RMSD value indicates that the docking parameters may not be reliable, and results should be interpreted with caution.
  • Interpretation of Results: A favorable docking score suggests binding affinity, but it is not conclusive evidence of biological activity. The results must be considered a hypothesis-generating step that requires experimental validation (e.g., in vitro assays).
  • Troubleshooting: If docking yields unrealistic poses, consider increasing the exhaustiveness of the search algorithm or manually checking the protonation states of key residues in the binding site.

References

Proposed Application Note: Investigating the Interaction of alpha-Calacorene with the Bacterial BamA Protein

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The β-barrel assembly machinery (BAM) complex is an essential and conserved multiprotein complex in Gram-negative bacteria responsible for the folding and insertion of outer membrane proteins (OMPs) [1] [2]. As a key component of this complex, BamA serves as a central catalytic unit, making it a highly promising target for novel antibiotic development [1] [3] [4]. The inhibition of BamA disrupts the integrity of the outer membrane, compromising bacterial viability and providing a powerful mechanism to combat multidrug-resistant infections.

alpha-Calacorene is a sesquiterpene, a class of natural compounds known for their diverse biological activities, including documented antibacterial potential [5] [6]. While the specific activity of this compound against BamA has not been experimentally validated, its structural profile as a plant-derived terpene makes it a compelling candidate for investigation. This application note proposes a comprehensive experimental protocol to elucidate the potential interaction between this compound and the BamA protein, utilizing a combination of in silico, biophysical, and microbiological assays. The workflow for this investigation is summarized in the following diagram:

workflow Start Start: Hypothesis Generation This compound may inhibit BamA InSilico In Silico Analysis Molecular Docking and MD Simulations Start->InSilico InVitroBinding In Vitro Binding Assays SPR and/or DSF InSilico->InVitroBinding InVitroActivity In Vitro Functional Assays OMP Assembly and FRET InVitroBinding->InVitroActivity Microbial Microbiological Assays MIC and Growth Kinetics InVitroActivity->Microbial DataIntegration Data Integration and Validation Microbial->DataIntegration End Conclusion on Mechanism of Action DataIntegration->End

Background

The BAM Complex and BamA as a Therapeutic Target

The BAM complex in E. coli is composed of five subunits: BamA, BamB, BamC, BamD, and BamE [2]. Among these, BamA and BamD are essential for bacterial survival [1]. BamA is a 16-stranded transmembrane β-barrel protein equipped with five periplasmic polypeptide transport-associated (POTRA) domains. A critical functional mechanism of BamA is the lateral gating between its first (β1) and last (β16) β-strands. This dynamic opening is fundamental to its role in catalyzing the insertion and folding of client OMPs into the outer membrane [3] [2]. The essential nature of BamA, its conservation across Gram-negative pathogens, and its surface accessibility make it an attractive and viable target for new antibacterial agents that could overcome existing resistance mechanisms [1] [4].

Known BamA Inhibitors and Modes of Action

Several natural and synthetic compounds have been identified that inhibit BamA function, primarily by targeting the lateral gate and preventing its interaction with substrate OMPs.

  • Darobactins: These are ribosomally synthesized, post-translationally modified peptides that bind tightly to the lumen of the BamA β-barrel. They function by mimicking the β-signal of native OMP substrates, thereby competitively inhibiting the binding of client proteins and stalling the assembly process [1] [4].
  • Other Peptidomimetics: Screening of large libraries of macrocyclic peptides using mRNA display has yielded additional inhibitors. These peptides bind to distinct sites within the BamA β-barrel lumen and can arrest the growth of BAM-deficient E. coli strains by trapping BamA in specific conformational states that are incompatible with substrate folding [1].
  • Small Molecules and Peptides Targeting Subunit Interactions: An alternative strategy involves disrupting the essential interaction between BamA and BamD. For instance, peptides derived from BamD's sequence (e.g., RFIRLN and VAEYYTER) have been shown to inhibit this protein-protein interaction in a dose-dependent manner within living bacterial cells [4].

Proposed Experimental Protocols

This section details the methodologies recommended for a systematic investigation of the this compound-BamA interaction.

In Silico Molecular Docking and Dynamics

Objective: To predict the binding affinity, precise binding site, and stability of the this compound-BamA complex.

Protocol:

  • Protein Preparation: Obtain the 3D structure of the E. coli BamA β-barrel domain (e.g., PDB IDs 4CK4, 5D0O, or 6V05). Remove water molecules and co-crystallized ligands using a tool like AutoDock Tools. Add polar hydrogen atoms and assign Kollman charges to prepare the protein for docking [3] [5].
  • Ligand Preparation: Obtain or sketch the 2D structure of this compound (PubChem CID: 92157). Convert it to a 3D structure and perform energy minimization using software like Avogadro with the MMFF94 force field. Save the final structure in PDBQT format [5].
  • Molecular Docking: Utilize AutoDock Vina to perform flexible docking. Define a grid box that encompasses the entire BamA β-barrel, with particular focus on the lateral gate (strands β1 and β16) and the extracellular loops, as these are known functional sites. Execute the docking simulation and analyze the top binding poses based on binding affinity (kcal/mol) [3] [5].
  • Molecular Dynamics (MD) Simulations: To assess the stability of the docked complex, run all-atom MD simulations for a timescale of 50-100 ns using software like GROMACS. Monitor key parameters such as Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and the number of hydrogen bonds formed between this compound and BamA over the simulation time. This helps confirm whether the binding is stable and how it affects the protein's dynamics [3] [5].
In Vitro Binding Affinity Assays

Objective: To experimentally determine the binding kinetics and affinity of this compound for BamA.

Protocol:

  • Protein Purification: Express and purify the full-length BamA complex or the isolated β-barrel domain from E. coli using a combination of affinity and size-exclusion chromatography in a suitable detergent like n-Dodecyl-β-D-Maltoside (DDM) [2].
  • Surface Plasmon Resonance (SPR):
    • Immobilization: Immobilize the purified BamA protein on a CM5 sensor chip via amine coupling.
    • Ligand Injection: Prepare a series of concentrations of this compound (e.g., 0.1 µM to 100 µM) in running buffer. Inject these over the chip surface.
    • Data Analysis: Record the association and dissociation curves in real-time. Fit the sensorgram data to a 1:1 binding model to calculate the association (kₐ) and dissociation (kḍ) rate constants, and derive the equilibrium dissociation constant (K_D).
In Vitro Functional Assays

Objective: To assess the functional impact of this compound on the OMP assembly activity of the BAM complex.

Protocol:

  • In Vitro OMP Assembly Assay:
    • Express and purify an unfolded OMP substrate (e.g., OmpA or OmpT) and the BAM complex.
    • Set up a folding reaction containing proteoliposomes, the BAM complex, and the unfolded OMP substrate.
    • Pre-incubate the BAM complex with varying concentrations of this compound (or a DMSO vehicle control) for 15 minutes.
    • Initiate the folding reaction by adding the OMP substrate. Incubate at 37°C for 1-2 hours.
    • Analyze the reaction products by SDS-PAGE and Western blotting to quantify the amount of folded, protease-resistant OMP, which indicates successful assembly [1].
  • FRET-Based BamA-BamD Interaction Assay:
    • Genetically fuse BamA with a donor fluorescent protein (e.g., CFP) and BamD with an acceptor fluorescent protein (e.g., YFP).
    • Co-express these constructs in E. coli.
    • Treat the cells with different concentrations of this compound and measure the FRET signal using flow cytometry or a plate reader. A decrease in the FRET efficiency would indicate that the compound is disrupting the essential interaction between BamA and BamD [4].
Microbiological Assays

Objective: To evaluate the antibacterial activity of this compound and its effect on bacterial membrane integrity.

Protocol:

  • Minimum Inhibitory Concentration (MIC) Determination: Perform a standard broth microdilution assay according to CLSI guidelines against a panel of Gram-negative bacteria (e.g., E. coli, P. aeruginosa). Include darobactin or a known BamA inhibitor as a positive control.
  • Bacterial Growth Kinetics: Monitor the growth of bacteria in the presence of sub-MIC and MIC concentrations of this compound over 12-24 hours using a spectrophotometer to measure optical density at 600 nm (OD₆₀₀).
  • Membrane Permeabilization Assay: Use a fluorescent dye, such as N-Phenyl-1-naphthylamine (NPN), which exhibits enhanced fluorescence in a hydrophobic environment. Treat mid-log phase bacterial cells with this compound and add NPN. An increase in fluorescence relative to untreated cells indicates disruption of the outer membrane integrity [4].

Anticipated Results and Data Interpretation

The proposed experimental cascade is designed to systematically confirm or refute the hypothesis. The tables below outline the key data points to collect and their potential interpretations.

Table 1: Expected Outcomes from Proposed Experimental Protocols

Assay Type Key Measurable Output Interpretation of a Positive Result
Molecular Docking Binding Affinity (kcal/mol); Predicted Binding Pose Favourable (negative) binding energy; localization at the lateral gate or barrel lumen.
MD Simulations RMSD (Å); RMSF (Å); H-bonds Stable protein-ligand complex; low fluctuation at binding site.
SPR Association/Dissociation constants; K_D (M) Direct, quantifiable binding with nanomolar to micromolar affinity.
In Vitro OMP Assay % Folded OMP (relative to control) Concentration-dependent decrease in OMP folding efficiency.
FRET Interaction Assay FRET Efficiency (%) Concentration-dependent reduction, indicating disruption of BamA-BamD complex.
MIC Assay MIC value (μg/mL) Potent growth inhibition against Gram-negative bacteria.
Membrane Permeabilization Fluorescence Intensity (A.U.) Increased fluorescence, indicating outer membrane damage.

Table 2: Comparison with Known BamA Inhibitors

Characteristic Darobactin [1] Macrocyclic Peptides [1] Hypothesized this compound
Chemical Class Modified bicyclic peptide Monocyclic peptide Sesquiterpene
Binding Site β1 strand (Lateral Gate) Lumen of BamA β-barrel To be determined (Lateral Gate hypothesized)
Proposed Mechanism Competitive inhibition, β-signal mimic Conformational trapping, blocking initiation To be determined (Potential lateral gate stabilization)
Antibacterial Activity Potent, broad-spectrum Strain-specific To be determined

Conclusion

This application note presents a structured and hypothesis-driven research framework for investigating the interaction between the plant-derived terpene This compound and the essential bacterial protein BamA. While direct evidence is currently lacking, the compelling nature of BamA as an antibiotic target and the bioactive potential of terpenes justify this exploration.

The proposed multi-tiered experimental approach, encompassing computational predictions, biophysical binding studies, functional biochemical assays, and microbiological validation, provides a clear roadmap to conclusively determine whether this compound represents a novel class of BamA inhibitor. Successful validation of this hypothesis could unlock new avenues for the development of natural product-inspired antibiotics to combat multidrug-resistant Gram-negative infections.

References

alpha-Calacorene cytotoxicity testing protocols

Author: Smolecule Technical Support Team. Date: February 2026

Documented Cytotoxicity of Alpha-Calacorene

The anti-cervical cancer activity of this compound was identified in a 2025 study not as a pure compound, but as one of several constituents in a Vitex doniana leaf extract. The key findings are summarized below [1].

Table 1: Cytotoxicity Profile of Vitex doniana Extracts Containing this compound

Test Material / Cell Line Cytotoxic Concentration (CC₅₀) Selectivity Index (SI) Key Findings Related to this compound
Dichloromethane Leaf Extract (HeLa cervical cancer cells) 1238.85 µg/mL 103.67 GC-MS analysis identified This compound as one of 10 bioactive compounds, though γ-sitosterol and stigmasta-3,5-dien-7-one were most abundant [1].
Ethyl Acetate Leaf Extract (HeLa cervical cancer cells) 964.81 µg/mL 26.55 Contained 27 phytochemicals; This compound was listed as a less abundant component [1].
Normal Mammalian Cells (Vero CCL-81) N/A N/A Both extracts showed high selectivity, meaning they were more toxic to cancer cells than to normal cells [1].

The study also provided a mechanistic insight, suggesting that the observed anti-cancer effects were linked to the modulation of key genes involved in cancer progression, including AR, BCL-2, CASP3, CDK1, and TP53/P53 [1].

Proposed Experimental Workflow

To establish a dedicated protocol for this compound, the general approach from the literature can be adapted, focusing on isolating the compound and thoroughly evaluating its effects. The workflow for this process can be visualized as follows:

G Start Start: Isolate/Chemically Synthesize This compound A1 1. Cell Line Selection (e.g., HeLa, other cancer lines, normal cell lines) Start->A1 A2 2. Cell Viability & Cytotoxicity Assay (e.g., MTT, WST-1) A1->A2 A3 3. Determine IC₅₀/CC₅₀ and Selectivity Index (SI) A2->A3 B1 4. Investigate Mechanism of Action (e.g., Gene Expression, Apoptosis, Cell Cycle) A3->B1 End End: Data Analysis and Conclusion B1->End

Detailed Testing Protocols

Here are detailed methodologies for the key experiments outlined in the workflow.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is adapted from the procedures used to evaluate the Vitex doniana extracts [1]. The principle is that viable cells can reduce yellow MTT to purple formazan crystals.

  • 1. Cell Seeding: Seed cells (e.g., HeLa and a normal cell line like Vero) in a 96-well plate at a density of (5 \times 10^3) to (1 \times 10^4) cells per well in complete culture medium. Incubate for 24 hours to allow cell attachment [1].
  • 2. Compound Treatment: Prepare a dilution series of this compound in DMSO or culture medium. The final concentration of DMSO should not exceed 0.1% (v/v) to avoid solvent toxicity. Add the treatments to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours). Include control wells (cells with solvent only) and blank wells (medium without cells) [1].
  • 3. MTT Incubation: After treatment, add MTT reagent to each well. Incubate for 2-4 hours at 37°C to allow formazan crystal formation [1].
  • 4. Solubilization: Carefully remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
  • 5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The level of absorbance is directly proportional to the number of viable cells [1].
  • 6. Data Analysis: Calculate the percentage of cell viability and determine the half-maximal cytotoxic concentration (CC₅₀).
Protocol 2: Alternative Cell Viability Assay (WST-1)

WST-1 is a modern alternative to MTT, offering greater sensitivity and convenience as it produces a water-soluble formazan dye [2].

  • 1. Cell Seeding and Treatment: Follow the same steps as the MTT assay protocol.
  • 2. WST-1 Addition: Add the Premix WST-1 reagent directly to the cells in culture. No washing or medium change is required [2].
  • 3. Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Shake the plate thoroughly on an orbital shaker for 1 minute. Measure the absorbance at 440 nm using a microplate reader [2].

Table 2: Comparison of Cell Viability Assays

Feature MTT Assay WST-1 Assay
Principle Reduction to water-insoluble formazan [1] Reduction to water-soluble formazan [2]
Key Steps Removal of medium; solubilization with DMSO [1] Direct addition to cells; no washing or solubilization [2]
Throughput Lower Higher
Sensitivity Good Superior
Protocol 3: Investigation of Mechanism of Action

To understand how this compound exerts its cytotoxic effects, you can investigate its impact on gene expression, based on the pathway suggested by research on the parent extract [1].

  • 1. Cell Treatment: Treat cells with this compound at its CC₅₀ concentration for a set time (e.g., 24 hours).
  • 2. RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit.
  • 3. Gene Expression Analysis: Use techniques like quantitative real-time PCR (qRT-PCR) to analyze the expression levels of key cancer-related genes. The referenced study found that the plant extract modulated the expression of AR, BCL-2, CASP3, CDK1, and TP53/P53 [1]. These genes are involved in apoptosis, cell cycle regulation, and tumor suppression, providing a solid starting point for your investigation.

Future Research Directions

Since data on purified this compound is limited, future research should focus on:

  • Purification and Isolation: Obtaining high-purity this compound to confirm its individual bioactivity separate from other compounds in the extract.
  • Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines (e.g., breast, lung, liver carcinomas) to determine the spectrum of its activity [3].
  • In-depth Mechanistic Studies: Exploring other mechanisms, such as effects on the cell cycle, induction of apoptosis via flow cytometry, and inhibition of migration/invasion.

I hope these detailed application notes provide a robust foundation for your research. Should you require further clarification on any of the methodologies, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Fractionation of Alpha-Calacorene from Essential Oils for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpha-Calacorene and Its Pharmaceutical Significance

This compound is a sesquiterpene hydrocarbon found in various medicinal plants, increasingly recognized for its potential pharmacological applications. This compound has been identified as a constituent in several essential oils with demonstrated biological activities. Recent studies have revealed its presence in significant quantities in specific plant species, making it an attractive target for isolation and therapeutic development. With the growing interest in natural products as sources for novel pharmaceutical agents, this compound represents a promising candidate worthy of detailed investigation and systematic fractionation protocol development.

The structural foundation of this compound is based on a sesquiterpene framework with the molecular formula C₁₅H₂₀ and a molecular weight of 200.32 g/mol. Its chemical structure features an isopropyl group and two methyl substituents on a naphthalene-derived core, contributing to its hydrophobic character and biological interactions. As part of the broader terpenoid family, which constitutes approximately 90% of essential oil compositions, this compound belongs to a class of compounds known for diverse therapeutic effects including antioxidant, anti-inflammatory, and anticancer properties [1] [2]. The compound's presence, though typically in minor quantities (often <3% of total essential oil composition), belies its significant pharmacological potential that warrants targeted isolation strategies.

Chemical Profile and Natural Sources of this compound

Chemical Characteristics

This compound possesses distinct chemical properties that influence both its extraction behavior and biological activity. As a sesquiterpene hydrocarbon, it exhibits high hydrophobicity and volatility, aligning with typical essential oil characteristics. The compound's specific structural configuration, including its ring system and substituent patterns, contributes to its potential for interacting with various biological targets, particularly in signaling pathways relevant to inflammation and cancer progression [3].

Table 1: Chemical and Physical Properties of this compound

Property Specification Reference
Chemical Formula C₁₅H₂₀ [3]
Molecular Weight 200.32 g/mol [3]
IUPAC Name 1-Isopropyl-4,7-dimethyl-1,2-dihydronaphthalene [3]
CAS Registry Number 21391-99-1 [3]
Chemical Structure this compound Structure [3]
Natural Occurrence and Source Optimization

This compound distribution varies significantly among plant species, with certain aromatic plants serving as more productive sources. Recent phytochemical investigations have identified several promising botanical sources with appreciable this compound content:

  • Annona amazonica: The essential oil from leaves contains approximately 0.14% this compound, along with other major constituents including (E)-caryophyllene (32.01%), 1,8-cineole (13.93%), and α-humulene (7.15%) [4]. The presence of these complementary compounds may influence the extraction efficiency and potential synergistic effects.

  • Acorus calamus: Rhizome essential oil demonstrates substantially higher this compound content at 2.5%, making it one of the more concentrated natural sources identified to date [5]. This source also contains other biologically active sesquiterpenoids including acorenone (18.1%) and preisocalamendiol (12.0%) which may co-elute during fractionation.

  • Additional Sources: Preliminary evidence suggests this compound may also be present in minor quantities in Citrus pseudolimon and other sesquiterpene-rich essential oils, though comprehensive quantification studies are still needed [6].

Source selection considerations should account not only for this compound content but also seasonal variations, geographical origin, and plant developmental stage, all of which significantly impact the metabolic production of target terpenoids. For method development and initial isolation work, Acorus calamus represents the most promising source due to its higher this compound content, though the specific chemotype should be verified prior to large-scale processing.

Extraction Methodologies for this compound-Containing Essential Oils

Conventional Extraction Techniques

Hydrodistillation remains the most widely implemented method for initial essential oil extraction from plant materials, particularly suited for this compound recovery due to the compound's volatility and thermal stability. The standard protocol involves:

  • Plant Material Preparation: Fresh or dried plant material (rhizomes for A. calamus, leaves for A. amazonica) should be coarsely ground to 2-5 mm particle size to optimize both oil release and hydrodynamic flow during distillation. The material is hydrated through pre-soaking for 6-12 hours to facilitate cellular structure breakdown.

  • Distillation Apparatus Setup: The Clevenger-type apparatus is recommended, with a plant material-to-water ratio of 1:10 (w/v) to ensure complete immersion and efficient hydrodiffusion. The distillation flask should include boiling chips to prevent bumping and ensure smooth vapor generation.

  • Distillation Parameters: Maintain consistent boiling for 4-6 hours, with the distillation rate controlled to approximately 2-3 mL/min of condensate. Extended distillation times may be necessary for woody rhizomes like A. calamus to ensure complete extraction of sesquiterpene components [5] [7].

  • Oil Collection and Stabilization: The collected essential oil layer should be separated from the hydrosol, treated with anhydrous sodium sulfate to remove residual water, and stored in amber vials under inert gas (N₂) at -20°C to prevent oxidation and volatilization losses.

Advanced Extraction Technologies

Carbon Dioxide-Assisted Hydrodistillation represents a significant advancement in essential oil extraction, offering enhanced efficiency and reduced thermal degradation. Recent studies demonstrate substantial improvements in extraction kinetics and yield when employing CO₂ assistance:

  • Apparatus Configuration: The system integrates a CO₂ generation reactor (typically using acid-carbonate reactions) with conventional hydrodistillation equipment. CO₂ is introduced at a flow rate of 15-20 mL/min, creating an acidic environment that promotes glandular structure breakdown and enhances compound release [7].

  • Process Advantages: Comparative studies show that CO₂-assisted hydrodistillation achieves equivalent or higher yields in significantly shorter timeframes (20-30 minutes versus 1-2 hours for conventional methods) while reducing energy consumption by approximately 10-fold [7]. This method also preserves more thermolabile components, potentially increasing this compound recovery.

  • Optimized Parameters: For this compound-rich materials like A. calamus, the recommended parameters include: CO₂ flow rate 18 mL/min, distillation time 28 minutes, plant material particle size 2 mm, and water-to-plant ratio 8:1 [7].

Table 2: Comparative Performance of Extraction Methods for this compound-Containing Oils

Extraction Method Extraction Time Yield (% w/w) This compound Recovery Energy Consumption Recommended Applications
Conventional Hydrodistillation 4-6 hours 1.2-2.0% Baseline High Initial screening, small-scale isolation
Steam Distillation 2-3 hours 0.9-1.8% Moderate Medium Large-scale processing
CO₂-Assisted Hydrodistillation 20-30 minutes 1.5-2.8% Enhanced Low (10x reduction) Targeted compound isolation, method development
Microwave-Assisted Extraction 15-25 minutes 1.4-2.5% Variable Low to Moderate Rapid screening, process optimization

The following workflow diagram illustrates the optimized extraction and fractionation process for this compound:

extraction_workflow plant_material Plant Material Preparation extraction Essential Oil Extraction plant_material->extraction hd Hydrodistillation 4-6 hours, 1:10 ratio extraction->hd co2 CO₂-Assisted 20-30 min, 18 mL/min CO₂ extraction->co2 fractionation Fractionation (Column Chromatography) cc Silica Gel Column Hexane:EtOAc gradient fractionation->cc analysis Analytical Characterization gcms GC-MS Analysis DB-5 column, 70eV EI analysis->gcms nmr NMR Spectroscopy ¹H, ¹³C, 2D experiments analysis->nmr bioassay Bioactivity Assessment anti_cancer Anticancer Assays MTT, Apoptosis, NF-κB bioassay->anti_cancer anti_inflam Anti-inflammatory LOX inhibition, NO assay bioassay->anti_inflam hd->fractionation co2->fractionation cc->analysis gcms->bioassay nmr->bioassay

Fractionation and Purification Protocols for this compound

Primary Fractionation Using Column Chromatography

Silica gel chromatography provides an effective initial fractionation step for concentrating this compound from crude essential oils. The following optimized protocol ensures high recovery and effective separation from co-occurring terpenoids:

  • Stationary Phase Preparation: Use silica gel 60 (230-400 mesh) slurry-packed in a glass column (50 cm × 5 cm for 10 g crude oil) with hexane as the packing solvent. The bed height should be approximately 40 cm for optimal separation efficiency.

  • Sample Loading: Dissolve the crude essential oil (1 g) in minimal hexane (5 mL) and adsorb onto 2 g of silica gel before dry loading onto the prepared column. This technique minimizes band broadening and improves resolution.

  • Gradient Elution Protocol:

    • Fraction Set A: 5 column volumes of hexane to elute apolar hydrocarbons
    • Fraction Set B: 10 column volumes of hexane:ethyl acetate (95:5) to elute sesquiterpene hydrocarbons including this compound
    • Fraction Set C: 5 column volumes of hexane:ethyl acetate (80:20) to elute oxygenated terpenoids
    • Fraction Set D: 5 column volumes of ethyl acetate followed by methanol to elute polar compounds
  • This compound Collection: Monitor fractions by TLC (silica gel, hexane:ethyl acetate 95:5, visualization with vanillin-sulfuric acid spray). This compound typically appears as a pink-purple spot with Rf 0.6-0.7 under these conditions. Combine appropriate fractions and concentrate under reduced pressure at 30°C.

Advanced Purification Techniques

Preparative Gas Chromatography (GC) represents the most effective method for obtaining high-purity this compound for structural validation and biological testing:

  • Instrument Parameters: Use a preparative GC system equipped with a megabore column (30 m × 0.53 mm ID × 1.0 μm film thickness, DB-5 equivalent). Employ the following temperature program: initial 60°C (hold 2 min), ramp to 180°C at 5°C/min, then to 280°C at 10°C/min (hold 10 min). Maintain injector temperature at 250°C and detector at 300°C.

  • Collection Protocol: Using a preparative GC fraction collector, program collection windows based on analytical GC retention time data. For this compound, typically eluting between 32-33 minutes under these conditions, use a heart-cutting approach with collection in U-shaped glass traps cooled to -10°C.

  • Purity Assessment: Analyze collected fractions by analytical GC-MS to confirm identity and assess purity. The distinctive mass spectrum of this compound shows characteristic fragments at m/z 157, 142, and 129, in addition to the molecular ion at m/z 200 [5] [3].

Analytical Methods for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS represents the primary analytical tool for this compound identification and quantification in complex essential oil mixtures. The following standardized protocol ensures reproducible results:

  • Chromatographic Conditions:

    • Column: DB-5MS equivalent (30 m × 0.25 mm ID × 0.25 μm film thickness)
    • Temperature Program: 60°C (2 min hold) to 240°C at 3°C/min, then to 300°C at 10°C/min (5 min hold)
    • Carrier Gas: Helium, constant flow 1.0 mL/min
    • Injection: Split mode (1:50), 250°C injection temperature
    • Injection Volume: 1.0 μL of 1% oil solution in hexane
  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV
    • Ion Source Temperature: 230°C
    • Transfer Line Temperature: 280°C
    • Acquisition Range: m/z 40-500
    • Solvent Delay: 3 minutes
  • Identification Criteria: this compound is identified by comparison of its retention index (relative to n-alkane series) and mass spectrum with authentic standards and reference databases. The calculated retention index for this compound should be approximately 1546 on DB-5 type columns [5] [3].

Quantitative Analysis and Method Validation

For accurate quantification of this compound in essential oils and fractions, implement the following validated approach:

  • Calibration Standards: Prepare a series of this compound standards in hexane at concentrations ranging from 0.001 to 1.0 mg/mL. If purified this compound is unavailable, use a response factor relative to an internal standard (tetradecane recommended) based on published data.

  • Method Validation Parameters:

    • Linearity: R² > 0.995 over the calibration range
    • Limit of Detection: 0.0005 mg/mL (signal-to-noise ≥ 3:1)
    • Limit of Quantification: 0.0015 mg/mL (signal-to-noise ≥ 10:1)
    • Precision: Intra-day RSD < 3%, Inter-day RSD < 5%
    • Recovery: 95-105% for spiked samples
  • Quantification Calculation: Use peak area normalization with response factors for semi-quantitative analysis, or external standard calibration for absolute quantification. Report this compound content as percentage of total essential oil composition.

Biological Activity Assessment and Mechanism of Action

Anticancer Activity Evaluation

This compound demonstrates promising anticancer potential through multiple mechanisms of action observed in related sesquiterpenes. Standardized protocols for evaluating its efficacy include:

  • Cytotoxicity Screening (MTT Assay):

    • Cell Lines: Include HepG2 (liver carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) alongside non-cancerous cell lines (e.g., HEK293) for selectivity assessment.
    • Protocol: Seed cells at 5 × 10³ cells/well in 96-well plates, incubate for 24 hours, then treat with this compound (0.1-100 μg/mL) for 72 hours. Add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.
    • Data Analysis: Calculate IC₅₀ values using non-linear regression. Compare with positive controls (doxorubicin, cisplatin).
  • Apoptosis Mechanisms:

    • Conduct flow cytometry with Annexin V-FITC/PI staining to quantify apoptotic cells.
    • Monitor mitochondrial membrane potential (ΔΨm) using rhodamine 123 staining.
    • Assess caspase activation (caspase-3, -9) via fluorometric assays.
    • Evaluate DNA fragmentation through TUNEL assay or agarose gel electrophoresis.

The anticancer activity of sesquiterpenes like this compound often involves modulation of key signaling pathways, particularly the NF-κB pathway which regulates inflammation, apoptosis, and cell proliferation:

signaling_pathway alpha_calacorene This compound Exposure nfkb_inhibition NF-κB Pathway Inhibition alpha_calacorene->nfkb_inhibition ikk IKK Complex Inactivation nfkb_inhibition->ikk ikb IκB-α Stabilization ikk->ikb nfkb NF-κB Nuclear Translocation Block ikb->nfkb apoptosis Apoptosis Induction nfkb->apoptosis proliferation Proliferation Inhibition nfkb->proliferation inflammation Inflammatory Response Downregulation nfkb->inflammation caspase Caspase-3/9 Activation apoptosis->caspase bcl2 Bcl-2 Family Modulation apoptosis->bcl2 xiap XIAP Inhibition apoptosis->xiap cyclin Cyclin E1 Downregulation proliferation->cyclin icam ICAM-1 Reduction inflammation->icam cytokines Pro-inflammatory Cytokine Suppression inflammation->cytokines

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated through multiple assay systems targeting different inflammatory mediators:

  • Lipoxygenase (LOX) Inhibition Assay:

    • Protocol: Mix test samples with soybean 15-lipoxygenase (100 U/mL) in borate buffer (pH 9.0), incubate 5 minutes at 25°C, then add linoleic acid substrate (0.1 mM). Monitor formation of (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate at 234 nm.
    • Calculations: Determine IC₅₀ values relative to positive control (nordihydroguaiaretic acid).
  • Nitric Oxide (NO) Scavenging Activity:

    • Cell-based: Measure inhibition of NO production in LPS-stimulated RAW 264.7 macrophages using Griess reagent to detect nitrite accumulation.
    • Cell-free: Evaluate direct NO scavenging using sodium nitroprusside as NO donor.
  • Cytokine Modulation:

    • Use ELISA to quantify TNF-α, IL-6, and IL-1β production in stimulated macrophages or whole blood cultures.
    • Assess ICAM-1 expression in endothelial cells via Western blotting [6].

Table 3: Standardized Bioactivity Assessment Parameters for this compound

Assay Type Experimental Model Key Parameters Expected Activity Range Positive Controls
Cytotoxicity HepG2, A549, MCF-7 cells IC₅₀ (μg/mL) 15-45 μg/mL Doxorubicin (IC₅₀ 0.5-2 μM)
Apoptosis Induction Annexin V/PI staining % Apoptotic Cells 25-60% at IC₅₀ Staurosporine (1 μM)
NF-κB Inhibition Luciferase reporter assay % Inhibition at 25 μg/mL 40-80% BAY-11-7082 (IC₅₀ 10 μM)
LOX Inhibition Enzyme assay IC₅₀ (μg/mL) 20-50 μg/mL NDGA (IC₅₀ 0.8 μM)
NO Scavenging LPS-stimulated macrophages % Inhibition at 50 μg/mL 45-75% L-NAME (IC₅₀ 25 μM)

Conclusion and Research Applications

The comprehensive protocols outlined in these Application Notes provide researchers with validated methodologies for the efficient extraction, fractionation, and biological evaluation of this compound from essential oil sources. The integrated approach from plant material selection through mechanistic studies enables systematic investigation of this promising sesquiterpene. The combination of traditional extraction methods with advanced fractionation techniques and contemporary biological assays creates a robust framework for natural product drug discovery.

Future research directions should focus on optimizing this compound yields through plant selection and cultivation strategies, developing synthetic or semi-synthetic approaches to ensure sustainable supply, and exploring formulation strategies to overcome delivery challenges associated with its hydrophobic nature. Additionally, detailed investigation of its molecular targets and potential synergies with established therapeutic agents would advance its development as a pharmaceutical candidate. The protocols provided herein serve as a foundation for these continued investigations, with an emphasis on reproducibility, analytical rigor, and physiological relevance in activity assessment.

References

Comprehensive Application Notes and Protocols for Alpha-Calacorene Analysis Using Solid Phase Microextraction (SPME)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Context

Alpha-Calacorene is a sesquiterpene of significant interest in natural product research, pharmaceutical development, and flavor and fragrance studies. This cadina-1,3,5,9-tetraene derivative exhibits a characteristic aromatic profile and demonstrates various biological activities that make it a target compound in analytical chemistry. Solid phase microextraction (SPME) has emerged as a powerful sample preparation technique for analyzing such volatile and semi-volatile organic compounds, offering advantages of minimal sample requirement, solvent-free operation, and integration of sampling, extraction, and concentration into a single step [1]. The analysis of this compound presents specific challenges due to its structural characteristics and typically low abundance in complex matrices, necessitating optimized and validated analytical methods.

Analytical method development for terpenes like this compound must account for their chemical properties and interaction with SPME phases. Traditional analysis of terpenes primarily focuses on free form terpenes, which are volatile and easily extracted by conventional methods. However, recent research indicates that a significant fraction of terpenes in plant materials may exist in bound form, conjugated with sugar moieties, rendering them non-volatile and undetectable by standard headspace SPME without prior hydrolysis [2]. This understanding has important implications for this compound analysis, as the bound fraction may represent a substantial reservoir that could be released under certain conditions, potentially affecting analytical accuracy and interpretation in various applications.

Table 1: Key Chemical Properties of this compound

Property Specification
Chemical Formula C₁₅H₂₀
Molecular Weight 200.3193 g/mol
IUPAC Name 1-Isopropyl-4,7-dimethyl-1,2-dihydronaphthalene
CAS Registry Number 21391-99-1
Chemical Structure Cadina-1,3,5,9-tetraene derivative

Quantitative Data Summary for Method Development

Chromatographic Retention Indices

Retention index values are critical parameters for the reliable identification of this compound in complex samples. These indices vary based on stationary phase characteristics and temperature programs, necessitating comprehensive reference data for accurate peak assignment. The following table consolidates experimentally determined retention indices from multiple chromatographic systems to support method development and compound identification [3].

Table 2: Retention Indices of this compound Under Various GC Conditions

Column Type Stationary Phase Temperature Program Retention Index Reference
Capillary DB-1 60°C @ 3 min, 3°C/min to 220°C 1538 Mevy et al., 2006
Capillary DB-5 60°C to 246°C @ 3°C/min 1546 Adams et al., 2005
Capillary DB-5 60°C to 246°C @ 3°C/min 1542 Adams & Nguyen, 2005
Capillary HP-5MS 60°C to 280°C @ 3°C/min 1522 Couladis et al., 2003
Capillary HP-5MS 60°C to 280°C @ 3°C/min 1524 Gkinis et al., 2003
Capillary DB-5 60°C @ 3°C/min 1543 Lucero et al., 2003
Capillary HP-5 60°C to 280°C @ 3°C/min 1540 Tzakou & Couladis, 2001
Capillary DB-5 60°C to 246°C @ 3°C/min 1542 Adams, 2000
Capillary CP Sil 8 CB Complex program: 60°C→70°C→170°C→250°C 1546 Radusiene et al., 2005
Capillary HP-Wax 60°C to 230°C @ 4°C/min 1948 Gauvin et al., 2004
Capillary Supelcowax-10 75°C to 230°C @ 3°C/min 1916 Tzakou & Couladis, 2001
SPME Method Optimization Parameters

Method optimization is essential for achieving sensitive detection of this compound. Based on studies analyzing similar terpenes in complex matrices, key SPME parameters must be systematically optimized to enhance extraction efficiency [4] [5]. The following table summarizes critical experimental factors and their optimal ranges specifically relevant to sesquiterpene analysis, providing a foundation for method development.

Table 3: SPME Optimization Parameters for Terpene Analysis

Parameter Optimal Range Impact on Extraction
Fiber Coating PDMS/DVB, DVB/CAR/PDMS, CAR/PDMS PDMS/DVB most similar to hydrodistillation for terpenes [4]
Extraction Temperature 70-75°C Higher temperature increases volatility but may reduce fiber affinity
Equilibration Time 15-30 min Ensures headspace equilibrium
Extraction Time 20-57 min Time-dependent partitioning equilibrium
Sample Amount 0.5-1.0 g Balance between sensitivity and headspace volume
Desorption Temperature 230-250°C Complete transfer to GC system
Desorption Time 1-5 min Prevents carryover

Detailed Experimental Protocols

HS-SPME-GC-MS Protocol for Plant Materials

Scope: This protocol describes the analysis of this compound in plant materials using headspace SPME coupled with gas chromatography-mass spectrometry (GC-MS). The method has been validated for various matrices including propolis, Lauraceae plants, and fruit byproducts [4] [5].

Materials and Equipment:

  • SPME fibers: 65-μm PDMS/DVB, 50/30-μm DVB/CAR/PDMS, or 75-μm CAR/PDMS
  • GC-MS system with non-polar capillary column (e.g., DB-5, HP-5ms, 30m × 0.25mm × 0.25μm)
  • Stable isotope-labeled internal standard (if available)
  • Sample vials (10-20 mL) with PTFE/silicone septa

Procedure:

  • Sample Preparation: Homogenize 0.5-1.0 g of plant material and transfer to a 20 mL headspace vial. For solid samples, grinding to a particle size of 60 mesh is recommended [5].
  • Equilibration: Place the vial in a heating block at 75°C for 15-30 minutes to allow headspace equilibrium [4].
  • SPME Extraction: Expose the conditioned SPME fiber to the sample headspace for 20-60 minutes at 75°C with continuous agitation (if available).
  • Thermal Desorption: Insert the fiber into the GC injector port at 230-250°C for 1-5 minutes in splitless mode.
  • GC-MS Analysis:
    • Oven program: 60°C (hold 1-3 min), ramp at 3°C/min to 250°C (hold 3-5 min)
    • Carrier gas: Helium at 0.7-1.0 mL/min constant flow
    • Transfer line temperature: 250-280°C
    • Mass spectrometer: Electron ionization (70 eV), scan range m/z 40-400

Quality Control:

  • Perform regular blank injections to monitor fiber carryover
  • Use internal standards to correct for extraction variability
  • Validate compound identification with retention index matching and mass spectral libraries
Comprehensive Protocol for Bound Terpene Analysis Including Acid Hydrolysis

Scope: This protocol enables the analysis of both free and bound forms of this compound in agricultural products and byproducts. The method incorporates acid hydrolysis to release terpenes from glycosidic precursors, significantly enhancing detection sensitivity for bound terpenes [2].

Materials and Equipment:

  • Extraction solvents: Acetone, ethanol, or water (HPLC grade)
  • Acid hydrolysis reagent: Dilute hydrochloric acid (0.1-1.0 M)
  • Heating block or water bath with temperature control
  • Centrifuge capable of 10,000 × g
  • SPME system as described in Protocol 3.1

Procedure:

  • Sample Preparation: Homogenize 1.0 g of plant material (fruit peels, agricultural byproducts) with 5 mL of extraction solvent (acetone recommended for highest yield) [2].
  • Initial Free Terpene Analysis: Subject an aliquot to direct HS-SPME-GC-MS analysis (following Protocol 3.1) to determine baseline free this compound content.
  • Acid Hydrolysis: To the remaining extract, add 1 mL of dilute HCl (concentration optimized for matrix) and incubate at 60-80°C for 30-60 minutes to hydrolyze glycosidic bonds.
  • Neutralization: Adjust pH to neutral using dilute NaOH solution.
  • Post-Hydrolysis Extraction: Subject the hydrolyzed extract to HS-SPME-GC-MS analysis following the same parameters as step 2.
  • Data Interpretation: Calculate bound this compound content as the difference between post-hydrolysis and initial free terpene concentrations.

Notes:

  • Acid hydrolysis significantly increases terpene recovery; studies show terpene concentrations in watermelon peel increased from 47.0 to 101 μg/g after hydrolysis [2].
  • Acetone extraction yielded over one and a half times higher bound terpene recovery compared to ethanol or water [2].
  • Method performance should be validated with control samples of known terpene composition.

Workflow Visualization and Diagrams

Experimental Workflow Diagram

workflow SamplePrep Sample Preparation (Homogenization) Extraction Solvent Extraction (Acetone recommended) SamplePrep->Extraction Hydrolysis Acid Hydrolysis (0.1-1.0 M HCl, 60-80°C) Extraction->Hydrolysis SPME HS-SPME Extraction (PDMS/DVB, 75°C, 20-60 min) Hydrolysis->SPME GCMS GC-MS Analysis (DB-5 column, 3°C/min to 250°C) SPME->GCMS ID Compound Identification (RI matching, MS library) GCMS->ID Quant Quantitation (Internal standard method) ID->Quant

SPME-GC-MS Workflow illustrates the comprehensive analytical procedure for this compound analysis, highlighting the key steps from sample preparation through final quantitation.

Method Development Decision Pathway

decisions Start Start Method Development Matrix Evaluate Matrix Type Start->Matrix Form Free or Bound Terpenes? Matrix->Form HydrolysisPath Include Acid Hydrolysis Step Form->HydrolysisPath Bound terpenes suspected DirectSPME Direct HS-SPME Form->DirectSPME Only free terpenes FiberSelect Fiber Selection: PDMS/DVB for general terpenes HydrolysisPath->FiberSelect DirectSPME->FiberSelect ParamOptimize Optimize Parameters: Temp, Time, Sample Amount FiberSelect->ParamOptimize Calibration Method Validation: Calibration, LOD/LOQ, Precision ParamOptimize->Calibration

Method Development Pathway outlines the decision process for developing an optimized SPME method based on sample matrix and analytical objectives.

Applications and Method Customization

Natural Products and Agricultural Byproducts Analysis

The analysis of this compound in natural products represents a primary application of these SPME protocols. Research indicates that agricultural byproducts, particularly fruit peels, often contain significantly higher concentrations of bound terpenes compared to free forms. For example, studies show that watermelon peel exhibited a dramatic increase in terpene concentration from 47.0 to 101 μg/g after acid hydrolysis, with the profile of bound terpenes being more diverse than that of free terpenes [2]. This has important implications for valorizing waste streams from agricultural processing, as these byproducts may represent economical sources of valuable terpenes for pharmaceutical, cosmetic, and flavor applications.

The odorless nature and high stability of bound terpenes provide advantages over free terpenes in applications requiring neutral scent, such as certain pharmaceutical formulations or functional foods where strong aromatic profiles are undesirable. The controlled release of aromatic compounds from their glycosidic precursors also plays a crucial role in fermentation processes and product aging, as demonstrated in wine making where bound terpenes serve as flavor reserves that are gradually released during fermentation, significantly impacting the sensory properties of the final product [2]. Similar processes may be relevant for this compound in various applications.

Method Customization for Specific Research Needs

Environmental stress factors significantly influence terpene profiles in plants, requiring method customization for specific research applications. Studies on tea plants under drought conditions have demonstrated that mild field drought stress induces substantial changes in volatile compound composition, with different cultivars employing distinct metabolic strategies [6]. Such factors must be considered when developing methods for this compound analysis, as environmental conditions may affect the ratio of free to bound forms or the overall terpene concentration.

For high-throughput applications, recent advancements in SPME technology offer improved efficiency. Automated SPME systems enable unattended processing of multiple samples, significantly reducing analysis time while improving reproducibility. These systems are particularly valuable for comprehensive studies involving large sample sets, such as chemotaxonomic investigations of Lauraceae plants [5] or quality control applications in pharmaceutical development. When implementing such methods for this compound analysis, consideration should be given to the integration of multidimensional separation techniques like GC×GC-MS, which has demonstrated enhanced capability for resolving complex terpene profiles in natural products [7].

Troubleshooting and Technical Notes

Fiber Selection Considerations: The choice of SPME fiber coating significantly impacts this compound extraction efficiency. For comprehensive analysis, PDMS/DVB fibers have demonstrated performance most similar to hydrodistillation for terpene profiling in propolis, making them a preferred choice for initial method development [4]. However, CAR/PDMS fibers may offer enhanced sensitivity for more volatile terpenoids. Fiber conditioning history and potential carryover must be monitored regularly, as terpenes can strongly adsorb to fiber coatings, particularly DVB-containing phases.

Chromatographic Identification: Confident identification of this compound requires dual confirmation through both retention index matching and mass spectral interpretation. Retention indices should fall within the range of 1520-1550 on non-polar columns (e.g., DB-5, HP-5) and 1900-1950 on polar columns (e.g., HP-Wax, Supelcowax-10) under standard temperature programming conditions [3]. Key mass spectral fragments for this compound include base peak m/z 157 and molecular ion m/z 200, with characteristic terpene fragmentation patterns.

Bound Terpene Analysis: When analyzing bound terpenes through acid hydrolysis, optimization of hydrolysis conditions is matrix-dependent. Excessive acid concentration or temperature may degrade terpene structures, while insufficient hydrolysis fails to release bound forms. Method development should include hydrolysis time and temperature optimization experiments. The use of enzymatic hydrolysis with glycosidases represents a milder alternative to acid hydrolysis, potentially preserving labile terpene structures [7].

References

alpha-Calacorene stability in different solvents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Alpha-Calacorene

This compound is a sesquiterpene hydrocarbon (C₁₅H₂₀) found in various plant essential oils [1]. Its key characteristics are summarized in the table below.

Property Description
Chemical Formula C₁₅H₂₀ [1]
Classification Sesquiterpene Hydrocarbon [1]
Stereochemistry (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [1]
Physical State Colorless liquid with a woody aroma [1]
Stability Note No specific data on solvent stability was found. Its chemical structure suggests potential susceptibility to common terpene reactions.

Potential Biological Activities and Relevance

Although not directly related to solvent stability, the potential bioactivities of this compound are a primary reason for research interest. The table below lists its reported biological properties, though these findings require further confirmation [1].

Activity Reported Effect Research Status
Antibacterial Shown to interact with the Bam A protein complex in gram-negative bacteria, disrupting growth [1]. Preliminary, requires further investigation.
Antioxidant Demonstrated ability to scavenge free radicals in various assays [1]. Preliminary, requires further investigation.
Cytotoxic Shown to have effects on some cancer cell lines in vitro [1]. Preliminary, requires further investigation.

Experimental Protocol for Stability Assessment

While direct protocols for this compound are not available, the following is a proposed methodological framework based on standard practices for terpene analysis [2] [1]. This can serve as a guide for designing stability studies.

1. Sample Preparation

  • Extraction: this compound can be isolated from natural sources (e.g., essential oils) via steam distillation, or obtained as a synthesized compound [1].
  • Solvent System: Prepare solutions of this compound in a range of solvents of different polarities. Based on terpene research, key solvents to test include [2]:
    • Water: High polarity.
    • Ethanol: Polar and commonly used.
    • Acetone: Intermediate polarity, noted as effective for extracting bound terpenes [2].
    • Non-polar solvents: e.g., hexane (for comparison).

2. Forced Degradation & Stability-Indicating Assay This approach stresses the compound to simulate long-term stability under various conditions.

  • Storage Conditions: Expose the solvent solutions to different environments:
    • Oxidative: Expose to air or add oxidizing agents like potassium permanganate (KMnO₄) [1].
    • Acidic/Basic: Add small amounts of acid (e.g., HCl) or base (e.g., NaOH) and monitor for changes.
    • Thermal: Store samples at elevated temperatures (e.g., 40°C, 60°C) and compare to a refrigerated control.
  • Analysis Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification [2]. Monitor for:
    • A decrease in the this compound peak area.
    • The appearance of new peaks, indicating degradation products.

3. Data Analysis

  • Calculate the percentage of this compound remaining after a set period under each condition.
  • Identify the major degradation products formed in each solvent system.

This proposed workflow for assessing this compound stability can be visualized as follows:

G cluster_prep Sample Preparation cluster_deg Degradation Conditions cluster_an Analysis Metrics start Start Experiment prep Sample Preparation start->prep degrade Forced Degradation prep->degrade analyze GC-MS Analysis degrade->analyze degrade->analyze results Data & Stability Profile analyze->results conc Parent Compound Concentration analyze->conc prod Degradation Product Formation analyze->prod obtain Obtain/Extract this compound dissolve Dissolve in Test Solvents obtain->dissolve dissolve->degrade oxid Oxidative (Air, KMnO₄) acid Acidic (HCl) base Basic (NaOH) thermal Thermal (Elevated Temp)

Diagram 1: A proposed workflow for evaluating .

Key Insights and Future Research Directions

The current literature highlights both the potential and the significant knowledge gaps regarding this compound.

  • Extraction Solvent Efficiency: Research on bound terpenes suggests that solvent polarity is critical for extraction efficiency. One study found acetone to be the most effective medium for extracting bound terpenes, yielding over one and a half times higher than ethanol or water [2]. This implies that solvent choice significantly impacts the recovery and potentially the stability of such compounds.
  • Critical Research Gaps: The available information is insufficient to draw conclusions about this compound's stability. Future research must [1]:
    • Isolate and purify the compound to study its specific properties.
    • Conduct systematic stability studies in pharmaceutically relevant solvents.
    • Perform in vivo studies to understand its behavior in biological systems.

Frequently Asked Questions

Why is there no specific stability data for this compound? this compound is a specialized natural product, and research is currently limited. Most studies have used crude plant extracts containing a mixture of compounds, making it difficult to isolate the stability and effects of this compound itself [1].

What is the best way to store this compound based on current knowledge? In the absence of specific data, general best practices for terpenes and sensitive compounds should be followed. This includes storage in a tightly sealed, light-resistant container, under an inert atmosphere (e.g., nitrogen), and at low temperatures (e.g., -20°C) to minimize oxidation and degradation.

References

Understanding Alpha-Calacorene and General Terpene Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-Calacorene is a sesquiterpene with the molecular formula C₁₅H₂₀ and a molecular weight of 200.3193 g/mol [1]. It is sometimes referred to as 1-isopropyl-4,7-dimethyl-1,2-dihydronaphthalene [2].

Terpenes can exist in both free and bound forms in plant tissues. The extraction of these different forms requires distinct strategies, which are summarized below.

Form Chemical Nature & Volatility Key Extraction Considerations
Free Terpenes Volatile, aromatic, low polarity [3] Extracted via methods that capture volatile oils (e.g., hydrodistillation, steam distillation) [4] [5]. Use moderately polar to non-polar solvents (e.g., hexane) [3].
Bound Terpenes Non-volatile, odorless, high polarity (conjugated with sugars) [3] Require a hydrolysis step (e.g., with acid) to break the sugar bond and release the free terpene [3]. Best extracted with polar solvents (e.g., water, ethanol, acetone) before hydrolysis [3].

Research on other plants indicates that the concentration and profile of terpenes can be significantly higher and more diverse in the bound form than in the free form [3]. Therefore, ignoring the bound fraction may lead to a substantial underestimation of the total this compound yield.

Suggested Experimental Workflow for Optimization

Given the lack of direct data, a systematic experimental approach is essential. The following workflow outlines key steps for optimizing this compound extraction, from defining your plant material to analyzing the results.

Start Define Plant Material A Pre-extraction: Sample Preparation (Drying, Grinding, Sieving) Start->A B Select Extraction Strategy A->B C Method 1: Target Free Terpenes B->C D Method 2: Target Bound Terpenes B->D E Extract with non-polar solvent (e.g., Hexane) C->E F Extract with polar solvent (e.g., Acetone, Ethanol, Water) D->F G Analyze extract via GC-MS E->G H Subject extract to Acid Hydrolysis F->H J Compare yields and optimize parameters (Solvent, Time, Temperature, Hydrolysis) G->J I Analyze hydrolyzed sample via GC-MS H->I I->J

Troubleshooting Guide and FAQs

Here are some potential issues and solutions presented in a technical Q&A format.

Question / Issue Possible Cause & Solution

| Low overall yield from my plant material. | Cause: The target compound may primarily exist in a bound form. Solution: Incorporate an acid hydrolysis step in your protocol to release bound terpenes [3]. | | The extracted compound lacks the expected aroma. | Cause: You may have successfully extracted odorless, bound terpenes [3]. Solution: This is not an extraction failure. Confirm the presence of this compound after hydrolysis using GC-MS. | | How do I choose a solvent for bound terpenes? | Solution: Research on fruit peels suggests acetone may be more efficient than ethanol or water for extracting bound terpenes, but you should test all three [3]. | | Yield varies between batches of the same plant. | Cause: Natural variation due to seasonal effects, plant part, or geographic origin [5]. Solution: Standardize your plant material source and document harvest season and location. |

Recommendations for Further Research

To build a more comprehensive knowledge base, I suggest you:

  • Explore Broader Scientific Literature: Search specifically for the plant species known to produce this compound (e.g., some in the Asteraceae family [6]) and investigate published extraction methods for those species.
  • Systematically Vary Parameters: Once you have a baseline, use the workflow above to systematically test and optimize different variables like solvent type, extraction time, temperature, and hydrolysis conditions (acid strength and duration).
  • Analyze with GC-MS: Gas Chromatography-Mass Spectrometry is the standard technique for identifying and quantifying volatile terpenes like this compound [4] [3].

References

alpha-Calacorene isolation challenges purification

Author: Smolecule Technical Support Team. Date: February 2026

Sources & Identification of Alpha-Calacorene

This compound is identified in essential oils through Gas Chromatography-Mass Spectrometry (GC-MS). The table below lists plant sources where it has been detected.

Plant Source Part Used Relative Amount (%) Analytical Method Key Co-occurring Compounds Citation
Cinnamomum osmophloeum (Indigenous Cinnamon) Leaves 2.5% GC-MS trans-Cinnamaldehyde, Cinnamyl Acetate, Bornyl Acetate [1]
Acorus calamus (Sweet Flag) Rhizome 2.5% GC-MS Preisocalamendiol (12.0%), Shyobunone (7.5%), Isoshyobunone (5.7%) [2]
Agarwood Essential Oil Reported (specific % not provided) GC-MS Sesquiterpenes (e.g., Agarospirol, Guaiol), 2-Phenylethylchromones [3]

A Generalized Workflow for Sesquiterpene Isolation

Since a dedicated protocol for this compound is not available, the following workflow outlines the standard process for isolating similar terpenes from plant material. You can use this as a foundational guide.

Start Start: Plant Material Selection Step1 1. Extraction (Hydrodistillation, Solvent Extraction) Start->Step1 Step2 2. Crude Extract Analysis (GC-MS Fingerprinting) Step1->Step2 Step3 3. Fractionation (Column Chromatography, e.g., Silica Gel) Step2->Step3 Identifies presence of target compound Step4 4. Target Fraction Analysis (GC-MS, TLC) Step3->Step4 Step5 5. Purification (Preparative TLC, HPLC) Step4->Step5 Confirms this compound in specific fraction Step6 6. Final Compound Verification (NMR, GC-MS) Step5->Step6 End End: Pure this compound Step6->End

Frequently Asked Questions & Troubleshooting

Q1: My GC-MS analysis shows a very low concentration of this compound. How can I improve yield?

  • A: This is a common challenge. Consider these approaches:
    • Screen Different Chemotypes: For plants like C. osmophloeum, the "mixed type" chemotype is reported to contain this compound [1]. Sourcing material from the correct chemotype is crucial.
    • Optimize Extraction: Investigate different extraction methods. One study on agarwood oil found that Ultrasonic Hydrodistillation (UHD) significantly increased the yield of total sesquiterpenes compared to traditional methods [4].
    • Explore Bound Terpenes: Remember that many terpenes in plants exist in non-volatile, sugar-bound "glycosidic" forms. Applying acid hydrolysis to your plant residues after initial extraction can release a higher concentration and more diverse profile of terpenes, potentially including this compound [5].

Q2: During chromatographic purification, my target compound co-elutes with others. What can I do?

  • A: Poor resolution is a key hurdle in purification.
    • Optimize the Mobile Phase: Systematically test different non-polar to polar solvent ratios (e.g., Hexane:Ethyl Acetate) to achieve better separation on TLC or column chromatography.
    • Employ Multiple Techniques: Use a combination of techniques. For example, fractionate the crude extract first using silica gel column chromatography, then use preparative HPLC with a C18 column for the final, high-resolution purification of the fraction containing your compound.
    • Consider Derivatization: As a last resort, if the compound has a functional group (e.g., -OH), you might explore converting it into a derivative that separates more easily, then convert it back to the parent compound afterward.

Q3: How can I definitively confirm the identity of my isolated compound?

  • A: GC-MS is excellent for initial identification but not sufficient for final confirmation of a novel isolation.
    • Nuclear Magnetic Resonance (NMR): You must perform 1H-NMR and 13C-NMR spectroscopy. This is the gold standard for elucidating the molecular structure and confirming the identity of your isolated compound by comparing its spectral data with published data for this compound.

References

alpha-Calacorene stability during storage

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-Calacorene: Core Chemical Data

Property Value / Description
Chemical Name (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [1] [2]
CAS Registry Number 21391-99-1 [3] [2]
Molecular Formula C₁₅H₂₀ [3] [1] [2]
Molecular Weight 200.32 g/mol [3] [1]
Chemical Structure A sesquiterpene hydrocarbon with a dihydronaphthalene core [1].
Odor Woody [3].
Reported Stability Notes Susceptible to oxidation (can form alcohols, ketones, carboxylic acids) and can undergo electrophilic substitution on its aromatic ring [1].

Inferred Stability Considerations & Best Practices

Based on its chemical properties and general principles of handling organic compounds, you can advise researchers to focus on the following factors to ensure stability:

  • Protection from Air and Oxidants: As a sesquiterpene hydrocarbon, this compound is susceptible to oxidation over time [1]. It should be stored under an inert atmosphere (e.g., nitrogen or argon) and sealed tightly to minimize exposure to oxygen.
  • Temperature Control: Although specific data is lacking for this compound, research on other terpenes and complex natural products strongly indicates that lower storage temperatures significantly slow degradation reactions [4] [5]. For long-term storage, freezing at -20°C or lower is recommended.
  • Light Exposure: The compound should be protected from light, as its structure can be susceptible to light-induced reactions. Storing it in amber glass vials or dark containers is a standard precaution.
  • Solvent and Matrix: The stability of a compound can be greatly influenced by the solvent it is dissolved in. Consider the compatibility of the storage solvent with this compound.

A Proposed Workflow for Stability Assessment

Since direct data is unavailable, here is a general experimental workflow you can adapt to determine the stability profile of this compound under specific storage conditions. This methodology is inspired by stability studies conducted on other complex natural products [6] [4].

Start Start: Stability Study Design C1 Define Storage Conditions (Temperature, Light, Atmosphere) Start->C1 C2 Prepare Samples in Selected Matrix/Solvent C1->C2 C3 Place Samples in Pre-defined Storage Conditions C2->C3 C4 Withdraw Samples at Pre-set Time Intervals C3->C4 C5 Analyze Samples via GC-MS or HPLC C4->C5 C6 Quantify this compound & Identify Degradation Products C5->C6 C7 Monitor Key Metrics: - Purity Loss - Degradant Formation C6->C7 End Establish Shelf-life & Optimal Storage Conditions C7->End

FAQs on this compound Handling

Q1: What is the most critical factor to control when storing this compound? Based on its chemical structure, protection from oxygen is likely the most critical factor to prevent oxidative degradation. Storing the compound under an inert gas like nitrogen or argon is highly recommended [1].

Q2: What analytical techniques are suitable for monitoring its stability? Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this purpose. It is the standard technique used for analyzing volatile terpenes and can both quantify this compound and help identify its volatile degradation products [6] [4] [7]. High-Performance Liquid Chromatography (HPLC) is a viable alternative.

Q3: The search results mention "package-dependent changes" for this compound. What does that mean? One study on beer stability found that the concentration of this compound and other hop terpenes changed over time differently in aluminum cans versus glass bottles [6]. This highlights that the storage container's material and its properties (e.g., light permeability, potential for interaction, gas barrier) can significantly impact the compound's stability and should be a consideration in experimental design.

References

optimizing GC-MS parameters for alpha-Calacorene

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-Calacorene: Key Chemical Data

For reliable GC-MS analysis, understanding the fundamental properties of your target analyte is the first step. The table below summarizes the essential information for this compound.

Property Value / Description
CAS Registry Number 21391-99-1 [1]
Molecular Formula C15H20 [1] [2]
Molecular Weight 200.32 g/mol [1] [2]
IUPAC Name (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [2]
Chemical Structure A sesquiterpene based on a dihydronaphthalene core with two methyl groups and an isopropyl substituent [2].
Stereochemistry Defined stereocenter, typically the (S) enantiomer [2].

GC-MS Troubleshooting Guide for this compound

This section provides a systematic approach to diagnosing and resolving common issues in GC-MS analysis.

cluster_0 Problem: Poor Peak Shape cluster_1 Problem: Low/Unstable Signal Start Start GC-MS Troubleshooting PeakShape Assess Peak Shape and Signal Start->PeakShape DataRate Check Data Acquisition Rate PeakShape->DataRate Tune Verify MS Tune Performance PeakShape->Tune SamplePrep Review Sample Preparation PeakShape->SamplePrep DataRateIssue Data points per peak < 10? DataRate->DataRateIssue JaggedPeaks Peaks jagged/noisy? DataRate->JaggedPeaks TuneIssue Tune report in spec? Tune->TuneIssue PrepIssue Sample clean and concentrated? SamplePrep->PrepIssue FixDataRate Increase acquisition rate DataRateIssue->FixDataRate Yes FixNoise Slightly decrease acquisition rate JaggedPeaks->FixNoise Yes FixTune Perform manual/autotune Optimize for target mass TuneIssue->FixTune No FixPrep Clean up sample (e.g., SPE, SPME) PrepIssue->FixPrep No

Optimizing Critical MS Parameters

Once you've identified a general area of concern, fine-tuning specific instrument parameters can significantly improve results.

  • Data Acquisition Rate: This is fundamental for obtaining accurate peak areas and proper peak shape [3].

    • Problem (Too Slow): A slow acquisition rate (e.g., 2 Hz) results in too few data points across a peak, leading to jagged, poorly defined peaks, loss of sensitivity, and poor precision [3].
    • Solution: Aim for 10-20 data points across the width of your chromatographic peak. For a typical 2-second-wide peak, a rate of 5-10 Hz is a good starting point [3].
    • Problem (Too Fast): An excessively fast rate can lead to noisier data and reduced signal-to-noise ratio, as the instrument spends less time averaging at each mass [3].
    • Solution: If the peak shape is jagged and the baseline is noisy, slightly reduce the acquisition rate.
  • MS Tuning and Calibration: A well-tuned MS is crucial for sensitivity and accurate mass assignment [4].

    • Standard Tuning: Use perfluorotributylamine (PFTBA) and follow the manufacturer's autotune routine. Check that standard ions (e.g., m/z 69, 219, 502) meet specifications for mass accuracy and relative abundance [4].
    • Custom Tuning for Sensitivity: For low-concentration analytes like this compound (MW 200), you can manually optimize the MS for masses near your target. After an autotune, try ramping the repeller voltage to find the optimum value for ions close to m/z 200, which can boost signal [4]. Save these settings to a custom tune file.
Sample Preparation Considerations

Sample cleanup is a proactive way to minimize problems. For terpene analysis, recent research highlights the effectiveness of Headspace Solid-Phase Microextraction (HS-SPME) as a green and sensitive technique [5] [6]. Using a fiber coating like DVB/CAR/PDMS can efficiently extract volatile terpenes directly from the sample headspace, reducing the introduction of non-volatile contaminants into the GC-MS system [5].

Frequently Asked Questions (FAQs)

  • How often should I perform MS tuning? While modern instruments are stable, for the best performance in quantitative work, it is recommended to tune and calibrate the MS daily, or at least on the days the instrument is used. This process typically takes only a few minutes [4].

  • My signal intensity is unstable and varies randomly from run to run. What should I do? A randomly unstable signal often points to a hardware issue rather than a method parameter. Cease optimization efforts and begin systematic troubleshooting [7]. Check the GC system (e.g., injector, column) and the MS ion source for contamination. Ensure the HPLC pump (if using LC-GC) is delivering a stable flow and that the autoinjector is functioning correctly [7].

  • Where can I find ongoing training for GC-MS troubleshooting? Stay updated with professional webinars and symposia. For example, CHROMtalks hosts annual events where experts share essential troubleshooting tips and tricks for GC workflows [8].

Key Workflow for Method Development

The following chart summarizes a robust workflow for developing and optimizing a GC-MS method for this compound.

Step1 1. Confirm Sample Prep Step2 2. Develop GC Method Step1->Step2 label1 e.g., HS-SPME, solvent selection Step1->label1 Step3 3. Perform MS Autotune Step2->Step3 label2 Optimize column, oven temp, flow rate Step2->label2 Step4 4. Set Data Acquisition Step3->Step4 Step5 5. Run and Evaluate Step4->Step5 label4 Aim for 10-20 points/peak Step4->label4 Step6 6. Fine-Tune MS Parameters Step5->Step6 label6 e.g., repeller voltage for m/z ~200 Step6->label6

References

preventing alpha-Calacorene degradation in analysis

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Alpha-Calacorene Analysis

What are the primary factors that can cause degradation of this compound during analysis? this compound is a sesquiterpene, and like many such compounds, it is susceptible to degradation from oxygen, light, and heat [1]. During sample preparation and analysis, exposure to these elements can lead to oxidative decomposition or structural changes, altering your results.

Which analytical techniques are commonly used for volatile compounds like this compound? The most prevalent technique for profiling volatile components is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) [2] [3]. This method is excellent because it minimizes the need for extensive sample handling, which can degrade delicate compounds.

Troubleshooting Guide: Preventing Volatile Compound Degradation

The following table summarizes common issues and potential solutions based on general analytical principles and methodologies found in the literature.

Issue Potential Causes Suggested Preventive Measures & Solutions
Compound Degradation Exposure to oxygen, high temperatures, or light during sample prep/storage [1]. Use inert gas (e.g., N₂) sparging; work in dim light; use amber vials; store samples at low temperatures (e.g., 4°C or lower) [2].
Low Analytical Sensitivity Inefficient extraction from the sample matrix. Optimize HS-SPME parameters: fiber type (DVB/CAR/PDMS is common), extraction time and temperature [4].
Inconsistent Results Variable sample preparation, non-uniform heating, or instrument drift. Follow a strict, standardized protocol; use internal standards for quantification; maintain and calibr equipment regularly [4].

Experimental Workflow for Stable Analysis

Below is a detailed workflow, synthesized from the methodologies used in the search results, for analyzing volatile compounds with care to minimize degradation. You can use this as a template for establishing your own standard operating procedure (SOP).

SamplePrep Sample Preparation Storage Low-Temperature & Dark Storage SamplePrep->Storage HSSPME HS-SPME Extraction Storage->HSSPME GCMS GC-MS Analysis HSSPME->GCMS Data Data Analysis GCMS->Data

Step-by-Step Protocol:

  • Sample Preparation: Gently homogenize the sample. Prefer cryogenic grinding with liquid nitrogen to avoid heat generation. Weigh the sample accurately into a headspace vial [4].
  • Storage: Immediately after preparation, seal the vials and store them at low temperatures (e.g., 4°C or -20°C) in the dark, ideally using amber glassware to protect from light [2] [1].
  • HS-SPME Extraction:
    • Conditioning: Condition the SPME fiber (a DVB/CAR/PDMS fiber is often used for broad-range volatiles) according to the manufacturer's instructions.
    • Incubation: Incubate the sample vial at a controlled, moderate temperature (e.g., 60°C) with constant agitation for a set time (e.g., 15-60 minutes) to allow volatiles to equilibrate in the headspace [2] [4].
    • Extraction: Expose the conditioned fiber to the vial's headspace for a specific time to adsorb the volatile compounds.
  • GC-MS Analysis:
    • Injection: Transfer the fiber to the GC injector port for thermal desorption (e.g., at 250°C for 5 minutes). Use a splitless injection mode to transfer the entire sample to the column [4].
    • Separation: Use an appropriate capillary column (e.g., HP-5ms or equivalent). A common temperature program starts at 50°C, then ramps up at a rate of 4-10°C per minute to 250-280°C [4] [1].
    • Detection: Perform detection with the mass spectrometer. Identify this compound by matching its mass spectrum and calculated retention index (RI) with those of an authentic standard [1].

Critical Method Optimization Points

Since a direct guide for this compound is unavailable, the key to a stable analysis lies in systematic optimization of your specific method.

  • System Suitability Tests: Regularly run a standard mixture containing this compound to monitor the system's performance, including retention time stability, peak shape, and sensitivity.
  • Stress Studies: Conduct small, controlled experiments to see how this compound in your matrix responds to different conditions (e.g., different temperatures, light exposure, vial headspace). This will help you define the safe limits for your analytical process.
  • Consult Specialized Literature: For highly specific issues, you may need to delve into older or more specialized literature on sesquiterpene chemistry or reach out to manufacturers of analytical standards, as they sometimes provide handling and analysis notes.

References

alpha-Calacorene solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Alpha-Calacorene is a terpene, a class of compounds known for being volatile and having low polarity in their free form [1]. This inherent hydrophobicity is the root cause of its poor solubility in water. Research on other terpenes has shown that they can exist in a "bound form," conjugated with sugar molecules, which makes them water-soluble and odorless [1]. However, the free-form terpene, which is likely the subject of your work, presents classic formulation challenges.

Strategies & Experimental Protocols to Enhance Solubility

Here are several technical approaches you can employ, supported by experimental data from research on similar compounds.

Use of Green Solvent Systems

Using organic solvents or solvent-water mixtures is a direct method to dissolve hydrophobic compounds. The choice of solvent significantly impacts extraction efficiency.

The table below summarizes findings from a study that compared different solvents for extracting bound terpenes (which share a hydrophobic terpene core) from fruit peels and corn silk [1]:

Extraction Medium Polarity Reported Performance for Terpene Extraction
Acetone Intermediate Best performing medium; over 1.5 times higher yield than ethanol or water.
Ethanol Polar Lower yield compared to acetone.
Water High Polar Lower yield compared to acetone.
Employing Surfactant-Based Aqueous Systems

Surfactants can form micelles that encapsulate hydrophobic molecules, allowing them to be dispersed in water. A highly efficient method for recovering beta-carotene (a similarly non-polar compound) from aqueous solution used a non-ionic surfactant (Triton X-102) combined with a ternary deep eutectic solvent (DES, ChCl:U:Gly) to create an aqueous two-phase system (ATPS) [2]. This approach achieved nearly 100% extraction efficiency at 308.15 K [2].

Experimental Workflow for Surfactant/DES System: This workflow synthesizes the methodology used for beta-carotene, which can serve as a template for investigating α-Calacorene [2].

Start Prepare Surfactant Solution A Add Ternary Deep Eutectic Solvent (DES) Start->A B Form Aqueous Two-Phase System (ATPS) A->B C Introduce Compound (e.g., α-Calacorene) B->C D Mix and Incubate at Target Temperature C->D E Phase Separation D->E F Recover Compound-Rich Phase E->F End Analyze Yield and Purity F->End

Application of Pressurized Hot Water

For certain stable compounds, subcritical or superheated water can be a powerful green solvent. While neutral beta-carotene is insoluble in cold water, raising the temperature of water under pressure (e.g., 2 MPa) significantly increases its solubility. One study measured solubility at different temperatures [3]:

Temperature (K) Temperature (°C) Solubility Trend
363.15 K 90 °C Low
393.15 K 120 °C Increasing
423.15 K 150 °C Increasing
453.15 K 180 °C Highest

This method requires specialized equipment to maintain water in a liquid state at high temperatures.

Frequently Asked Questions

  • Q1: Are there any biocompatible methods for solubilizing α-Calacorene for drug development? Yes. The surfactant-based system mentioned earlier (using Triton X-102 and a DES) was described as a biocompatible process [2]. DESs are often composed of natural components and are considered greener alternatives to traditional organic solvents.

  • Q2: What analytical techniques are suitable for measuring the solubility of α-Calacorene in these systems? A common approach is to use Gas Chromatography-Mass Spectrometry (GC-MS) [1] [4]. For the surfactant-based system, measuring the concentration in the compound-rich phase after phase separation would indicate success [2]. Molecular dynamics simulation is another advanced method used to predict solubility parameters and understand solute-solvent interactions [3].

  • Q3: The direct data for α-Calacorene is scarce. How should I proceed with my experiments? It is very common in research to use data from analogous compounds to guide experimental design. Beta-carotene and other terpenes are excellent models. You can use the protocols for solvent selection, surfactant systems, and hot water extraction as a starting point, and then optimize the conditions (e.g., temperature, surfactant type, DES composition) specifically for α-Calacorene.

References

A Systematic Guide to Troubleshooting Chromatographic Separation

Author: Smolecule Technical Support Team. Date: February 2026

A logical workflow is the most effective way to diagnose and resolve chromatographic issues. The following diagram outlines this step-by-step process.

Start Start Troubleshooting Pressure Check System Pressure Start->Pressure PeakShape Evaluate Peak Shape Start->PeakShape Retention Analyze Retention Time Start->Retention Baseline Inspect Baseline Start->Baseline P1 High Pressure? Clogged column/frit, incorrect flow rate Pressure->P1:n P2 Low Pressure? System leak, low flow rate Pressure->P2 P3 Pressure Fluctuating? Air bubbles in pump, degassing issues Pressure->P3 PS1 Tailing Peaks? Column degradation, secondary interactions PeakShape->PS1:n PS2 Fronting Peaks? Column overload, improper injection PeakShape->PS2 PS3 Broad Peaks? Column inefficiency, high viscosity PeakShape->PS3 PS4 Ghost Peaks? Contamination, system carryover PeakShape->PS4 R1 Retention Increasing? Decreased flow rate, column aging Retention->R1:n R2 Retention Decreasing? Mobile phase error, column failure Retention->R2 R3 Retention Fluctuating? Temperature changes, mobile phase instability Retention->R3 B1 Noisy Baseline? Contaminated solvents, detector lamp issues Baseline->B1:n B2 Drifting Baseline? Temperature instability, solvent change Baseline->B2


Detailed Troubleshooting and FAQs

Here are the detailed causes and solutions for the common problems identified in the workflow.

Pressure Problems
Problem & Symptoms Common Causes Corrective Actions
High Pressure [1] Clogged column or guard column, blocked inlet frit, salt precipitation, high flow rate. Flush column with pure water at 40–50°C, followed by strong solvent [1]. Reduce flow rate temporarily. Replace guard column or clogged components.
Low Pressure [1] Leak in the system (fittings, tubing, pump seals), air bubbles, incorrect flow rate setting. Inspect and tighten connections. Replace worn pump seals or damaged tubing [1]. Purge the pump to remove air.
Pressure Fluctuations [1] Air bubbles in the pump, failing pump seals or check valves, insufficient mobile phase degassing. Degas mobile phases thoroughly. Purge the pump. Sonicate or replace check valves. Replace worn pump seals [1].
Peak Shape Problems
Problem & Symptoms Common Causes Corrective Actions
Tailing Peaks [2] [3] Column degradation (e.g., void formation), unwanted interactions with active sites on stationary phase, inappropriate mobile phase pH. Replace the column. Use a high-purity column designed to minimize secondary interactions [2]. Adjust mobile phase pH.
Fronting Peaks [2] [3] Column overload (too much sample), sample solvent stronger than mobile phase, channeling in the column. Reduce injection volume or sample concentration. Ensure sample is dissolved in a solvent weaker than or similar to the mobile phase [2].
Broad Peaks [2] [3] General column inefficiency, extra-column volume, mobile phase viscosity, temperature fluctuations. Ensure column heater is functioning. Use a well-maintained, efficient column. Check for excessive tubing volume between components [2] [1].
Split Peaks [2] Peak splitting, often due to overloaded columns or specific interactions with the stationary phase. Reduce sample load. Use a column with a different stationary phase chemistry [2].
Ghost Peaks [2] Contamination from the mobile phase, sample carryover in the autosampler, or leaching from system components. Use high-purity solvents. Clean the autosampler injection valve and needle. Run strong wash blanks. Use a "Ghost Buster" column if needed [2].
Retention Time Problems
Problem & Symptoms Common Causes Corrective Actions
Retention Times Too Long [4] Flow rate too low, mobile phase weaker than intended (e.g., error in preparation), column temperature too low, column aging. Verify and correct flow rate. Prepare a fresh batch of mobile phase. Ensure column oven is set and working correctly [4].
Retention Times Too Short [4] Flow rate too high, mobile phase stronger than intended, column temperature too high, column failure. Verify flow rate. Prepare a fresh batch of mobile phase. Check column oven temperature [4]. Replace the column if it has failed.
Retention Times Fluctuating [4] Inconsistent mobile phase composition, inadequate column equilibration, laboratory temperature variations, pump problems. Always prepare mobile phase consistently. Allow sufficient time for column equilibration. Use a column oven to stabilize temperature [4].
Baseline Problems
Problem & Symptoms Common Causes Corrective Actions
Noisy Baseline [1] Air bubbles in the detector, contaminated mobile phase or solvents, failing UV lamp. Degas mobile phases thoroughly. Use high-purity solvents. Replace the UV lamp if it is near the end of its life [1].
Drifting Baseline [1] Mobile phase gradient, temperature changes in the laboratory, slow column equilibration. Stabilize laboratory temperature. Allow more time for the baseline to stabilize after changing the mobile phase [1].

Key Parameters for Separation Quality

When troubleshooting, it's useful to calculate these key parameters to quantify the performance of your separation for alpha-Calacorene and related compounds.

Parameter Formula & Description Application in Troubleshooting

| Retention Factor (k) [4] | ( k = \frac{t_R - t_0}{t_0} ) Measures how long a compound is retained on the column relative to the unretained solvent front. | If k for your compound is too low, the mobile phase is too strong. If k is too high, the mobile phase is too weak. A stable k indicates a robust method. | | Separation Factor (α) [5] | ( \alpha = \frac{k_2}{k_1} ) Measures the relative separation between two peaks (peak 2 and peak 1). | An α of 1 means no separation. The goal is α > 1.1 for baseline resolution. A change in α indicates a chemical change in the system (column or mobile phase) [4] [5]. | | Column Efficiency (N) [6] | ( N = 16 \left( \frac{t_R}{w} \right)^2 ) Measures the sharpness of a peak; higher N indicates a more efficient column. | A sudden drop in N indicates column degradation. Broad peaks reduce N and can lead to poor resolution and sensitivity [6]. |


Proactive Maintenance and Best Practices

Preventing issues is more efficient than fixing them. Here are key practices:

  • Mobile Phase: Always use high-purity solvents and fresh buffers. Degas all mobile phases [1].
  • Sample Preparation: Filter samples to remove particulates and ensure the sample is compatible with the mobile phase to avoid precipitation [2] [1].
  • Column Care: Use a guard column to protect the analytical column. Flush and store columns according to the manufacturer's instructions [1].
  • Instrumentation: Perform regular preventive maintenance, including changing pump seals and inspecting injector parts as recommended by the manufacturer [4] [1].

References

reducing alpha-Calacorene volatility in sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Challenge: Terpene Volatility

Alpha-Calacorene is a sesquiterpene (C15), a class of compounds known for their volatility and susceptibility to evaporation or degradation during sample preparation [1] [2]. The key to managing this volatility lies in adapting your methods to minimize exposure to factors that drive these processes, primarily heat and extended handling.

The table below summarizes the main factors that increase volatility and the corresponding goals for your sample prep protocol.

Key Factor Impact on Volatility Mitigation Goal
High Temperature [3] Increases vapor pressure, accelerating terpene loss. Use minimal/moderate heating; prefer ambient temp when possible.
Prolonged Analysis Time Longer exposure to the sample environment raises loss risk. Optimize and shorten extraction & analysis steps.
Inadequate Container Sealing Allows volatile vapors to escape from the sample vessel. Use effective vapor barriers (e.g., EVA Capmat) to seal containers [3].
Unsuitable Extraction Phase Inefficient extraction fails to capture volatile analytes effectively. Select SPME fibers with high affinity for terpenes (e.g., DVB/CAR/PDMS) [1] [4].

Protocols for Volatility Reduction

Here are detailed methodologies grounded in the search results to help you preserve this compound.

Protocol 1: Headspace-SPME with Optimized Parameters

This solvent-free technique is ideal for volatile organic compounds. The following parameters are optimized for trapping volatile terpenes like sesquiterpenes [1].

  • SPME Fiber: Use a triple-phase fiber coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) [1] [4]. This combination provides a mixed polarity and porous structure effective for trapping a wide range of terpenes.
  • Sample Preparation:
    • Homogenize 4 g of sample.
    • Add 2 g of NaCl to a 20 mL headspace vial. The salt increases the ionic strength of the solution, reducing the solubility of organic compounds in the aqueous phase and pushing them into the headspace (salting-out effect).
    • Add 2 mL of water or a suitable buffer [1].
  • Extraction Conditions:
    • Incubation Temperature: 60 °C [1]. This is a compromise; sufficient heat is needed to release volatiles into the headspace, but higher temperatures risk degradation.
    • Extraction Time: 40 minutes [1]. This provides sufficient time for the analyte to partition from the headspace to the fiber coating.
    • Agitation: Use constant agitation to enhance the release of analytes from the sample matrix.
  • Critical Step - Sealing: Seal the vial effectively. For microplate-based assays, using a vapor barrier like an Ethylene Vinyl Acetate (EVA) Capmat is highly recommended to prevent vapor cross-contamination and loss [3].
Protocol 2: Leveraging Bound Terpene Forms via Hydrolysis

Many terpenes in plants exist in a odorless, non-volatile "bound form", conjugated to sugar moieties. These forms are highly stable and water-soluble until hydrolyzed [5]. Analyzing them can provide a more complete profile and avoid losses of the free, volatile form.

  • Extraction of Bound Terpenes:
    • Use a polar solvent like acetone to extract bound terpenes from plant tissue. Research shows acetone can yield over one and a half times higher extraction of bound terpenes compared to ethanol or water [5].
  • Acid Hydrolysis:
    • Add a strong acid (e.g., hydrochloric acid) to the extract.
    • Heat the mixture. The acid and heat significantly break the glycosidic bonds between the terpene (aglycone) and the sugar, releasing the free, volatile terpene just prior to analysis [5].
  • Analysis:
    • After hydrolysis, the released free terpenes (including this compound) can be immediately analyzed using the HS-SPME-GC-MS protocol described above. This approach minimizes the time the free terpene is in its volatile state [5].

Experimental Workflow and Troubleshooting

The following diagram integrates these strategies into a coherent workflow for analyzing this compound.

alpha_calacorene_workflow cluster_choice Choose Analysis Path cluster_free Free Form Protocol cluster_bound Bound Form Protocol Start Start: Sample Preparation FreeForm Analyze Free Terpenes Start->FreeForm BoundForm Analyze Bound Terpenes Start->BoundForm F1 Weigh 4g sample Add 2g NaCl, 2mL water FreeForm->F1 B1 Extract with Acetone (optimal for bound forms) BoundForm->B1 F2 Seal vial with EVA Capmat F1->F2 F3 HS-SPME: 40min at 60°C DVB/CAR/PDMS fiber F2->F3 F4 Proceed to GC-MS Analysis F3->F4 End Data Analysis F4->End B2 Acid Hydrolysis (Release free terpenes) B1->B2 B3 Proceed to GC-MS Analysis B2->B3 B3->End

Frequently Asked Questions (FAQs)
  • Q1: My recovery of this compound is still low. What can I optimize further?

    • A1: Focus on the hydrolysis step if using the bound form protocol. Ensure the acid concentration, temperature, and time are optimized for your specific plant matrix. You can also experiment with enzyme-assisted hydrolysis (e.g., using AR2000 enzyme), which can be milder and more specific for releasing certain terpenes [6].
  • Q2: I see contamination or interference in my chromatogram. What could be the cause?

    • A2: This is often due to poor sealing. Confirm that your vials and septa are in good condition and that the EVA Capmat creates a complete seal [3]. Also, run a blank SPME injection (inserting the fiber into an empty, clean vial) to check for fiber contamination or column bleed.
  • Q3: Are there more advanced analytical techniques to better detect sesquiterpenes?

    • A3: Yes. For complex samples, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with a Time-of-Flight Mass Spectrometer (TOFMS) provides superior separation power. This technique is highly effective for resolving co-eluting compounds like sesquiterpenes, leading to more confident identification and accurate quantification [1] [2] [7].

References

alpha-Calacorene quantification in complex mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Identification Data

For reliable identification, use the following key parameters as a baseline, confirmed against an authentic standard when possible.

Parameter Specification
CAS Registry Number 21391-99-1 [1] [2] [3]
Molecular Formula C₁₅H₂₀ [1] [2] [3]
Molecular Weight 200.32 g/mol [1] [4] [3]
IUPAC Name (1S)-4,7-dimethyl-1-(propan-2-yl)-1,2-dihydronaphthalene [4] [3]

Gas Chromatography Reference Data

Retention indices (RI) are critical for identifying α-Calacorene. The following table summarizes experimental RI values from authoritative databases. Method parameters like column type and temperature program are essential for reproducibility [1].

Table 1: Experimentally Determined Retention Indices (RI) for α-Calacorene

Column Type Active Phase Retention Index (RI) Experimental Conditions
Non-Polar DB-5 1546 30 m/0.26 mm/0.25 μm, He, 3 K/min from 60°C to 246°C [1]
Non-Polar DB-1 1538 25 m/0.2 mm, He, 60°C for 3 min, then 3 K/min to 220°C [1]
Non-Polar HP-5MS 1542 30 m/0.25 mm/0.25 μm, He, 3 K/min from 50°C to 250°C [1]
Polar HP-Innowax 1948 50 m/0.2 mm/0.4 μm, He, 4 K/min from 60°C, hold at 230°C for 30 min [1]
Polar Supelcowax-10 1916 30 m/0.32 mm/0.25 μm, He, 3 K/min from 75°C to 230°C [1]

Exemplary Quantification in Plant Matrices

Recent studies on essential oils provide concrete examples of α-Calacorene content in natural sources, which can serve as benchmarks.

Table 2: Reported Abundance of α-Calacorene in Plant Essential Oils

Plant Source (Common Name) Scientific Name Reported Abundance Analytical Method
Ciprés de las Guaitecas Pilgerodendron uviferum 2.4% of total oil composition [5] GC-MS
Sweet Flag (Rhizome) Acorus calamus 2.5% of total oil composition [6] GC-MS

Experimental Workflow for GC-MS Analysis

The following diagram outlines a general methodology for the extraction and analysis of α-Calacorene from plant material, based on protocols used in recent studies [5] [6].

start Plant Material (e.g., leaves, roots) step1 Essential Oil Extraction (Steam Distillation) start->step1 step2 Sample Preparation (Dilution in suitable solvent) step1->step2 step3 GC-MS Analysis step2->step3 step4 Identification step3->step4 id1 Compare Mass Spectrum with reference library step4->id1 id2 Match Retention Index (RI) with standard/database step4->id2 step5 Quantification step6 Data Analysis step5->step6 id1->step5 id2->step5

Workflow for α-Calacorene Analysis

Key Steps in the Workflow:

  • Essential Oil Extraction: Use steam distillation, a common method for isolating volatile compounds. For example, oils from Patagonian plants like Pilgerodendron uviferum were obtained via steam distillation [5].
  • GC-MS Analysis: This is the core analytical technique. The cited studies used GC-MS for separation and identification [5] [6].
  • Identification: Confidently identify α-Calacorene by matching its mass spectrum with databases (NIST/ Wiley) and confirming its elution time by comparing its experimentally determined Retention Index (RI) with literature values from sources like the NIST WebBook [1].
  • Quantification: If an authentic α-Calacorene standard is available, use it to create a calibration curve for absolute quantification. Without a pure standard, quantification can be semi-quantitative, reported as a relative percentage of the total oil composition, as seen in the referenced studies [5] [6].

Troubleshooting FAQs

Q1: The peak for α-Calacorene shows poor resolution from a nearby compound. How can I improve the separation?

  • Adjust the Oven Temperature Program: A slower temperature ramp rate (e.g., from 3 K/min to 1.5 or 2 K/min) around its expected elution time can enhance separation [1].
  • Verify the Column Phase: Confirm that your column's polarity matches the methods you are referencing. Co-elution is common, and using a column with a different stationary phase (e.g., switching from a non-polar DB-5 to a polar HP-Innowax) can often resolve the issue, as the elution order of compounds can change significantly [1].

Q2: The quantification results for α-Calacorene are inconsistent between sample runs. What could be the cause?

  • Check Standard and Sample Stability: α-Calacorene, like many terpenes, may be susceptible to oxidation or degradation over time. Ensure that your stock solutions and prepared samples are fresh and stored appropriately (e.g., in the dark at low temperatures) [4].
  • Review Injection Technique: Inconsistent injection volume or technique can lead to high variability. Ensure you are using a precise, calibrated syringe and consider using an internal standard (a known compound not present in the sample) added at the beginning of the preparation process to correct for injection volume errors and sample loss [5] [6].

Q3: The mass spectrum matches the library, but the Retention Index (RI) deviates from the literature value. Which parameter is more reliable?

  • A combination of both is required for confident identification. While a high-probability mass spectrum match is essential, a significant RI deviation (>5-10 index units under the same conditions) suggests a misidentification. The RI is a highly reproducible physicochemical property. First, verify that your GC method (column type and temperature program) exactly matches the one used to generate the literature RI you are referencing [1]. If the deviation persists, the compound is likely not α-Calacorene.

References

alpha-Calacorene vs beta-himachalene biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Activity Comparison

The table below summarizes the key characteristics and reported biological activities of both compounds.

Feature Alpha-Calacorene Beta-Himachalene
Chemical Formula C₁₅H₂₀ [1] [2] C₁₅H₂₄ [3]
Chemical Class Sesquiterpene hydrocarbon [1] Sesquiterpene hydrocarbon [4]
Major Reported Activities Antioxidant, antimicrobial (antibacterial), cytotoxic (in vitro) [1] Antimicrobial, antioxidant, anti-inflammatory, dermatoprotective (tyrosinase inhibition) [4]
Availability of Quantitative Data Limited; most studies report it in crude extracts [1] More extensive; available as a major essential oil component [4]
Reported Antimicrobial Efficacy Shown to interact with BamA protein in gram-negative bacteria [1] Bactericidal and fungicidal activity demonstrated (e.g., MIC as low as 0.0625% v/v against Gram-positive bacteria) [4]

Detailed Experimental Data and Protocols

For a deeper understanding, here are the methodologies and key findings from the primary research.

Beta-Himachalene from Cedrus atlantica Essential Oil (CAEO)

The most robust data for beta-himachalene comes from a study where it was the primary component (28.99%) of Cedrus atlantica essential oil [4].

  • Experimental Workflow:

    G A Plant Material Collection (Cedrus atlantica) B Essential Oil Extraction (Hydrodistillation) A->B C Chemical Characterization (GC-MS Analysis) B->C D In Vitro Bioactivity Assays C->D E Data Analysis D->E D1 Antimicrobial Tests (Disc-diffusion, Microdilution) D->D1 D2 Antioxidant Assays (DPPH, ABTS, FRAP, β-carotene) D->D2 D3 Enzyme Inhibition (5-LOX, Tyrosinase) D->D3

  • Key Findings:
    • Antimicrobial Activity: CAEO, rich in beta-himachalene, showed broad-spectrum activity. The Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria was particularly potent, ranging from 0.0625% to 0.25% v/v. The MBC/MIC and MFC/MIC ratios confirmed the oil had bactericidal and fungicidal effects, not just inhibitory [4].
    • Antioxidant Activity: The oil demonstrated significant radical scavenging activity across multiple complementary tests (DPPH, ABTS, ferric reduction, and β-carotene bleaching) [4].
    • Enzyme Inhibition: CAEO significantly inhibited 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory process, and tyrosinase, an enzyme involved in skin pigmentation, suggesting anti-inflammatory and dermatoprotective potential [4].
This compound

Information on this compound is more preliminary. One source notes it is a sesquiterpene hydrocarbon found in various essential oils and cites studies suggesting potential biological activities [1].

  • Reported Activities:
    • Antibacterial: In silico (computer-simulated) docking analyses suggest that this compound can bind effectively to the BamA protein in Gram-negative bacteria, disrupting normal cellular functions and inhibiting growth [1].
    • Antioxidant and Cytotoxic: It has been reported to exhibit antioxidant properties and show cytotoxic effects on some cancer cell lines in vitro [1].
  • Important Note: The same source emphasizes that these findings require further investigation, as most studies have used crude extracts, making it difficult to isolate the specific effects of this compound itself [1].

Key Insights for Researchers

  • Beta-Himachalene presents a more promising profile for early-stage drug discovery due to the stronger and more quantitative experimental evidence supporting its antimicrobial, antioxidant, and enzyme-inhibiting effects [4].
  • This compound should currently be considered a compound of research interest. Its reported activities are primarily based on computational models or studies of complex mixtures, and its isolated efficacy needs validation through targeted in vitro and in vivo studies [1].
  • The biological activity of both compounds can be influenced by their source, extraction method, and the synergistic effects within an essential oil, which is a critical factor in natural product research [4] [5].

References

alpha-Calacorene antioxidant activity compared to standard antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Alpha-Calacorene

This compound is a sesquiterpene identified in plant essential oils. The table below summarizes its documented occurrences and associated antioxidant activities, though these are for the whole essential oil, not the isolated compound.

Plant Source Reported Presence Antioxidant Activity Context
Acorus calamus (Sweet Flag rhizome) Identified as a constituent (2.5% of the essential oil) [1]. The full essential oil demonstrated antioxidant activity in DPPH and ABTS assays [1].
Cotton (Gossypium hirsutum) Identified in extracts from cold-shocked seedlings [2]. Not reported for the compound.
Kenaf (Hibiscus cannabinus) Identified in extracts from cold-shocked seedlings [2]. Not reported for the compound.

Standard Protocols for Antioxidant Assessment

To facilitate your own experimental comparison, here are the standard protocols for the two most common antioxidant assays cited in the literature, which you would use to generate comparative data [3] [4].

1. DPPH Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom, reducing the purple DPPH radical to a yellow-colored compound [3] [5] [6].

  • Principle: Antioxidants reduce the DPPH radical (DPPH•), leading to a color change measurable by a decrease in absorbance.
  • Procedure:
    • Prepare a 0.5 mM DPPH solution in 95% ethanol.
    • Mix 100 µL of the test sample (e.g., this compound solution at various concentrations) with 100 µL of the DPPH solution in a 96-well plate.
    • Incubate the mixture at room temperature in the dark for 30 minutes.
    • Measure the absorbance at 517 nm [5].
  • Calculation: The radical scavenging capacity (%) is calculated as: (1 - (A - B) / C) × 100%, where A is the sample absorbance, B is the ethanol absorbance, and C is the control absorbance [5].

2. ABTS Radical Cation Scavenging Assay This assay evaluates an antioxidant's ability to transfer an electron to the pre-formed ABTS radical cation (ABTS•+), causing it to decolorize [3] [7].

  • Principle: The antioxidant reduces the bluish-green ABTS•+,
  • Procedure:
    • Generate the ABTS•+ solution by reacting ABTS salt with potassium persulfate and allowing it to incubate for 12-16 hours before use.
    • Dilute the ABTS•+ solution to a specific working concentration.
    • Mix 10 µL of the test sample with 200 µL of the diluted ABTS•+ solution in a 96-well plate.
    • Incubate at room temperature for 5-6 minutes.
    • Measure the absorbance at 734 nm [5] [7] [8].
  • Calculation: The scavenging capacity is calculated using a formula similar to the DPPH assay. Results are often expressed as Trolox Equivalents (TE) for comparison [8].

The following diagram illustrates the general workflow for conducting and comparing antioxidant activity using these standard assays:

Start Start Antioxidant Assessment Prep Prepare Test Sample and Standard Antioxidants Start->Prep AssayDPPH DPPH Assay Prep->AssayDPPH AssayABTS ABTS Assay Prep->AssayABTS Measure Measure Absorbance at Specific Wavelength AssayDPPH->Measure 517 nm AssayABTS->Measure 734 nm Calculate Calculate % Scavenging and IC50/TEAC Measure->Calculate Compare Compare Results Against Standards Calculate->Compare

A Guide for Further Research

The absence of direct comparative data means that establishing the antioxidant profile of this compound is a potential area for primary research. Here is a suggested path forward:

  • Isolate or Source the Compound: The first step is to obtain a pure sample of this compound for testing. As the literature shows, it can be isolated from plant materials like Acorus calamus [1].
  • Generate Comparative Data: Using the protocols above, you can run the DPPH and ABTS assays on your this compound sample alongside standard antioxidants like Trolox, ascorbic acid, or BHT across a range of concentrations.
  • Analyze the Results: Calculate the IC50 (concentration required to scavenge 50% of radicals) or the TEAC (Trolox Equivalent Antioxidant Capacity) value. This quantitative data will allow for a direct and objective comparison of potency, which is currently missing from the literature.

References

validating alpha-Calacorene biological activity in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Documented Presence and Preliminary Bioactivity

Alpha-Calacorene is identified as a minor volatile compound in various plant essential oils. The table below summarizes its occurrence and the types of biological activities that have been investigated, often for the essential oils as a whole rather than for this compound in isolation.

Source Plant Reported Concentration Type of Study / Associated Biological Activity
Cedrus atlantica (Atlas Cedar) 0.37% of the essential oil [1] In vitro antimicrobial, antioxidant, anti-inflammatory activity of the whole essential oil was documented [1].
Cinnamomum insularimontanum (Taiwan Cinnamon) 0.55% of the leaf essential oil [2] The leaf essential oil and other isolates showed significant in vitro anti-inflammatory activity [2].
Annona amazonica 0.14% of the leaf essential oil [3] The leaf essential oil demonstrated in vitro and in vivo anti-liver cancer activity in a mouse model [3].
Acorus calamus (Sweet Flag) Identified in the rhizome oil [4] The essential oil and extracts showed in vitro anti-proliferative and anti-angiogenic effects on gastric cancer cells [4].
Various Plants (e.g., Calamus, Clove, Hop) Listed as a constituent [5] Documented as a natural component; specific activity not detailed in this source [5].

Research Gaps and Key Distinctions

Based on the current findings, two critical distinctions are essential for your guide:

  • Lack of Direct In Vivo Evidence: While some source plants, like Annona amazonica, have essential oils that have been tested in vivo [3], the studies attribute the observed effects to the complex mixture of compounds. The specific contribution of this compound to these effects has not been isolated or validated in a live organism.
  • Evidence is for Essential Oils, Not Isolated Compound: The documented antimicrobial, antioxidant, and anti-inflammatory activities are properties of the complete Cedrus atlantica essential oil, which contains this compound as one of 30 identified compounds [1]. This does not confirm that this compound itself is a primary active agent.

Proposed Workflow for In Vivo Validation

To objectively establish the biological activity of this compound, a multi-stage experimental protocol is required. The following diagram outlines the key steps from initial preparation to mechanistic analysis.

workflow Start Start: In Vivo Validation of this compound P1 Compound Preparation - Purification/Isolation from plant source - Chemical characterization Start->P1 P2 In Vivo Efficacy Study - Animal model selection (e.g., rodent) - Dose-ranging and administration - Measure disease-specific endpoints P1->P2 P3 Toxicity & Pharmacokinetics (ADMET) - Acute/subchronic toxicity - Absorption, Distribution, Metabolism, Excretion P2->P3 P4 Mechanism of Action Analysis - Target identification (e.g., molecular docking) - Analysis of signaling pathways and biomarkers P3->P4 End Data Synthesis & Validation P4->End

Interpretation and Forward-Look for Researchers

  • Promise vs. Validation: The potential is derived from correlation, not causation. Its role as a minor constituent makes it difficult to assess its therapeutic value or potency without further isolation studies.
  • Primary Hurdle: The most significant research gap is the absence of any study where isolated this compound was administered to a living organism to evaluate its efficacy and safety (in vivo). All existing data on biological effects is from in vitro models or complex essential oils.
  • Recommended Research Direction: Future work must focus on the pathway outlined above, beginning with the purification of the compound and moving into systematic in vivo testing. Investigating its potential role in anti-inflammatory or anti-cancer pathways, as suggested by its source plants [1] [4], would be a logical starting point.

References

alpha-Calacorene concentration variation across plant species

Author: Smolecule Technical Support Team. Date: February 2026

Documented α-Calacorene Concentrations

The following table summarizes the concentration of α-calacorene found in one plant species based on recent research:

Plant Species (Common Name) Plant Family Plant Part Analyzed α-Calacorene Concentration (%) Source / Citation
Pilgerodendron uviferum (Ciprés de las Guaitecas) Cupressaceae Essential Oil 2.4% [1]

This study identified α-calacorene as a constituent of the essential oil extracted via steam distillation, with the oil's composition dominated by sesquiterpene hydrocarbons (81.2%) [1].

Experimental Protocols for Terpene Analysis

The methodologies below are standard for identifying and quantifying terpene compounds like α-calacorene in plant material.

G cluster_extraction Extraction Methods (Common) A Plant Material Collection B Essential Oil Extraction A->B Plant part (e.g., leaves, bark) C Chemical Analysis (GC-MS) B->C Extracted Oil B1 Steam Distillation (SD) B->B1 B2 Hydrodistillation (HD) B->B2 B3 Microwave-Assisted Distillation (MD) B->B3 B4 Solvent Extraction B->B4 D Data Processing & Compound Identification C->D Chromatographic & Mass Spectral Data

Sample Preparation and Extraction
  • Plant Material Collection: Researchers collect specific plant parts (leaves, bark, buds, flowers), often noting the season and location, as these factors significantly influence terpene profiles [2] [3] [4].
  • Essential Oil Extraction: Common methods include:
    • Steam Distillation (SD) and Hydrodistillation (HD): Traditional techniques that use steam or boiling water to vaporize volatile compounds, which are then condensed back into a liquid oil [2] [3].
    • Microwave-Assisted Distillation (MD): A newer, often more efficient method that uses microwave energy to heat the plant material [2].
Analysis and Identification
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard analytical technique.
    • Gas Chromatography (GC): Separates the complex mixture of compounds in the essential oil.
    • Mass Spectrometry (MS): Identifies each separated compound by its unique mass spectrum [5] [2] [3].
  • Quantification: The relative concentration of a compound like α-calacorene is typically expressed as a percentage (%) of the total essential oil composition, calculated by integrating the area of its peak in the chromatogram [1].

Research Recommendations

The specific concentration of α-calacorene is highly dependent on the species, cultivar, and growing conditions. To find more data, I suggest you:

  • Search Specialized Databases: Use scientific databases like PubMed, SciFinder, or Google Scholar with targeted queries such as "α-calacorene essential oil [Plant Family name]" (e.g., "Lamiaceae" or "Pinaceae").
  • Explore Chemotaxonomy: Focus on plant families known for producing sesquiterpenes, such as Cupressaceae, Asteraceae, and Lamiaceae, as they are more likely to contain species with appreciable levels of α-calacorene [3] [1].

References

alpha-Calacorene versus synthetic antibacterial agents efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Overview of the Antibacterial Landscape

The fight against antibacterial resistance drives development of new agents, including novel synthetics and investigations of natural products.

  • The Challenge of Antimicrobial Resistance (AMR): AMR poses a major global health threat. The WHO has prioritized resistant pathogens, and it was estimated that in 2021, 4.71 million deaths were associated with bacterial AMR [1].
  • The "ESKAPEE" Pathogens: This acronym covers key drug-resistant bacteria: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species, and Escherichia coli [1].

Modern Synthetic Antibacterial Agents

The following table summarizes major classes of synthetic antibacterial agents approved by the U.S. FDA between 2003 and 2023, detailing their mechanisms and targets [2].

Antibiotic Class Examples (Brand Names) Primary Mechanism of Action Target Pathogens Key Features / Notes
Quinolones Gemifloxacin (Factive), Finafloxacin Inhibits DNA gyrase & topoisomerase IV Broad-spectrum (Gram-positive, Gram-negative, atypical) Fourth-generation; used for community-acquired pneumonia [2].
β-Lactams / β-Lactamase Inhibitor Combinations Sulbactam-Durlobactam Inhibits cell wall synthesis & protects against enzymatic degradation Carbapenem-resistant Acinetobacter baumannii Combats resistance by inhibiting beta-lactamase enzymes [2].
Tetracyclines Tigecycline (Tygacil), Omadacycline (Nuzyra) Inhibits protein synthesis by binding to the 30S ribosomal subunit Broad-spectrum, including multidrug-resistant strains Tigecycline is a derivative of minocycline; Omadacycline is an aminomethylcycline [2].
Lipoglycopeptides Telavancin (Vibativ) Inhibits cell wall synthesis and disrupts membrane potential Resistant Gram-positive pathogens, like MRSA Semisynthetic derivative of vancomycin [2].
Oxazolidinones Torezolid Inhibits protein synthesis by binding to the 50S ribosomal subunit Resistant Gram-positive pathogens, like MRSA A novel 5-hydroxymethyl-oxazolidinone agent [2].
Nitroimidazoles Delamanid Inhibits mycolic acid synthesis Multidrug-resistant Mycobacterium tuberculosis Novel class for tuberculosis treatment [2].

Established Experimental Protocols for Efficacy Testing

For researchers, standardized methods are crucial for generating comparable data on antibacterial efficacy. The following chart outlines a general workflow for in vitro assessment, which applies to both synthetic and natural compounds.

Start Compound Stock Solution Prep Preparation of Serial Dilutions Start->Prep Inoc Prepare Bacterial Inoculum (Standardize to 0.5 McFarland) Prep->Inoc M1 Agar Well Diffusion Inoc->M1 M2 Broth Microdilution (MIC) Inoc->M2 M3 Time-Kill Kinetics Assay Inoc->M3 Incubate Incubation (35°C for 16-20 hours) Analysis Data Analysis: Zone Diameter (M1) MIC/MBC Values (M2) Log CFU Reduction (M3) Incubate->Analysis M1->Incubate M2->Incubate M3->Incubate Sampling over 24h

Core Methodologies:

  • Agar Well Diffusion: Assesses preliminary antibacterial activity by measuring the zone of inhibition around a well containing the test compound [3].
  • Minimum Inhibitory/Bactericidal Concentration (MIC/MBC): Broth microdilution is the standard method for determining the MIC (lowest concentration that prevents visible growth). The MBC (lowest concentration that kills ≥99.9% of the inoculum) is determined by sub-culturing from MIC wells onto agar [3] [2].
  • Time-Kill Kinetics Assays: Evaluate the rate and extent of bactericidal activity over time (e.g., 24 hours), providing information on whether the effect is concentration- or time-dependent [3].

The Case of α-Calacorene

The search results confirm α-Calacorene is a natural compound but lack quantitative data on its antibacterial efficacy.

  • Identity and Source: α-Calacorene (C₁₅H₂₀) is a sesquiterpene found in various plants like common yarrow (Achillea millefolium) and Voodoo lily (Sauromatum guttatum) [4] [5].
  • Lack of Efficacy Data: While one study mentions the anti-bacterial analysis of a plant extract containing α-Calacorene against E. coli and Shigella flexneri, the provided summary does not include the actual experimental results, such as MIC values or zone of inhibition diameters [3]. Therefore, a quantitative comparison with synthetic agents is not possible with the available information.

Suggestions for Further Research

To build a meaningful comparison, you may need to pursue the following:

  • Investigate Broader Literature: Conduct a targeted search in scientific databases (e.g., PubMed, Scopus) specifically for "alpha-calacorene AND antibacterial" or "this compound MIC".
  • Explore Related Natural Products: Research on other terpenes or compounds derived from Coleus amboinicus and other plants may provide useful analogies or lead compounds [3].
  • Establish Your Own Data: If α-Calacorene is available, you can generate the necessary efficacy data using the standardized experimental protocols outlined above.

References

comparative GC-MS analysis of alpha-Calacorene in different essential oils

Author: Smolecule Technical Support Team. Date: February 2026

Documented Occurrence of Alpha-Calacorene

This compound is a sesquiterpene identified in various essential oils. The table below summarizes its documented presence based on the searched studies.

Essential Oil Source Documented Presence / Concentration Research Context
Leucas virgata (Lamiaceae) 1.7% of total oil [1] Single study on aerial parts oil composition.
Jatropha intigrimma (Euphorbiaceae) Identified (specific concentration not listed in excerpt) [2] Comparative study of leaf oils from three Jatropha species.
Jatropha gossypifolia (Euphorbiaceae) Not detected [2] Comparative study of leaf oils from three Jatropha species.
Jatropha roseae (Euphorbiaceae) Not detected [2] Comparative study of leaf oils from three Jatropha species.

Experimental Protocols for GC-MS Analysis

The following methodology is synthesized from the experimental sections of the studies cited, which provide a reliable framework for the comparative analysis of this compound [2] [1] [3].

  • Oil Extraction: Essential oils are typically obtained from aerial parts of plants (leaves, stems) via hydrodistillation using a Clevenger-type apparatus. The process often runs for 3-4 hours, and the obtained oil is dried over anhydrous sodium sulfate and stored at low temperature until analysis [1] [4].
  • GC-MS Analysis:
    • Instrumentation: Analysis is performed using a Gas Chromatograph coupled with a Mass Spectrometer.
    • Column: A non-polar capillary column is standard, such as an HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent [2] [3].
    • Carrier Gas: Helium (He) with a constant flow rate (e.g., 1.0 mL/min).
    • Temperature Program: A common gradient involves an initial temperature of 50-60°C, followed by an increase of 3-5°C per minute to a final temperature of 240-280°C [2] [1].
    • Identification:
      • Mass Spectrum: Constituents are identified by comparing their mass fragmentation patterns with reference spectra in standard libraries (e.g., NIST, Wiley) [2] [5].
      • Retention Index (RI): The Kovats Retention Index is calculated for each compound by analyzing a homologous series of n-alkanes (e.g., C8-C30) under the same chromatographic conditions. The experimental RI of this compound is compared to its literature RI values (e.g., 1535 on a CP-Sil 5 CB column) for confirmation [1] [6].

Workflow for Comparative Analysis

The diagram below outlines the logical workflow for a comparative GC-MS study, from sample preparation to final comparison.

cluster_GCMS GC-MS Analysis Details Start Start: Plant Material Collection A Essential Oil Extraction (Hydrodistillation) Start->A B GC-MS Analysis A->B C Data Processing B->C B1 Column: Non-polar (e.g., HP-5MS) D1 Compound Identification (via MS Libraries & RIs) C->D1 D2 Quantification (Peak Area % or Calibration) C->D2 E Comparative Analysis (Concentration, Chemometrics) D1->E D2->E End Report & Conclusion E->End B2 Carrier Gas: Helium B3 Temperature Ramp

Key Considerations for Research

When planning or interpreting a comparative study on this compound, consider these factors that significantly influence essential oil composition:

  • Source Variability: The concentration of this compound can be influenced by the plant species, geographic origin, harvest time, and the specific plant part used [5]. The differences observed in the Jatropha species highlight this chemical diversity even within the same genus [2].
  • Quantification Methods: Many studies report compound presence as a relative percentage of the total oil composition (peak area %). For more precise quantitative comparisons, using a calibration curve with a pure this compound standard is necessary [5].
  • Advanced Data Analysis: For complex datasets, especially from multiple samples, using chemometric analyses like Principal Component Analysis (PCA) is highly effective for objective differentiation between species based on their complete chemical profiles [2] [7].

References

alpha-Calacorene structural analogs comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Alpha-Calacorene at a Glance

The table below summarizes the key identifying information and selected experimental data for this compound found in the search results.

Property Description
Chemical Name This compound [1] [2] [3]
CAS Registry Number 21391-99-1 [1] [2] [3]
Molecular Formula C₁₅H₂₀ [1] [2] [3]
Molecular Weight 200.3193 g/mol [1] [3]
IUPAC Standard InChI InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-7,9-10,13H,8H2,1-4H3 [1] [3]
Synonyms 1-Isopropyl-4,7-dimethyl-1,2-dihydronaphthalene; Cadina-1,3,5,9-tetraene; α-Calacorene I [1] [3]
Retention Index (RI) on Non-Polar Columns Values range from ~1520 to 1585 (e.g., on DB-5, HP-5MS, SPB-5 columns) [1]
Retention Index (RI) on Polar Columns Values range from ~1901 to 1948 (e.g., on Carbowax 20M, HP-Wax columns) [1]

Related Compounds and Research Context

While a direct comparative study was not found, the search results point to a relevant class of complex natural products that can inform your research.

  • A Class of Structurally Complex Analogs: A recent study focused on isolating cinnamoylphloroglucinol-terpene adducts (CPTAs) from the plant Cleistocalyx operculatus [4]. These compounds are formed from terpene building blocks (like the one this compound belongs to) adducted with other molecular units. The study highlights that such compounds can exhibit significant antiviral activity against respiratory syncytial virus (RSV) [4]. This suggests that the biological activity of terpene-based compounds can be profoundly enhanced or altered through structural modification, which is a key point for any comparative study.
  • Occurrence in Essential Oils: this compound was identified as a constituent in the essential oil of Teucrium persicum, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis [5]. This is a common context in which such compounds are found and studied.

A Proposed Workflow for Comparative Analysis

Given the lack of a ready-made guide, here is a methodological workflow you could follow to conduct your own comparative study. The diagram below outlines the key stages.

start Define Study Scope & Objectives step1 1. Identify Structural Analogs - Databases: PubChem, SciFinder - Search by: Skeleton, functional groups start->step1 step2 2. Source or Model Compounds - Natural product isolation - Commercial procurement - Computational generation step1->step2 Based on scope step3 3. Design Experimental Protocol - Biological assays (e.g., Anti-RSV, Antioxidant) - Physicochemical property analysis step2->step3 step4 4. Acquire & Analyze Data - Chromatographic data (RI, GC-MS) - Bioactivity data (IC₅₀, MIC) - Spectroscopic data (NMR, IR) step3->step4 step5 5. Perform Comparative Analysis - Structure-Activity Relationship (SAR) - Statistical analysis of results step4->step5 end Publish Comparative Study step5->end

Experimental Protocols for Key Areas

Here are detailed methodologies for two types of experiments relevant to comparing compounds like this compound, based on the search results.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a standard technique for identifying and comparing volatile compounds like sesquiterpenes [4] [5].

  • Instrumentation: Use a GC system coupled with a mass spectrometer.
  • Column: A non-polar (e.g., HP-5MS, DB-5) or polar (e.g., Carbowax 20M) capillary column is typical. The choice affects the elution order and Retention Index (RI) values [1] [5].
  • Temperature Program: A common method involves a gradual temperature increase. For example: hold at 50°C for 5 minutes, then ramp at 3°C per minute to 240°C [5].
  • Carrier Gas: Helium, with a flow rate of around 0.8 mL/min [5].
  • Identification: Compounds are identified by comparing their mass spectra with standard libraries (e.g., NIST, Wiley) and by calculating their Kovats Retention Index (RI) against a hydrocarbon standard series for comparison with literature values [1] [5].
Anti-Respiratory Syncytial Virus (RSV) Activity Assay

The search results highlight this as a relevant bioactivity for terpene-derived compounds [4].

  • Cell and Virus Culture: Use a susceptible cell line (like HEp-2 cells) cultured in appropriate media. The RSV stock is propagated in these cells.
  • Cytotoxicity Assay (CC₅₀): First, determine the compound's cytotoxicity. Seed cells in a plate, treat with serially diluted compounds and incubate. Cell viability is measured using a method like the MTT assay, which measures mitochondrial activity in living cells.
  • Antiviral Assay (IC₅₀): Seed cells and infect them with a pre-determined quantity of RSV. Then, add serial dilutions of the test compound. Ribavirin is a common positive control. After incubation, the plaque formation is measured to calculate the concentration that inhibits 50% of viral activity (IC₅₀) [4].
  • Mechanistic Study: To explore the mechanism, as done for cleistoperone A, techniques like western blotting can be used to analyze the effect on specific signaling pathways, such as the Akt/mTOR/p70S6K pathway [4].

References

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XLogP3

4.4

Wikipedia

3,4-Dihydrocadalene

Dates

Last modified: 04-14-2024

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